N-(4-Fluorophenyl)pyridin-2(1H)-one
Description
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Properties
IUPAC Name |
1-(4-fluorophenyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO/c12-9-4-6-10(7-5-9)13-8-2-1-3-11(13)14/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKMIYGRRGRFDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80475292 | |
| Record name | N-(4-FLUOROPHENYL)PYRIDIN-2(1H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80475292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60532-42-5 | |
| Record name | N-(4-FLUOROPHENYL)PYRIDIN-2(1H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80475292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-(4-Fluorophenyl)pyridin-2(1H)-one synthesis and properties
An In-Depth Technical Guide to N-(4-Fluorophenyl)pyridin-2(1H)-one: Synthesis, Properties, and Applications
Authored by Gemini, Senior Application Scientist
Abstract
This compound is a heterocyclic compound of significant interest within the field of medicinal chemistry. As a derivative of the pyridinone scaffold, it embodies key structural features that are highly valued in drug design, including the capacity to act as both a hydrogen bond donor and acceptor, and its role as a versatile bioisostere.[1][2] This technical guide provides a comprehensive overview of this compound, detailing its physicochemical and spectroscopic properties, established synthetic methodologies, and its potential applications in drug discovery and development. The narrative emphasizes the rationale behind synthetic strategies, particularly focusing on palladium- and copper-catalyzed cross-coupling reactions, to provide researchers and drug development professionals with actionable, field-proven insights.
Introduction: The Pyridinone Scaffold in Modern Drug Discovery
The pyridinone core is a privileged structure in medicinal chemistry, forming the backbone of numerous clinically approved drugs and investigational compounds.[1][3] Its utility stems from its unique electronic and steric properties, which allow it to mimic peptide bonds, engage in crucial hydrogen bonding interactions with biological targets, and serve as a bioisosteric replacement for phenyl, amide, or other heterocyclic rings.[2] This structural versatility allows for the fine-tuning of physicochemical properties such as polarity, lipophilicity, and metabolic stability.[1][4]
N-aryl pyridinones, such as this compound, extend this utility by introducing a synthetically tractable handle for exploring structure-activity relationships (SAR). The introduction of a 4-fluorophenyl group can enhance binding affinity through favorable interactions, improve metabolic stability by blocking potential sites of oxidation, and modulate pharmacokinetic properties. Pyridinone derivatives have demonstrated a wide array of biological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral (notably anti-HIV) effects.[1] This guide focuses specifically on the N-(4-Fluorophenyl) derivative, providing a foundational understanding for its synthesis and further exploration.
Physicochemical and Spectroscopic Profile
Precise characterization is the bedrock of chemical research. The known properties of this compound are summarized below, providing essential data for experimental design, quality control, and regulatory documentation.
Physicochemical Properties
The key physical and chemical identifiers for this compound are presented in Table 1. This data is critical for handling, storage, and formulation development.
| Property | Value | Source(s) |
| CAS Number | 60532-42-5 | [5][6][7][8] |
| Molecular Formula | C₁₁H₈FNO | [5][6][7] |
| Molecular Weight | 189.19 g/mol | [5][7] |
| Appearance | Off-White Solid | [8] |
| Melting Point | 138-139 °C | [5][8] |
| Solubility | Soluble in Chloroform, DMF, Methanol | [5] |
| Density | 1.27 g/cm³ | [8] |
| Boiling Point | 341.7 °C at 760 mmHg (Predicted) | [8] |
| Flash Point | 160.5 °C (Predicted) | [8] |
Spectroscopic Signature
Spectroscopic analysis provides unambiguous structural confirmation. While raw spectra are lot-specific, the expected spectral characteristics are outlined below based on the molecule's structure. These characteristics are fundamental for reaction monitoring and final product verification.[9][10]
-
¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the aromatic protons on both the pyridinone and the fluorophenyl rings. The pyridinone ring protons will typically appear as multiplets in the downfield region (approx. δ 6.0-8.0 ppm). The protons on the 4-fluorophenyl ring will appear as two doublets (or a complex multiplet resembling an AA'BB' system) due to symmetry and coupling with each other and the fluorine atom.
-
¹³C NMR (Carbon NMR): The spectrum will display 11 distinct carbon signals. The carbonyl carbon (C=O) of the pyridinone ring will be the most downfield signal (typically >160 ppm). The carbon atom bonded to fluorine will show a large one-bond coupling constant (¹JCF).
-
¹⁹F NMR (Fluorine NMR): A single resonance is expected for the fluorine atom on the phenyl ring. Its chemical shift will be characteristic of an aryl fluoride.
-
Infrared (IR) Spectroscopy: Key vibrational bands will confirm functional groups. A strong absorption band around 1640-1680 cm⁻¹ is characteristic of the pyridinone carbonyl (C=O) stretch. C-N and C-F stretching vibrations will also be present in the fingerprint region.
-
Mass Spectrometry (MS): The molecular ion peak [M]+• or protonated molecule [M+H]⁺ should be observed at m/z 189.19 or 190.19, respectively, confirming the molecular weight.
Synthesis of this compound
The formation of the aryl-nitrogen bond is the crucial step in the synthesis of this compound. Modern synthetic chemistry offers several powerful cross-coupling methodologies for this transformation, primarily the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The choice between these methods often depends on substrate scope, functional group tolerance, cost, and desired reaction conditions.
Method 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a robust and versatile palladium-catalyzed cross-coupling reaction for forming C-N bonds.[11][12] Its widespread adoption is due to its broad substrate scope, high functional group tolerance, and generally milder reaction conditions compared to classical methods.[11]
Causality and Mechanistic Insight: The reaction's success hinges on a catalytic cycle involving a Pd(0)/Pd(II) interchange. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (e.g., 2-bromopyridine) bond, forming a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The amine (or in this case, the pyridinone nitrogen) coordinates to the palladium center. A base deprotonates the coordinated nitrogen to form an amido complex.
-
Reductive Elimination: The aryl group and the amido group couple, forming the desired C-N bond and regenerating the Pd(0) catalyst.
The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., Xantphos, BINAP) stabilize the palladium catalyst, promote the rate-limiting reductive elimination step, and prevent catalyst decomposition.[11][13][14]
Sources
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 4. Recent Advances of Pyridinone in Medicinal Chemistry | Semantic Scholar [semanticscholar.org]
- 5. labsolu.ca [labsolu.ca]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. scbt.com [scbt.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. rsc.org [rsc.org]
- 10. lehigh.edu [lehigh.edu]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to N-(4-Fluorophenyl)pyridin-2(1H)-one (CAS 60532-42-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-Fluorophenyl)pyridin-2(1H)-one, with CAS number 60532-42-5, is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development.[1][2] Structurally, it features a pyridinone ring N-substituted with a 4-fluorophenyl group. This compound is notably recognized as a metabolite of Pirfenidone, a drug employed in the treatment of diabetic kidney disease.[3] Its role as a metabolite and its inherent chemical scaffold make it a valuable subject for in-depth study, from its synthesis and characterization to its potential biological activities. This guide provides a comprehensive technical overview of this compound, including its chemical properties, synthesis strategies with detailed protocols, analytical characterization, and known biological relevance.
Chemical Properties and Identification
A clear understanding of the fundamental physicochemical properties of this compound is essential for its handling, analysis, and application in a research setting.
| Property | Value | Source |
| CAS Number | 60532-42-5 | [1][2][4] |
| Molecular Formula | C₁₁H₈FNO | [2][4] |
| Molecular Weight | 189.19 g/mol | [4][5] |
| Appearance | Off-White Solid | [3] |
| Melting Point | 138-139 °C | [5] |
| Solubility | Soluble in Chloroform, DMF, and Methanol | [5] |
| Storage | Store at -20°C | [5] |
| Synonyms | 1-(p-Fluorophenyl)-2-pyridone, 1-(4-Fluorophenyl)-2(1H)-pyridone | [2][3] |
Synthesis of this compound: A Tale of Two Couplings
The formation of the C-N bond between the pyridine and fluorophenyl rings is the cornerstone of synthesizing this compound. The two most prominent and effective methods for achieving this are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation. The choice between these methods often depends on factors such as substrate availability, desired reaction conditions, and catalyst/ligand cost.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has become a workhorse in modern organic synthesis for the formation of C-N bonds due to its broad substrate scope and functional group tolerance.[6] However, the N-arylation of 2-halopyridines presents a unique challenge: the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or "poisoning."[7] Overcoming this requires careful selection of ligands that are sterically bulky enough to favor the desired catalytic cycle over catalyst deactivation.[7]
Caption: Generalized workflow for Buchwald-Hartwig amination.
Detailed Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk flask, add palladium(II) acetate (Pd(OAc)₂, 2 mol%), a bulky phosphine ligand such as XPhos (4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equivalents).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under the inert atmosphere, add 2-bromopyridine (1.0 equivalent) and 4-fluoroaniline (1.2 equivalents), followed by anhydrous toluene.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for forming C-N bonds, typically requiring stoichiometric amounts of copper and high temperatures.[8] Modern variations, often referred to as Ullmann-type reactions, utilize catalytic amounts of copper, often in the form of copper(I) salts like CuI, along with a ligand to facilitate the reaction under milder conditions.[9] This method can be a cost-effective alternative to palladium-catalyzed reactions. The key to a successful modern Ullmann condensation is the use of a ligand, such as a diamine, to stabilize the copper catalyst and improve its solubility and reactivity.[10]
Detailed Protocol: Ullmann-Type Condensation
-
Reaction Setup: In a sealable reaction vessel, combine 2-hydroxypyridine (1.0 equivalent), 1-fluoro-4-iodobenzene (1.1 equivalents), copper(I) iodide (CuI, 10 mol%), a diamine ligand (e.g., N,N'-dimethylcyclohexane-1,2-diamine, 20 mol%), and potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Solvent Addition: Add anhydrous toluene or DMF to the vessel.
-
Reaction: Seal the vessel and heat the mixture to 110-130 °C for 24-48 hours, with stirring.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography to afford the desired product.
Analytical Characterization
Rigorous analytical characterization is paramount to confirm the identity and purity of synthesized this compound. A combination of spectroscopic techniques is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridinone and the fluorophenyl rings. The chemical shifts and coupling patterns provide crucial information about the structure.
-
¹³C-NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the pyridinone ring (typically in the range of 160-170 ppm) and the carbon atoms of the aromatic rings.
-
¹⁹F-NMR: The fluorine NMR will exhibit a singlet for the single fluorine atom on the phenyl ring.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. The expected [M+H]⁺ ion for C₁₁H₈FNO would be approximately 190.0668.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the carbonyl (C=O) group of the pyridinone ring, typically around 1650-1670 cm⁻¹.
Biological Significance and Applications
The primary biological relevance of this compound stems from its identity as a metabolite of Pirfenidone.[3] Pirfenidone is an anti-fibrotic and anti-inflammatory drug, and understanding the activity of its metabolites is crucial for a complete picture of its pharmacological profile, including efficacy and potential side effects.
A patent has indicated that derivatives of pirfenidone, which would include this metabolite, can modulate the stress-activated protein kinase (SAPK) system.[11] The SAPK signaling pathway, which includes kinases like p38, is involved in cellular responses to stress, inflammation, and apoptosis. Modulation of this pathway is a key therapeutic strategy for a variety of inflammatory and fibrotic diseases.
Caption: Potential modulation of the p38 MAPK pathway.
Given its structural similarity to other biologically active pyridinones, this compound serves as a valuable scaffold for the development of new therapeutic agents.[12] The pyridinone core is a privileged structure in medicinal chemistry, found in compounds with a wide range of activities, including antiviral, antimicrobial, and antitumor effects. Therefore, this molecule is not only important for understanding the metabolism of Pirfenidone but also as a starting point for lead optimization in drug discovery programs targeting various diseases.
Conclusion
This compound is a molecule of considerable scientific interest, bridging the fields of synthetic methodology, analytical chemistry, and pharmacology. Its synthesis, achievable through robust cross-coupling strategies like the Buchwald-Hartwig and Ullmann reactions, provides access to a scaffold with proven biological relevance. As a key metabolite of Pirfenidone and a potential modulator of critical signaling pathways, it warrants further investigation to fully elucidate its pharmacological effects. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and explore the potential of this intriguing compound.
References
- ChemicalBook. (2023). This compound | 60532-42-5.
- Pharmaffiliates. 60532-42-5 | Product Name : this compound.
- Benchchem. Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines.
- Singh, P., & Kumar, A. (2018). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Journal of Chemical Sciences, 130(1), 1-10.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Wikipedia. (2023). Ullmann condensation.
- Santa Cruz Biotechnology. This compound | CAS 60532-42-5.
- Labsolu. This compound.
- Shanghai Huicheng Biological Technology Co., Ltd. This compound. Retrieved from Shanghai Huicheng Biological Technology Co., Ltd.
- Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation.
- Google Patents. US10010536B2 - Method of modulating stress-activated protein kinase system.
- ResearchGate. Improved Ullmann—Ukita—Buchwald—Li Conditions for CuI-Catalyzed Coupling Reaction of 2-Pyridones with Aryl Halides.
- MDPI. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.
- PubMed Central (PMC). Recent Advances of Pyridinone in Medicinal Chemistry.
Sources
- 1. This compound | 60532-42-5 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. N-(4-Fluorophenyl)pyridin-2(1H)-one_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 4. scbt.com [scbt.com]
- 5. labsolu.ca [labsolu.ca]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. US10010536B2 - Method of modulating stress-activated protein kinase system - Google Patents [patents.google.com]
- 12. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of N-(4-Fluorophenyl)pyridin-2(1H)-one: A Technical Guide
Introduction
N-(4-Fluorophenyl)pyridin-2(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As with any novel compound, a thorough structural elucidation is paramount for its application and further development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this characterization process. This technical guide provides a comprehensive overview of the spectroscopic data for this compound.
Molecular Structure and Key Features
The structure of this compound, with CAS Number 60532-42-5 and molecular formula C₁₁H₈FNO, combines a pyridin-2-one ring with a 4-fluorophenyl substituent attached to the nitrogen atom. This arrangement gives rise to distinct spectroscopic signatures that will be explored in the following sections.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridinone and the fluorophenyl rings. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group, the nitrogen atom, and the fluorine atom.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-6 (Pyridinone) | 7.5 - 7.7 | Doublet of doublets | J ≈ 6-7, 1-2 |
| H-4 (Pyridinone) | 7.3 - 7.5 | Doublet of triplets | J ≈ 7-9, 1-2 |
| H-3 (Pyridinone) | 6.2 - 6.4 | Doublet of doublets | J ≈ 7-9, 1-2 |
| H-5 (Pyridinone) | 6.6 - 6.8 | Triplet of doublets | J ≈ 6-7, 1-2 |
| H-2', H-6' (Fluorophenyl) | 7.2 - 7.4 | Multiplet | |
| H-3', H-5' (Fluorophenyl) | 7.1 - 7.3 | Multiplet |
Note: Predictions are based on typical chemical shifts for N-aryl-2-pyridones and substituted fluorobenzenes.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon skeleton. The presence of the electronegative fluorine atom will result in C-F coupling.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |
| C-2 (C=O) | 160 - 165 | |
| C-6 | 138 - 142 | |
| C-4 | 135 - 140 | |
| C-5 | 120 - 125 | |
| C-3 | 105 - 110 | |
| C-1' (ipso) | 135 - 140 | |
| C-2', C-6' | 128 - 132 | J ≈ 8-10 |
| C-3', C-5' | 115 - 118 | J ≈ 22-25 |
| C-4' (ipso) | 160 - 165 | J ≈ 245-255 |
Note: Predicted chemical shifts and coupling constants are based on known data for similar structures.[1]
Experimental Protocol for NMR Spectroscopy
Caption: General workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group, aromatic C-H and C=C bonds, and the C-F bond.
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| C=O Stretch (Amide) | 1660 - 1690 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |
| C-N Stretch | 1300 - 1200 | Medium |
| C-F Stretch | 1250 - 1100 | Strong |
| Aromatic C-H Bend (out-of-plane) | 900 - 675 | Strong |
Experimental Protocol for IR Spectroscopy (KBr Pellet Method)
Caption: General workflow for IR spectroscopic analysis using the KBr pellet method.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectrum
In an electron ionization (EI) mass spectrum, this compound (Molecular Weight: 189.19 g/mol ) is expected to show a prominent molecular ion peak.
| Ion | Predicted m/z | Interpretation |
| [M]⁺ | 189 | Molecular Ion |
| [M - CO]⁺ | 161 | Loss of carbon monoxide |
| [C₆H₄F-N]⁺ | 109 | Fragment corresponding to the fluorophenyl-nitrogen moiety |
| [C₅H₅NO]⁺ | 95 | Fragment corresponding to the pyridinone ring |
| [C₆H₄F]⁺ | 95 | Fragment corresponding to the fluorophenyl ring |
Note: The fragmentation pattern can be complex and may involve rearrangements.
Experimental Protocol for Mass Spectrometry (Electron Ionization)
Caption: General workflow for Electron Ionization Mass Spectrometry.
Conclusion
This technical guide provides a detailed predictive overview of the NMR, IR, and MS spectroscopic data for this compound. While awaiting the public availability of comprehensive experimental data, this guide serves as a valuable resource for scientists working with this compound, offering insights into its expected spectroscopic behavior and providing standardized protocols for its characterization. The predicted data, based on sound spectroscopic principles and analysis of analogous structures, offers a strong foundation for the structural verification of synthesized this compound.
References
-
Huitong Biological. This compound. [Link]
-
Sharma, P., & Kumar, A. (2016). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Indian Journal of Chemistry - Section B, 55B(4), 492-500. [Link]
-
MDPI. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. ECSOC-27. [Link]
-
Pinto, D. C., Santos, C. M., & Silva, A. M. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine Notes, 2(111). [Link]
-
Li, Z., et al. (2015). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Angewandte Chemie International Edition, 54(36), 10543-10547. (Supporting Information provides spectral data for 2-(4-fluorophenyl)pyridine). [Link]
-
Sun, J., et al. (2023). Rhodium-Catalyzed N-Arylation of 2-Pyridones Enabled by 1,6-Acyl Migratory Rearrangement of 2-Oxypyridines. Organic Letters, 25(12), 2096-2101. [Link]
-
Smith, A. B., et al. (2022). Atropselective synthesis of N-aryl pyridones via dynamic kinetic resolution enabled by non-covalent interactions. Chemical Science, 13(12), 3467-3473. [Link]
-
NIST. 2(1H)-Pyridinone. [Link]
-
PubChem. Piridin-4-one. [Link]
-
Reich, H. J. 13C NMR Chemical Shifts. University of Wisconsin. [Link]
-
Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 283-306. [Link]
Sources
N-(4-Fluorophenyl)pyridin-2(1H)-one solubility and stability studies
An In-depth Technical Guide to the Solubility and Stability of N-(4-Fluorophenyl)pyridin-2(1H)-one
Authored by a Senior Application Scientist
Foreword: The Critical Role of Physicochemical Profiling in Drug Development
In the journey of a molecule from a promising hit to a viable drug candidate, a thorough understanding of its fundamental physicochemical properties is not merely a formality; it is the bedrock upon which successful formulation, efficacy, and safety are built. This compound belongs to the pyridinone class of heterocyclic compounds, a scaffold that is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents.[1] The introduction of a fluorophenyl group significantly modulates the electronic and lipophilic character of the parent pyridinone, making a detailed investigation of its solubility and stability profiles indispensable.
This guide provides a comprehensive framework for characterizing this compound. It is designed for researchers, chemists, and formulation scientists, offering not just protocols, but the strategic rationale behind them. We will explore the theoretical underpinnings of its expected behavior, provide robust, step-by-step methodologies for empirical determination, and discuss the interpretation of the resulting data.
Physicochemical Characterization of this compound
A foundational understanding of the intrinsic properties of the molecule is the first step. The structure combines a polar pyridinone ring, capable of hydrogen bonding, with a nonpolar, lipophilic fluorophenyl group. The fluorine atom, being highly electronegative, influences the molecule's acidity, basicity, and potential for metabolic stability.[2]
Table 1: Core Physicochemical Properties
| Property | Value / Information | Source / Method |
| Chemical Name | 1-(4-fluorophenyl)pyridin-2-one | IUPAC |
| Synonyms | This compound, 1-(p-Fluorophenyl)-2-pyridone | [3] |
| CAS Number | 60532-42-5 | [3][4][5][6] |
| Molecular Formula | C₁₁H₈FNO | [3][5][6] |
| Molecular Weight | 189.19 g/mol | [5][6] |
| Melting Point | 138-139°C | [7] |
| Appearance | (To be determined experimentally) | Visual Inspection |
| pKa | (To be determined experimentally) | Potentiometric Titration / UV-spectroscopy |
| LogP | (To be determined experimentally) | Shake-Flask Method / HPLC |
Solubility Studies: A Gateway to Bioavailability
Solubility is a critical determinant of a drug's absorption and, consequently, its bioavailability. Poor aqueous solubility is a leading cause of failure in drug development. This section outlines a systematic approach to determining the solubility of this compound in various media relevant to the drug development process.
Theoretical Considerations
The molecule's structure suggests a nuanced solubility profile. The polar pyridinone moiety may confer some aqueous solubility, while the fluorophenyl ring will enhance solubility in organic solvents.[8] Initial vendor data indicates solubility in chloroform, DMF, and methanol.[7] A comprehensive study should expand this to include pharmaceutically relevant solvents and biorelevant media.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method remains the gold standard for determining equilibrium solubility due to its simplicity and reliability.
Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., Water, 0.1 M HCl, pH 7.4 Phosphate Buffer, Ethanol, Propylene Glycol, Chloroform)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or 0.22 µm syringe filters
-
Calibrated analytical balance
-
Validated HPLC-UV or LC-MS/MS method for quantification[9]
Methodology:
-
Preparation: Add an excess amount of this compound to a vial (e.g., 5-10 mg). The key is to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: Accurately pipette a known volume of the desired solvent (e.g., 1 mL) into the vial.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure saturation is reached.[8]
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Separate the saturated supernatant by either centrifuging the vials at high speed or carefully filtering the solution through a 0.22 µm syringe filter. This step is critical to avoid aspirating solid particles.
-
Quantification: Dilute an aliquot of the clear supernatant with an appropriate mobile phase. Analyze the sample using a pre-validated, stability-indicating HPLC method to determine the concentration of the dissolved compound.
-
Data Reporting: Express the solubility in units of mg/mL or µg/mL. The experiment should be performed in triplicate to ensure reproducibility.
Data Presentation: Solubility Profile
The results should be summarized in a clear, tabular format.
Table 2: Solubility of this compound in Various Solvents at 25°C
| Solvent / Medium | Solubility (mg/mL) |
| Purified Water | (To be determined experimentally) |
| 0.1 M HCl (pH ~1) | (To be determined experimentally) |
| pH 4.5 Acetate Buffer | (To be determined experimentally) |
| pH 7.4 Phosphate Buffer | (To be determined experimentally) |
| Methanol | (To be determined experimentally) |
| Ethanol | (To be determined experimentally) |
| Chloroform | (To be determined experimentally) |
| Dimethylformamide (DMF) | (To be determined experimentally) |
| Propylene Glycol | (To be determined experimentally) |
Note: The values in this table are placeholders and must be replaced with experimentally determined data.
Visualizing the Solubility Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Stability Studies: Ensuring Molecular Integrity
Stability testing is a regulatory requirement and a scientific necessity to ensure that a drug substance maintains its quality, purity, and potency throughout its shelf life.[10] Forced degradation (stress testing) is the cornerstone of these studies, designed to identify likely degradation products, establish degradation pathways, and validate the stability-indicating nature of the analytical methods used.[10][11][12][13]
Rationale and Approach
The pyridone scaffold is known to be susceptible to hydrolysis, particularly under acidic and basic conditions.[14][15] The molecule's aromatic rings may also be susceptible to oxidation and photolytic degradation. Our strategy will follow the International Council for Harmonisation (ICH) guidelines (specifically ICH Q1A) to evaluate the intrinsic stability of this compound under various stress conditions.[11]
Experimental Protocol: Forced Degradation Studies
Objective: To investigate the degradation of this compound under hydrolytic, oxidative, photolytic, and thermal stress and to support the development of a stability-indicating analytical method.
General Procedure:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., Methanol or Acetonitrile:Water).
-
For each stress condition, dilute the stock solution with the stressor to a final concentration of ~1 mg/mL.
-
Expose the solutions to the conditions outlined below. Samples should be withdrawn at appropriate time points (e.g., 0, 2, 6, 24, 48 hours).
-
After withdrawal, quench the reaction if necessary (e.g., neutralize acidic/basic samples).
-
Analyze all samples by a stability-indicating HPLC-UV method, often coupled with Mass Spectrometry (LC-MS) for peak purity assessment and identification of degradation products.
-
The target degradation is typically 5-20% to ensure that primary degradation products are formed without excessive secondary degradation.
Stress Conditions:
-
Acid Hydrolysis: Use 0.1 M HCl at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Use 0.1 M NaOH at room temperature or slightly elevated temperature (e.g., 40°C). The pyridone ring can be particularly labile to base.[14]
-
Neutral Hydrolysis: Use purified water at an elevated temperature (e.g., 60°C).
-
Oxidative Degradation: Use 3% Hydrogen Peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a stability chamber. Also, test the stability of the solution at the same temperature.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). A parallel sample should be wrapped in aluminum foil as a dark control.
Data Presentation: Stability Profile Summary
Table 3: Forced Degradation Study Summary for this compound
| Stress Condition | Reagent / Condition | Duration / Temp. | % Assay Remaining | No. of Degradants | Observations |
| Acid Hydrolysis | 0.1 M HCl | 24 h / 60°C | (To be determined) | (To be determined) | (e.g., Major degradant at RRT 0.85) |
| Base Hydrolysis | 0.1 M NaOH | 6 h / 40°C | (To be determined) | (To be determined) | (e.g., Rapid degradation observed) |
| Neutral Hydrolysis | Water | 48 h / 60°C | (To be determined) | (To be determined) | (e.g., Stable) |
| Oxidation | 3% H₂O₂ | 24 h / RT | (To be determined) | (To be determined) | (e.g., Two minor degradants formed) |
| Thermal (Solid) | Dry Heat | 7 days / 80°C | (To be determined) | (To be determined) | (e.g., Stable, no change in appearance) |
| Photolytic (Solution) | ICH Q1B | 7 days / RT | (To be determined) | (To be determined) | (e.g., Slight yellowing of solution) |
Note: RRT = Relative Retention Time. All values are placeholders for experimental data.
Visualizing the Stability Study Workflow
Sources
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound | 60532-42-5 [chemicalbook.com]
- 5. This compound, TRC 25 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.be]
- 6. scbt.com [scbt.com]
- 7. labsolu.ca [labsolu.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthetic and analytical strategies for the quantification of phenyl-γ-valerolactone conjugated metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. biomedres.us [biomedres.us]
- 13. ajrconline.org [ajrconline.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Pyridin-2(1H)-one Scaffold as a Privileged Structure in Drug Discovery
An In-Depth Technical Guide to the Biological Activity of N-(4-Fluorophenyl)pyridin-2(1H)-one
The pyridin-2(1H)-one moiety is a prominent heterocyclic scaffold recognized in medicinal chemistry as a "privileged structure."[1][2] Its prevalence in both natural products and synthetic pharmaceuticals stems from its versatile chemical properties and its ability to interact with a wide array of biological targets.[2] Pyridinone-containing compounds exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][2][3]
This guide focuses on a specific, synthetically important derivative: This compound . The introduction of an N-aryl substituent, particularly a fluorinated phenyl group, is a common strategy in drug design. The fluorine atom can significantly enhance metabolic stability, membrane permeability, and binding affinity to target proteins through favorable electrostatic interactions.[4] Understanding the biological landscape of this compound provides a critical foundation for researchers in drug development.
Chemical Structure of this compound
Part 1: Anticancer and Antiproliferative Activity
The investigation of pyridinone derivatives as anticancer agents is a highly active area of research.[2][3] The N-(4-Fluorophenyl) substitution is a key feature in several reported antiproliferative compounds, suggesting that this compound is a promising candidate for oncological applications.
Mechanistic Insights: Kinase Inhibition and Apoptosis Induction
The primary mechanism of action for many anticancer pyridinones involves the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[3]
-
p38 MAPK Inhibition: Certain 3,5-disubstituted pyridin-2(1H)-ones have been identified as potent inhibitors of p38α mitogen-activated protein kinase (MAPK).[5] The p38 MAPK pathway is frequently dysregulated in cancer and inflammation, making it a valuable therapeutic target. Inhibition of this pathway can halt the cell cycle and induce apoptosis.
-
PI3K/mTOR Pathway: Imidazo[1,2-a]pyridine derivatives have demonstrated efficacy as dual inhibitors of PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin), another crucial signaling pathway for cell growth.[3]
-
Apoptosis Induction: Studies on related nicotinamide and pyridine-2(1H)-thione derivatives containing the N-(4-fluorophenyl) moiety have shown they can induce apoptosis in cancer cells. This is often confirmed by observing increased levels of pro-apoptotic proteins (e.g., caspases, p53) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2).[6]
Molecular docking studies on related compounds have helped elucidate the binding interactions within the active sites of target proteins, often involving hydrogen bonds and hydrophobic interactions with key amino acid residues.[7]
The diagram below illustrates a simplified representation of the MAPK signaling cascade, a potential target for this compound. Inhibition at the p38 MAPK level can block downstream signaling that leads to cell proliferation and survival.
Caption: Potential inhibition of the p38 MAPK pathway by this compound.
In Vitro Antiproliferative Activity
The cytotoxic potential of this compound and its analogs is typically evaluated against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.[6]
Table 1: Representative Antiproliferative Activity of N-(4-Fluorophenyl) Pyridine-Thione Derivatives Data is representative of compounds evaluated in the cited literature against common cancer cell lines.
| Compound Class | HCT-116 (Colon) IC₅₀ (µM) | HepG-2 (Liver) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | Reference |
| Pyridine-2(1H)-thione Derivative 3b | 10.45 ± 0.9 | 12.31 ± 1.1 | > 50 | [7][8] |
| Thienopyridine Derivative 5d | 1.89 ± 0.1 | 2.11 ± 0.2 | > 50 | [7][8] |
| S-alkylated Derivative 4d | 2.15 ± 0.1 | 3.54 ± 0.3 | > 50 | [7][8] |
| Doxorubicin (Control) | 2.55 ± 0.2 | 3.12 ± 0.3 | 4.18 ± 0.3 | [7][8] |
Note: The data shows that derivatives containing the N-(4-fluorophenyl) scaffold can exhibit potent activity, sometimes exceeding that of the standard chemotherapeutic agent doxorubicin, particularly against colon and liver cancer cell lines.[7][8]
Experimental Protocol: MTT Cell Viability Assay
This protocol provides a self-validating system for assessing the in vitro cytotoxicity of test compounds.
-
Cell Culture:
-
Seed human cancer cells (e.g., HCT-116, MCF-7) in a 96-well microtiter plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of appropriate culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (medium with DMSO). Include a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Agitate the plate on a shaker for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
Part 2: Anti-inflammatory and Analgesic Activity
Chronic inflammation and associated pain are significant medical challenges. Pyridinone derivatives have emerged as a promising class of non-acidic anti-inflammatory agents.[9]
Mechanistic Insights: Targeting Inflammatory Cascades
The anti-inflammatory effects of pyridinones are believed to be multi-faceted:
-
Enzyme Inhibition: As discussed, inhibition of p38 MAPK is a key mechanism, as this kinase plays a central role in the production of pro-inflammatory cytokines like TNF-α and IL-6.[5][10]
-
Iron Chelation: Cyclooxygenase (COX) and lipoxygenase (LOX), key enzymes in the inflammatory pathway that produce prostaglandins and leukotrienes, are heme-dependent. The iron-chelating properties of some pyridinone derivatives may disrupt the function of these enzymes, thereby reducing inflammation.[11][12]
-
Neuroinflammation Suppression: In the context of the central nervous system, pyridinone derivatives have been shown to mitigate neuroinflammatory responses in microglial cells by suppressing the production of reactive oxygen species (ROS), nitric oxide (NO), and inflammatory cytokines.[10] This activity is particularly relevant for neurodegenerative diseases and neuropathic pain.
In Vivo Anti-inflammatory and Analgesic Efficacy
The efficacy of these compounds is typically validated using established animal models of inflammation and pain.
-
Carrageenan-Induced Paw Edema: This is a standard acute inflammation model in rats. The injection of carrageenan into the paw induces a biphasic inflammatory response, and the reduction in paw volume (edema) by a test compound is a measure of its anti-inflammatory activity.[9][12]
-
Mechanical Allodynia Models: To test for analgesic effects, particularly for neuropathic pain, models like capsaicin- or nerve injury-induced mechanical allodynia are used. A reduction in pain hypersensitivity (allodynia) indicates an analgesic effect.[5][13]
Table 2: Representative In Vivo Anti-inflammatory Activity of Pyridinone Derivatives
| Compound Class | Animal Model | Dose | Max. Inhibition of Edema (%) | Reference |
| 3-Hydroxy Pyridine-4-one (A) | Rat Paw Edema | 20 mg/kg | 68.4 | [12][14] |
| 3-Hydroxy Pyridine-4-one (C) | Rat Paw Edema | 200 mg/kg | 52.6 | [12][14] |
| Indomethacin (Control) | Rat Paw Edema | 10 mg/kg | 73.7 | [12][14] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This workflow outlines the standard procedure for evaluating in vivo anti-inflammatory activity.
-
Animal Acclimatization:
-
Use male Wistar or Sprague-Dawley rats (150-200 g).
-
Acclimatize the animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
-
-
Grouping and Baseline Measurement:
-
Divide animals into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin 10 mg/kg), and Test Groups (this compound at various doses).
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline (V₀).
-
-
Compound Administration:
-
Administer the test compound or control drugs intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the carrageenan injection.
-
-
Induction of Inflammation:
-
Inject 0.1 mL of a 1% (w/v) sterile carrageenan solution in saline into the sub-plantar surface of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume (Vₜ) at regular intervals post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis:
-
Calculate the percentage of edema (inflammation) at each time point using the formula: % Edema = [(Vₜ - V₀) / V₀] × 100.
-
Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [(% Edema_control - % Edema_treated) / % Edema_control] × 100.
-
Caption: Workflow for the carrageenan-induced paw edema anti-inflammatory assay.
Part 3: Antimicrobial Activity
The pyridinone core is also found in compounds with notable antimicrobial properties. While less explored than its anticancer potential, the antimicrobial activity of this compound warrants investigation.
In Vitro Antimicrobial Screening
The standard method for assessing antimicrobial activity is by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 3: Representative Antimicrobial Activity of Pyridinone Derivatives
| Compound Class | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | Reference |
| 4-Pyridinone Derivative (1) | 1 | >64 | 64 | [15] |
| 4-Pyridinone Derivative (10) | 1 | >64 | 1 | [15] |
| Penicillin G (Control) | 64 | 1 | 64 | [15] |
Note: The data indicates that certain pyridinone derivatives can have potent and selective activity against Gram-negative bacteria like E. coli.[15]
Experimental Protocol: Broth Microdilution MIC Assay
-
Microorganism Preparation:
-
Grow bacterial strains (e.g., E. coli, S. aureus) overnight in a suitable broth (e.g., Mueller-Hinton Broth).
-
Dilute the culture to achieve a final inoculum concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.
-
-
Compound Preparation:
-
In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth to create a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Summary and Future Directions
This compound is a molecule of significant interest, built upon the versatile and biologically active pyridin-2(1H)-one scaffold. Evidence from structurally related analogs strongly suggests its potential in several therapeutic areas:
-
Oncology: Potent antiproliferative activity is likely, potentially mediated through the inhibition of key signaling kinases like p38 MAPK.
-
Inflammation and Pain: The compound is a strong candidate for a non-steroidal anti-inflammatory agent and may possess analgesic properties, particularly for inflammatory or neuropathic pain.
-
Infectious Diseases: Preliminary evidence suggests possible utility as an antimicrobial agent.
Future research should focus on:
-
Definitive Target Identification: Utilizing biochemical and cellular assays to pinpoint the specific molecular targets of this compound.
-
In Vivo Efficacy: Expanding in vivo testing beyond initial models to more complex disease models (e.g., tumor xenografts, chronic inflammatory models).
-
Pharmacokinetics and Safety: A comprehensive evaluation of the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology profile is essential for any progression towards clinical development.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency, selectivity, and drug-like properties.
This technical guide provides a comprehensive overview based on current literature, establishing a solid rationale for the continued investigation of this compound as a promising therapeutic agent.
References
- Frontiers in Chemistry. (2025). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro.
- Journal of the Indian Chemical Society. (n.d.). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones.
- PubMed. (n.d.). Studies on novel pyridine and 2-pyridone derivatives of N-arylpiperazine as α-adrenoceptor ligands.
- European Journal of Medicinal Chemistry. (2020). Pyridin-2(1H)one derivatives: A possible new class of therapeutics for mechanical allodynia.
- National Institutes of Health. (n.d.). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon.
- PubMed. (2004). Synthesis of 1H-pyridin-2-one derivatives as potent and selective farnesyltransferase inhibitors.
- ResearchGate. (2025). In vivo and In vitro Anti-inflammatory, Antipyretic and Ulcerogenic Activities of Pyridone and Chromenopyridone Derivatives, Physicochemical and Pharmacokinetic Studies.
- Sciforum. (2023). Anti-neuroinflammatory activity of selected 2-pyridone derivatives: In vitro and in silico study.
- National Institutes of Health. (n.d.). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one.
- National Institutes of Health. (n.d.). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia.
- ResearchGate. (n.d.). Structures of certain pyridine-based approved anticancer drugs, and the....
- National Institutes of Health. (2022). Recent Advances of Pyridinone in Medicinal Chemistry.
- ACS Omega. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon.
- MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
- MDPI. (n.d.). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines.
- PubMed. (n.d.). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one.
- PubMed. (1982). Preparation and antiinflammatory activity of 2- and 4-pyridones.
- Journal of Research in Medical Sciences. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one.
- ResearchGate. (n.d.). (PDF) A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one.
- ResearchGate. (n.d.). Antibacterial Activity of Some 4-Pyridinone Derivatives Synthesized from 4-Pyrones.
Sources
- 1. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer Activity of 4-Aryl-1,4-Dihydropyridines [mdpi.com]
- 5. Pyridin-2(1H)one derivatives: A possible new class of therapeutics for mechanical allodynia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Preparation and antiinflammatory activity of 2- and 4-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sciforum : Event management platform [sciforum.net]
- 11. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. researchgate.net [researchgate.net]
N-(4-Fluorophenyl)pyridin-2(1H)-one: A Technical Guide on its Synthesis, Characterization, and Relation to Pirfenidone Metabolism
Introduction
Pirfenidone, chemically known as 5-methyl-1-phenylpyridin-2(1H)-one, is a cornerstone in the management of idiopathic pulmonary fibrosis (IPF), exhibiting both anti-fibrotic and anti-inflammatory properties.[1] Understanding its metabolic fate is paramount for optimizing its therapeutic window and ensuring patient safety. The primary metabolic route for Pirfenidone involves oxidation of the methyl group to form 5-carboxy-pirfenidone, a transformation predominantly mediated by the cytochrome P450 enzyme CYP1A2.[2][3]
This guide serves a dual purpose. Firstly, it will delineate the established metabolic pathways of Pirfenidone, clarifying the roles of various enzymes and the formation of its major metabolites. Secondly, it addresses the subject of N-(4-Fluorophenyl)pyridin-2(1H)-one. While this compound is a structural analog of Pirfenidone and belongs to the medicinally significant class of N-aryl pyridin-2(1H)-ones, it is not a recognized metabolite of Pirfenidone. Therefore, this document will provide a comprehensive, research-grade technical overview of the synthesis, characterization, and bioanalytical quantification of this compound, presenting it as a representative case study for drug development professionals working with this chemical scaffold.
Part 1: The Metabolic Landscape of Pirfenidone
The biotransformation of Pirfenidone is a critical aspect of its pharmacology. The majority of an administered dose is metabolized in the liver, with approximately 80% being excreted in the urine as metabolites.[1]
Primary Metabolic Pathways and Enzymology
The principal metabolic transformation of Pirfenidone is the oxidation of the 5-methyl group. This proceeds in a two-step fashion:
-
5-Hydroxylation: The initial and rate-limiting step is the hydroxylation of the methyl group to form 5-hydroxymethyl-pirfenidone. This reaction is primarily catalyzed by CYP1A2, with minor contributions from CYP2C9, CYP2C19, and CYP2D6.[2]
-
Oxidation to Carboxylic Acid: The intermediate alcohol is subsequently oxidized to the major and pharmacologically inactive metabolite, 5-carboxy-pirfenidone.[2][3]
The heavy reliance on CYP1A2 for its metabolism means that co-administration of strong CYP1A2 inhibitors (e.g., fluvoxamine, ciprofloxacin) can significantly increase Pirfenidone exposure and the risk of adverse effects.[1]
Formation of Reactive Metabolites
Beyond the primary oxidative pathway, studies have indicated the formation of a reactive quinone methide intermediate.[4][5] This electrophilic species can be generated through two proposed mechanisms:
-
Direct dehydrogenation of the parent drug.[6]
-
Sulfation of the 5-hydroxymethyl pirfenidone intermediate, forming a benzylic alcohol-sulfate derivative that can then rearrange.[4][6]
The formation of such reactive metabolites is of toxicological interest as they have the potential to form covalent adducts with cellular macromolecules, which has been suggested as a possible mechanism for idiosyncratic drug-induced liver injury.[4][6]
Caption: Metabolic pathways of Pirfenidone.
Pharmacokinetics of Pirfenidone and 5-Carboxy-Pirfenidone
Pirfenidone is rapidly absorbed after oral administration, with peak plasma concentrations reached within 1.8 to 2.2 hours.[7][8] The presence of food is recommended during administration to reduce nausea and dizziness.[1] The elimination half-life of the parent drug is short, around 2.4 hours.[1] The major metabolite, 5-carboxy-pirfenidone, is also rapidly formed and eliminated, with a similar half-life.[7][8] Approximately 87.76% of an administered dose is excreted in the urine as 5-carboxy-pirfenidone, with less than 1% excreted as the unchanged parent drug.[7][8]
| Parameter | Pirfenidone | 5-Carboxy-pirfenidone | Reference |
| Tmax (hours) | 1.8 - 2.2 | 1.5 - 2.2 | [7] |
| t1/2 (hours) | 2.1 - 2.4 | 2.1 - 2.6 | [7] |
| Urinary Excretion | < 1% | ~88% | [7] |
Part 2: this compound: A Technical Synthesis and Characterization Guide
The N-aryl pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with diverse biological activities, including antiviral, antitumor, and anti-inflammatory agents. The introduction of a fluorine atom, as in this compound, is a common strategy to modulate metabolic stability, potency, and pharmacokinetic properties. This section provides a practical guide to its synthesis and structural elucidation.
Synthesis of this compound
A common and effective method for the synthesis of N-aryl pyridin-2(1H)-ones is the copper-catalyzed N-arylation of 2-hydroxypyridine (the tautomer of pyridin-2(1H)-one) with an appropriate aryl halide.
Protocol: Copper-Catalyzed N-Arylation
-
Reaction Setup: To an oven-dried reaction vessel, add 2-hydroxypyridine (1.0 eq.), 1-bromo-4-fluorobenzene (1.1 eq.), copper(I) iodide (0.1 eq.), L-proline (0.2 eq.), and potassium carbonate (2.0 eq.).
-
Solvent Addition: Add dimethyl sulfoxide (DMSO) to the vessel under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Conditions: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous phase with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Causality of Experimental Choices:
-
Catalyst System: The CuI/L-proline system is a well-established and efficient catalyst for Ullmann-type C-N cross-coupling reactions. L-proline acts as a ligand, stabilizing the copper catalyst and facilitating the coupling.
-
Base and Solvent: Potassium carbonate is a cost-effective base to deprotonate the 2-hydroxypyridine. DMSO is a polar aprotic solvent that effectively dissolves the reactants and salts, promoting the reaction rate.
-
Inert Atmosphere: Prevents the oxidation of the Cu(I) catalyst, which would render it inactive.
Caption: Synthesis workflow for this compound.
Structural Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques.
| Technique | Predicted Data for this compound |
| ¹H NMR | δ 8.0-7.8 (m, 2H, Ar-H ortho to F), δ 7.5-7.3 (m, 2H, Ar-H meta to F), δ 7.4-7.2 (m, 2H, Pyridinone-H), δ 6.7-6.5 (m, 1H, Pyridinone-H), δ 6.3-6.1 (m, 1H, Pyridinone-H).[9] |
| ¹³C NMR | δ 165-160 (d, J ≈ 250 Hz, C-F), δ 160-155 (C=O), δ 145-130 (aromatic and pyridinone carbons), δ 120-115 (d, J ≈ 22 Hz, C-H meta to F).[9] |
| ¹⁹F NMR | δ -110 to -120 ppm (relative to CFCl₃).[10] |
| Mass Spec (EI) | Predicted [M]+• at m/z 191.06. Key fragments may include loss of CO (m/z 163) and the fluorophenyl cation (m/z 95).[11] |
| IR (KBr) | ~3100-3000 cm⁻¹ (Ar C-H stretch), ~1660 cm⁻¹ (C=O stretch), ~1600, 1500 cm⁻¹ (Ar C=C stretch), ~1220 cm⁻¹ (C-F stretch). |
Part 3: Analytical Methodologies for Quantification in Biological Matrices
Accurate quantification of novel chemical entities in biological fluids like plasma is essential for pharmacokinetic and metabolism studies. A sensitive and selective LC-MS/MS method is the gold standard for this purpose.
Protocol: Quantification of this compound in Human Plasma
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4 °C.[12]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Employ a gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Detect the analyte using Multiple Reaction Monitoring (MRM).
-
Hypothetical MRM Transition: For this compound (MW 191.18), the precursor ion would be [M+H]⁺ at m/z 192.1. A plausible product ion could result from the fragmentation of the pyridinone ring, for example, m/z 95.1 (fluorophenyl cation). The transition would be 192.1 -> 95.1.
-
-
-
Method Validation:
-
The method must be validated according to regulatory guidelines (e.g., FDA or EMA), assessing linearity, accuracy, precision, selectivity, recovery, and stability.
-
Caption: Bioanalytical workflow for plasma sample analysis.
Conclusion
This guide has provided a detailed examination of the metabolic pathways of Pirfenidone, highlighting the central role of CYP1A2 in its conversion to 5-carboxy-pirfenidone and the potential for reactive metabolite formation. Furthermore, by presenting a comprehensive technical dossier on the synthesis, characterization, and bioanalysis of this compound, we offer a valuable resource for researchers and drug development professionals. This framework for handling a representative N-aryl pyridin-2(1H)-one provides a solid foundation for the exploration of new chemical entities within this important therapeutic class.
References
-
Wikipedia. Pirfenidone. [Link]
-
Lin, H., et al. (2020). Metabolic Activation of Pirfenidone Mediated by Cytochrome P450s and Sulfotransferases. Journal of Medicinal Chemistry, 63(15), 8059-8068. [Link]
-
ResearchGate. Metabolic Activation of Pirfenidone Mediated by Cytochrome P450s and Sulfotransferases. [Link]
-
Imaizumi, K., et al. (2021). Pirfenidone 5-hydroxylation is mainly catalysed by CYP1A2 and partly catalysed by CYP2C19 and CYP2D6 in the human liver. Xenobiotica, 51(12), 1352-1359. [Link]
-
Conte, E., et al. (2022). Pharmacological basis of the antifibrotic effects of pirfenidone: Mechanistic insights from cardiac in-vitro and in-vivo models. Frontiers in Cardiovascular Medicine. [Link]
-
Ohori, M., et al. (2019). Pharmacokinetic evaluation of tissue distribution of pirfenidone and its metabolites for idiopathic pulmonary fibrosis therapy. Biological & Pharmaceutical Bulletin, 42(7), 1159-1165. [Link]
-
Huang, N. Y., et al. (2013). Pharmacokinetics, safety and tolerability of pirfenidone and its major metabolite after single and multiple oral doses in healthy Chinese subjects under fed conditions. Arzneimittelforschung, 63(4), 187-193. [Link]
-
O'Reilly, K. M., et al. (2002). Pharmacokinetics and metabolism of a novel antifibrotic drug pirfenidone, in mice following intravenous administration. Journal of Pharmacy and Pharmacology, 54(10), 1377-1383. [Link]
-
ACS Publications. Metabolic Activation of Pirfenidone Mediated by Cytochrome P450s and Sulfotransferases. [Link]
-
Sharma, P., et al. (2019). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Indian Journal of Chemistry - Section B. [Link]
-
ResearchGate. Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. [Link]
-
National Institutes of Health. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. [Link]
-
Bio-protocol. Synthesis of 5-(4-Fluorophenyl)-2-(Pyridin-2-yl)-6-(Trifluoromethyl)Pyrimidin-4(3H)-One. [Link]
-
Supporting Information. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. [Link]
-
MDPI. In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. [Link]
-
Fluorine notes. NMR spectral characteristics of fluorocontaining pyridines. [Link]
-
MDPI. 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. [Link]
-
National Institutes of Health. Ultra-Sensitive Fluorimetric Method for the First Estimation of Vonoprazan in Real Human Plasma and Content Uniformity Test. [Link]
-
Frontiers. Quantitative plasma profiling by 1H NMR-based metabolomics: impact of sample treatment. [Link]
-
ChemRxiv. Pre-analytical (mis)handling of plasma investigated by 1H-NMR metabolomics. [Link]
-
Journal of Food and Drug Analysis. Quantitative determination of four nitrofurans and corresponding metabolites in the fish muscle by liquid chromatography-electrospray ionization-tandem mass spectrometry. [Link]
Sources
- 1. Pirfenidone - Wikipedia [en.wikipedia.org]
- 2. Pirfenidone 5-hydroxylation is mainly catalysed by CYP1A2 and partly catalysed by CYP2C19 and CYP2D6 in the human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological basis of the antifibrotic effects of pirfenidone: Mechanistic insights from cardiac in-vitro and in-vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Activation of Pirfenidone Mediated by Cytochrome P450s and Sulfotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pharmacokinetics, safety and tolerability of pirfenidone and its major metabolite after single and multiple oral doses in healthy Chinese subjects under fed conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 9. rsc.org [rsc.org]
- 10. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. diposit.ub.edu [diposit.ub.edu]
N-(4-Fluorophenyl)pyridin-2(1H)-one literature review
An In-Depth Technical Guide to N-(4-Fluorophenyl)pyridin-2(1H)-one: Synthesis, Properties, and Applications in Drug Discovery
Executive Summary
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure is built upon the pyridin-2(1H)-one core, a recognized "privileged scaffold" that features in numerous biologically active molecules. This compound serves as a crucial intermediate for the synthesis of novel therapeutic candidates and is also relevant as a potential metabolite of pyridinone-based drugs, such as Pirfenidone. The incorporation of a 4-fluorophenyl group can significantly modulate the physicochemical and pharmacological properties of the parent molecule, enhancing metabolic stability and target binding affinity through favorable electronic and steric interactions.
This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. It details its physicochemical properties, outlines robust synthetic methodologies with mechanistic insights, and explores its application as a key building block for compounds with demonstrated antiproliferative activity. By integrating detailed experimental protocols, spectroscopic analysis, and a review of the biological significance of its derivatives, this document serves as an authoritative resource for leveraging this valuable compound in modern drug discovery programs.
The Pyridin-2(1H)-one Scaffold in Medicinal Chemistry
The pyridine and pyridinone rings are among the most prevalent nitrogen-containing heterocycles in FDA-approved drugs. The pyridin-2(1H)-one moiety is particularly noteworthy as it acts as a versatile bioisostere for amides, phenols, and various other heterocyclic systems. Its unique electronic structure, featuring a conjugated system with a hydrogen bond donor (N-H) and acceptor (C=O), allows for diverse, high-affinity interactions with biological targets. This has led to its incorporation into a wide array of therapeutic agents with activities spanning anticancer, antiviral, anti-inflammatory, and antifungal applications. The strategic functionalization of the pyridinone core is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile and overall efficacy.
Physicochemical Properties
This compound is an off-white solid at room temperature. Its key physicochemical properties are summarized in the table below, providing essential data for its handling, storage, and use in synthetic applications.
| Property | Value | Reference |
| CAS Number | 60532-42-5 | |
| Molecular Formula | C₁₁H₈FNO | |
| Molecular Weight | 189.19 g/mol | |
| Appearance | Off-White Solid | |
| Synonyms | 1-(p-Fluorophenyl)-2-pyridone | |
| Storage | 2-8°C Refrigerator | |
| Solubility | Soluble in Chloroform, DMF, Methanol |
Synthesis and Mechanistic Insights
The construction of the this compound scaffold and its close analogs typically proceeds through multi-step sequences involving the formation of a key acyclic precursor followed by a cyclization reaction. A highly effective and well-documented approach utilizes N-(4-fluorophenyl)-3-oxobutanamide as a central intermediate.
Synthesis of Key Precursor: N-(4-fluorophenyl)-3-oxobutanamide
The foundational step is the synthesis of the β-ketoamide precursor. This is reliably achieved through the acylation of 4-fluoroaniline with a derivative of acetoacetic acid, such as ethyl acetoacetate.
-
Causality of Experimental Choices: The reaction between an aniline and a β-keto ester is a classic and high-yielding method for forming acetoacetanilides. Using ethyl acetoacetate is advantageous due to its commercial availability and appropriate reactivity. The reaction is typically performed at elevated temperatures to drive the condensation and removal of ethanol, pushing the equilibrium toward the product. No catalyst is strictly necessary, though mild acid or base catalysis can sometimes be employed.
Caption: Workflow for the synthesis of the key precursor.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-fluoroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Heating: Heat the reaction mixture to 130-140°C and maintain reflux for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting aniline.
-
Workup: Allow the mixture to cool to room temperature. The crude product often solidifies upon cooling.
-
Purification: Recrystallize the solid product from a suitable solvent system, such as ethanol/water, to yield pure N-(4-fluorophenyl)-3-oxobutanamide.
Synthesis of this compound Analogs
With the precursor in hand, the pyridinone ring system can be constructed. A common route involves the synthesis of a pyridine-2(1H)-thione derivative, which can serve as a direct precursor to the desired pyridin-2(1H)-one. This is achieved by reacting the N-(4-fluorophenyl)-3-oxobutanamide with a suitable three-carbon synthon, such as a 2-cyano-prop-2-enethioamide derivative.
-
Causality of Experimental Choices: This reaction is a variation of the Guareschi-Thorpe condensation. Piperidine is used as a basic catalyst to deprotonate the active methylene group of the 3-oxobutanamide, initiating a Michael addition into the electron-deficient alkene of the thioamide. The subsequent intramolecular cyclization and dehydration/aromatization steps are facilitated by heating under reflux in ethanol, a polar protic solvent that effectively solvates the intermediates and reagents.
Caption: Synthesis of a pyridinethione derivative.
-
Reaction Setup: To a solution of N-(4-fluorophenyl)-3-oxobutanamide (1.0 eq) in absolute ethanol, add the appropriate 3-aryl-2-cyano-prop-2-enethioamide derivative (1.0 eq).
-
Catalyst Addition: Add a few drops of piperidine to the mixture.
-
Heating: Heat the reaction mixture under reflux for 5-8 hours. Monitor the reaction progress by TLC.
-
Isolation: Allow the reaction mixture to cool to room temperature. The product will typically precipitate from the solution.
-
Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry. If necessary, the product can be further purified by recrystallization from ethanol to yield the target pyridine-2(1H)-thione derivative.
Conversion of the resulting thione to the corresponding this compound can be accomplished via several methods, including oxidation or reaction with mercuric acetate.
Spectroscopic Characterization
Predicted NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Rationale |
| ¹H NMR | ||
| Pyridinone H (2 protons) | 7.2 - 7.6 | Protons on the pyridinone ring, experiencing deshielding from the aromatic system and the adjacent carbonyl group. Expected to be complex multiplets. |
| Pyridinone H (1 proton) | 6.2 - 6.6 | Proton ortho to the nitrogen and beta to the carbonyl, typically appearing at a more upfield position. Likely a doublet of doublets. |
| Pyridinone H (1 proton) | 6.6 - 7.0 | Proton adjacent to the nitrogen. |
| Fluorophenyl H (4 protons) | 7.1 - 7.5 | Aromatic protons on the fluorophenyl ring, appearing as two sets of doublet of doublets (or two triplets) due to coupling with each other and with the fluorine atom. |
| ¹³C NMR | ||
| C=O | 160 - 165 | Carbonyl carbon of the pyridinone ring. |
| C-F | 158 - 164 (d, ¹JCF ≈ 245 Hz) | Aromatic carbon directly bonded to fluorine, showing a large one-bond coupling constant. |
| Aromatic C (ipso) | 135 - 140 | Aromatic carbon of the fluorophenyl ring attached to the pyridinone nitrogen. |
| Aromatic/Pyridinone C | 115 - 145 | Remaining carbon signals from both the fluorophenyl and pyridinone rings. |
Infrared (IR) Spectroscopy
-
C=O Stretch: A strong, sharp absorption band is expected in the region of 1650-1680 cm⁻¹ corresponding to the amide carbonyl group in the pyridinone ring.
-
C-F Stretch: A strong absorption band is anticipated between 1200-1250 cm⁻¹ due to the carbon-fluorine bond stretch on the phenyl ring.
-
Aromatic C=C Stretch: Multiple sharp bands will appear in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
-
In an Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would be observed at m/z 189.19 or 190.19, respectively.
Application as a Synthetic Building Block in Drug Discovery
The primary value of this compound lies in its role as a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. Research has shown that derivatives synthesized from this core exhibit significant biological activity, particularly in the realm of oncology.
Caption: Use as a scaffold for chemical diversification.
Biological Activity of Derived Compounds
Studies have demonstrated that pyridine-2(1H)-thione and thieno[2,3-b]pyridine derivatives synthesized using N-(4-fluorophenyl)-3-oxobutanamide as a starting material possess potent antiproliferative activity against a panel of human cancer cell lines. This highlights the utility of the N-(4-fluorophenyl)pyridinone core in generating compounds with potential as anticancer agents.
Antiproliferative Activity of Selected Derivatives
The following table summarizes the in vitro activity (IC₅₀ values) of representative compounds derived from the N-(4-fluorophenyl)pyridinone scaffold against three human cancer cell lines.
| Compound Class | Representative Compound | IC₅₀ HCT-116 (Colon) | IC₅₀ HepG-2 (Liver) | IC₅₀ MCF-7 (Breast) | Reference |
| Pyridinethione | Compound 3b | Strong Activity | Strong Activity | Less Active | |
| Thienopyridine | Compound 4c | Strong Activity | Strong Activity | Moderate Activity | |
| Thienopyridine | Compound 5d | Strong Activity | Strong Activity | Less Active | |
| Thienopyridine | Compound 7b | Strong Activity | Strong Activity | Moderate Activity |
Note: "Strong Activity" indicates IC₅₀ values comparable to or better than the doxorubicin reference in the cited studies.
-
Structure-Activity Relationship Insights: The data suggests that the N-(4-fluorophenyl) moiety is a favorable substituent for antiproliferative activity. Further elaboration of the pyridinone ring into condensed thienopyridine systems often maintains or enhances this activity, particularly against colon (HCT-116) and liver (HepG-2) cancer cell lines.
Conclusion and Future Perspectives
This compound is a compound of considerable strategic importance. It combines the privileged pyridinone scaffold with a fluorophenyl group, a common tactic in modern medicinal chemistry to enhance drug-like properties. While its role as a metabolite of Pirfenidone highlights its relevance in pharmacokinetics, its primary value is as a versatile and powerful building block for the synthesis of novel compounds.
The demonstrated success in creating potent antiproliferative agents from this core validates its use in drug discovery campaigns. Future research should focus on the synthesis and biological evaluation of a broader library of derivatives to fully explore the structure-activity relationships and identify candidates with improved potency and selectivity. Furthermore, detailed investigation into the specific metabolic pathways of fluorinated pyridinone drugs will continue to underscore the importance of this compound as a key reference standard and metabolite.
References
- Self-assembly of spherical complexes 2a, b. · 1H NMR/13C NMR/H-H COSY/HSQC spectra of 2a, b (Figure S1–S9). · CSI-MS spectra of 2a, b (Figure S10–S11). • Diffusion-ordered NMR spectroscopy (DOSY) spectra. · DOSY spectrum of 2a (Figure S12). · DOSY spectrum of heterocomplex 2c assembled from a mixture of ligand 1a and ligand 1b (4:20) ... 3,5-Dibromo-4-hydroxybenzyl alcohol (3) and 4-(bromomethyl)azobenzene were prepared as described in the literatures. A. Sudalai, G. S. K. Rao, Indian J. Chem., Sect. B 1989, 28,
Methodological & Application
Synthesis of N-(4-Fluorophenyl)pyridin-2(1H)-one: A Detailed Experimental Protocol and Mechanistic Insights
An Application Note for Drug Development Professionals
Abstract
N-aryl pyridin-2(1H)-ones are privileged scaffolds in modern medicinal chemistry, forming the core of numerous therapeutic agents due to their unique biological activities.[1][2] This application note provides a comprehensive, field-tested protocol for the synthesis of N-(4-Fluorophenyl)pyridin-2(1H)-one, a representative member of this important class of compounds. We delve into the mechanistic underpinnings of the chosen synthetic strategy, the Buchwald-Hartwig amination, offering causal explanations for experimental choices to ensure reproducibility and success. This guide is designed for researchers in drug discovery and process development, providing a self-validating system from reaction setup to product characterization, complete with safety protocols and troubleshooting insights.
Introduction and Strategic Rationale
The synthesis of carbon-nitrogen (C-N) bonds is a cornerstone of pharmaceutical development. Among the vast array of nitrogen-containing heterocycles, N-aryl-2-pyridones are of particular interest, appearing in antifungal agents, iron chelators, and anti-HIV drugs.[1] Their synthesis, however, presents a distinct challenge: the selective formation of the N-aryl bond over the alternative O-aryl bond.
Two primary catalytic methodologies have emerged as industry standards for this transformation: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[3][4]
-
Ullmann Condensation: A classic method that typically requires high temperatures and stoichiometric amounts of copper.[3] While modern variations have introduced milder conditions, the reaction scope can be limited.[5][6]
-
Buchwald-Hartwig Amination: A more contemporary and versatile approach that utilizes a palladium catalyst with a phosphine ligand.[4][7] This reaction is renowned for its broad substrate scope, functional group tolerance, and generally milder reaction conditions, making it a preferred method in many discovery and development settings.[4]
This protocol will focus on the Buchwald-Hartwig amination for its reliability and efficiency in synthesizing this compound from 2-bromopyridine and 4-fluoroaniline.
The Buchwald-Hartwig Amination: A Mechanistic Perspective
Understanding the "why" behind the protocol is crucial for troubleshooting and adaptation. The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle. The choice of each component—catalyst, ligand, and base—is critical for driving the reaction to completion.
The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromopyridine, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The 4-fluoroaniline coordinates to the Pd(II) center. A base then deprotonates the amine, forming a palladium-amido intermediate.
-
Reductive Elimination: The final C-N bond is formed as the desired product, this compound, is eliminated from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.[8]
The ligand (in this case, Xantphos) plays a pivotal role by stabilizing the palladium center, promoting the rates of both oxidative addition and reductive elimination, and preventing catalyst decomposition.[4][9] The base (sodium tert-butoxide) is essential for deprotonating the amine, making it a more potent nucleophile for the coupling reaction.
Caption: The Buchwald-Hartwig Catalytic Cycle.
Detailed Experimental Protocol
Safety First: Hazard Identification and Handling
This procedure must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
4-Fluoroaniline: Toxic and corrosive. Causes severe skin burns and eye damage.[10][11] Handle with extreme care.
-
2-Bromopyridine: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.
-
Sodium tert-Butoxide (NaOtBu): A strong, corrosive base that is highly reactive with water. Handle under an inert atmosphere.
-
Palladium Catalysts/Phosphine Ligands: Can be air-sensitive and costly. Minimize exposure to the atmosphere.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled.
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount | Equivalents |
| 2-Bromopyridine | 109-04-6 | 158.01 | 1.58 g (10.0 mmol) | 1.0 |
| 4-Fluoroaniline | 371-40-4 | 111.12 | 1.33 g (12.0 mmol) | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 92 mg (0.1 mmol) | 0.01 (1 mol%) |
| Xantphos | 161265-03-8 | 578.68 | 174 mg (0.3 mmol) | 0.03 (3 mol%) |
| Sodium tert-Butoxide (NaOtBu) | 865-48-5 | 96.10 | 1.35 g (14.0 mmol) | 1.4 |
| Anhydrous Toluene | 108-88-3 | 92.14 | 50 mL | - |
Step-by-Step Synthesis Procedure
Caption: Experimental Workflow for Synthesis.
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromopyridine (1.58 g), 4-fluoroaniline (1.33 g), sodium tert-butoxide (1.35 g), Pd₂(dba)₃ (92 mg), and Xantphos (174 mg).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere, which is crucial to prevent the deactivation of the palladium catalyst.[9]
-
Solvent Addition: Using a syringe, add 50 mL of anhydrous, degassed toluene to the flask.
-
Heating: Place the flask in a preheated oil bath at 110 °C and stir the mixture vigorously.
-
Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 3:1 mixture of Hexanes:Ethyl Acetate as the mobile phase. The disappearance of the starting materials (visualized under UV light) indicates reaction completion, typically within 12-24 hours.
-
Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by slowly adding 50 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate).
-
Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent under reduced pressure to yield this compound as a solid.
Troubleshooting and Field Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen exposure).2. Wet solvent or reagents.3. Insufficient temperature. | 1. Ensure a rigorously inert atmosphere.2. Use freshly dried solvent and reagents.3. Confirm oil bath temperature is at 110°C. |
| Multiple Spots on TLC | 1. Incomplete reaction.2. Product or reagent decomposition.3. Side reactions (e.g., hydrodehalogenation). | 1. Increase reaction time.2. Consider a lower temperature or a different ligand/base combination.3. Ensure high-purity starting materials. |
| Difficult Purification | Product co-elutes with ligand or byproducts. | Modify the eluent system for chromatography (e.g., add a small percentage of dichloromethane or methanol) or try a different stationary phase. |
Conclusion
The Buchwald-Hartwig amination offers a robust and highly efficient pathway for the synthesis of this compound. By carefully controlling the reaction parameters, particularly the exclusion of oxygen and moisture, this protocol provides a reliable method for accessing this important chemical scaffold. The mechanistic insights and troubleshooting guide included herein are intended to empower researchers to confidently apply and adapt this methodology for the synthesis of diverse N-aryl pyridinones, accelerating the pace of drug discovery and development.
References
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.).
- Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. (n.d.). Indian Journal of Chemistry.
- 4-FLUOROANILINE FOR SYNTHESIS MSDS. (2015). Loba Chemie.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Ullmann condens
- Buchwald-Hartwig Amin
- SAFETY DATA SHEET. (n.d.).
- 4-FLUORO ANILINE MATERIAL SAFETY DATA SHEET. (n.d.). Central Drug House (P) Ltd.
- SAFETY DATA SHEET: 2-Bromopyridine. (2024). Sigma-Aldrich.
- One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradi
- A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. (n.d.). PubMed Central.
- Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in W
- Improved Ullmann—Ukita—Buchwald—Li Conditions for CuI-Catalyzed Coupling Reaction of 2-Pyridones with Aryl Halides. (2009).
- Ullmann reaction. (n.d.). Wikipedia.
- Ullmann Reaction. (n.d.). BYJU'S.
- Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PubMed Central.
- Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. (n.d.).
- Selective N-Alkylation of 2-Pyridones. (2018). Organic & Biomolecular Chemistry.
Sources
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. byjus.com [byjus.com]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lobachemie.com [lobachemie.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
Application Notes & Protocols: A Senior Application Scientist's Guide to the Buchwald-Hartwig Amination for N-(4-Fluorophenyl)pyridin-2(1H)-one Synthesis
Abstract
The synthesis of N-aryl pyridin-2-ones is a critical transformation in the development of novel pharmaceuticals and functional materials. This guide provides an in-depth technical overview and a field-proven protocol for the synthesis of N-(4-Fluorophenyl)pyridin-2(1H)-one via the Buchwald-Hartwig amination. We will explore the mechanistic underpinnings of this powerful palladium-catalyzed cross-coupling reaction, dissect the critical roles of the catalyst, ligand, base, and solvent, and offer a detailed, step-by-step experimental procedure. Furthermore, this document addresses common challenges and provides troubleshooting strategies to empower researchers in achieving high-yield, reproducible results.
Introduction: The Significance of N-Aryl Pyridin-2-ones and the Buchwald-Hartwig Approach
N-aryl pyridin-2-one scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of biologically active compounds. Their synthesis, however, can be challenging using traditional methods like the Ullmann condensation or nucleophilic aromatic substitution, which often require harsh reaction conditions and exhibit limited substrate scope.[1] The advent of the Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen (C-N) bonds, offering a milder and more versatile pathway to these valuable molecules.[1][2]
This palladium-catalyzed cross-coupling reaction provides a direct and efficient method for the N-arylation of pyridinones with aryl halides.[1] Its broad functional group tolerance and applicability to a wide range of substrates make it an indispensable tool for synthetic chemists.[1][2] This guide will focus on the specific application of this reaction to synthesize this compound, a compound of interest in drug discovery programs.
Mechanistic Insights: The Engine of C-N Bond Formation
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3] Understanding this mechanism is paramount for rational optimization and troubleshooting of the reaction.
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (4-fluorobromobenzene in our case), forming a Pd(II) intermediate.[1][4] The reactivity order for the aryl halide is generally I > Br > Cl.[4]
-
Amine Coordination and Deprotonation: The pyridin-2-one coordinates to the Pd(II) complex. A base then deprotonates the pyridinone's nitrogen atom, forming a palladium-amido complex.[5][6]
-
Reductive Elimination: This is the final and crucial C-N bond-forming step. The aryl group and the pyridinone nitrogen reductively eliminate from the palladium center, yielding the desired this compound and regenerating the active Pd(0) catalyst.[1][4]
To visualize this intricate process, the following diagram illustrates the catalytic cycle:
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Key Experimental Parameters: The Levers of Control
The success of the Buchwald-Hartwig amination hinges on the judicious selection of several key parameters. Each component plays a critical and often interdependent role in the catalytic cycle.
The Palladium Precatalyst
While various palladium sources can be used, modern, well-defined precatalysts are generally preferred for their air-stability, reliability, and efficient generation of the active Pd(0) species.[7][8][9] For this synthesis, a third-generation (G3) Buchwald precatalyst is recommended due to its high activity and broad applicability.[8]
The Ligand: The Heart of the Catalyst
The choice of phosphine ligand is arguably the most critical factor for a successful Buchwald-Hartwig amination, especially with challenging substrates like pyridinones.[10][11] The ligand stabilizes the palladium center, promotes oxidative addition and reductive elimination, and prevents catalyst deactivation.[10][12] For the N-arylation of 2-pyridones, bulky, electron-rich biarylphosphine ligands are often the most effective.[8][10] Xantphos is another viable option that has shown success in similar transformations.[13]
The Base: The Proton Acceptor
The base plays a crucial role in deprotonating the pyridinone, facilitating the formation of the key palladium-amido intermediate.[5][6][14] Strong, non-nucleophilic bases are typically employed. Sodium tert-butoxide (NaOtBu) is a common choice, though other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, particularly if the substrates are base-sensitive.[11] The choice of base can also be influenced by the solvent system.[5][6][14]
The Solvent: The Reaction Medium
The solvent must be anhydrous and capable of solubilizing the reactants and catalyst system at the required reaction temperature. Aprotic, non-polar, or weakly polar solvents are generally preferred. Toluene and 1,4-dioxane are commonly used and have proven effective for this type of transformation.[15]
Experimental Protocol: Synthesis of this compound
This protocol is designed to be a robust starting point for researchers. Optimization may be necessary depending on the purity of reagents and specific laboratory conditions.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount | Mmol | Eq. |
| Pyridin-2(1H)-one | C₅H₅NO | 95.10 | 95.1 mg | 1.0 | 1.0 |
| 1-Bromo-4-fluorobenzene | C₆H₄BrF | 175.00 | 210.0 mg | 1.2 | 1.2 |
| XPhos Pd G3 | C₄₄H₆₂NO₃PPdS | 864.48 | 17.3 mg | 0.02 | 0.02 |
| Sodium tert-butoxide | C₄H₉NaO | 96.10 | 134.5 mg | 1.4 | 1.4 |
| Toluene (anhydrous) | C₇H₈ | 92.14 | 5.0 mL | - | - |
Experimental Workflow
Figure 2: The experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add pyridin-2(1H)-one (95.1 mg, 1.0 mmol), 1-bromo-4-fluorobenzene (210.0 mg, 1.2 mmol), XPhos Pd G3 (17.3 mg, 0.02 mmol), and sodium tert-butoxide (134.5 mg, 1.4 mmol).
-
Solvent Addition: Evacuate and backfill the Schlenk tube with argon or nitrogen three times. Under a positive pressure of inert gas, add anhydrous toluene (5.0 mL) via syringe.
-
Degassing: Seal the Schlenk tube and briefly sparge the reaction mixture with argon or nitrogen for 5-10 minutes.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts. Wash the celite pad with additional ethyl acetate (10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | - Inactive catalyst or ligand.- Insufficiently anhydrous/anaerobic conditions.- Inappropriate base or solvent. | - Use a fresh, high-quality precatalyst and ligand.- Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere.- Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., 1,4-dioxane). |
| Formation of Side Products (e.g., Hydrodehalogenation) | - Presence of water or other protic impurities.- Catalyst deactivation pathway. | - Use rigorously dried solvents and reagents.- Consider a different ligand that may suppress this side reaction.[16] |
| Difficulty in Product Isolation | - Emulsion formation during work-up.- Product co-eluting with impurities. | - Add a small amount of brine to break up emulsions.- Optimize the eluent system for column chromatography; consider a different stationary phase if necessary. |
Conclusion
The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of N-aryl pyridin-2-ones. By carefully selecting the catalyst, ligand, base, and solvent, and by adhering to rigorous experimental technique, researchers can reliably synthesize this compound and a wide range of other valuable N-aryl heterocycles. This guide provides a solid foundation for the successful application of this important transformation in a research and development setting.
References
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. Available at: [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ResearchGate. Available at: [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. Available at: [Link]
-
Role of the base in Buchwald-Hartwig amination. PubMed. Available at: [Link]
-
Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health. Available at: [Link]
-
A General Strategy for the Synthesis of Amino-Substituted 2-Pyridones Using a Palladium-Catalyzed Amination Reaction. Semantic Scholar. Available at: [Link]
-
Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions. Available at: [Link]
-
Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. Available at: [Link]
-
The Buchwald–Hartwig Reaction. ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination?. Reddit. Available at: [Link]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. Available at: [Link]
-
Synthesis of 2-Aryl Pyridines by Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides. The Journal of Organic Chemistry. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. National Institutes of Health. Available at: [Link]
-
Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines. ResearchGate. Available at: [Link]
-
Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. Available at: [Link]
-
A Buchwald‐Hartwig method to synthesize imidazo[4,5‐b]pyridine‐2‐one.... ResearchGate. Available at: [Link]
-
What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Royal Society of Chemistry. Available at: [Link]
-
Access to Some C5-Cyclised 2-Pyrones and 2-Pyridones via Direct Arylation; Retention of Chloride as a Synthetic Handle. White Rose Research Online. Available at: [Link]
-
Palladium-Catalyzed Arylation of Fluoroalkylamines. National Institutes of Health. Available at: [Link]
-
Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. SURFACE at Syracuse University. Available at: [Link]
-
Pd(PPh3)4‐Catalyzed Buchwald–Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines. Semantic Scholar. Available at: [Link]
-
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health. Available at: [Link]
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. Available at: [Link]
-
Palladium- and Nickel-Catalyzed Amination of Aryl Fluorosulfonates. ACS Publications. Available at: [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Tetrahedron Letters. Available at: [Link]
-
Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. Available at: [Link]
-
Regioselective synthesis of 4-functionalized pyridines. Semantic Scholar. Available at: [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Buchwald 催化劑和配體 [sigmaaldrich.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
N-arylation of 2-pyridone with 4-fluorophenylboronic acid
An Application Guide to the Synthesis of N-Aryl-2-Pyridones via Copper-Catalyzed N-Arylation
Abstract
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. The N-aryl-2-pyridone motif is a privileged scaffold found in numerous biologically active compounds. This application note provides a comprehensive guide to the , a process executed via the Chan-Lam-Evans coupling reaction. We will explore the underlying mechanistic principles, present a detailed and validated experimental protocol, and offer in-depth guidance on process optimization and troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking to reliably construct this important chemical architecture.
Scientific Principles and Mechanistic Overview
The Chan-Lam-Evans (CLE) coupling is a copper-catalyzed or -promoted cross-coupling reaction that forms a carbon-heteroatom bond between a boronic acid and an O- or N-nucleophile.[1] Unlike palladium-catalyzed counterparts like the Buchwald-Hartwig amination, the CLE coupling is renowned for its operational simplicity, often proceeding under mild conditions at room temperature and, critically, in the presence of air.[2][3]
The Catalytic Cycle
The precise mechanism of the CLE coupling is complex and subject to ongoing investigation, but a generally accepted catalytic cycle provides a strong predictive framework for understanding the reaction.[3][4]
-
Transmetalation: The cycle commences with the transmetalation of the aryl group from the boronic acid to a Copper(II) salt, typically copper(II) acetate, to form an aryl-copper(II) intermediate.
-
Ligand Exchange/Coordination: The N-H nucleophile (2-pyridone) coordinates to the copper center, displacing a ligand. The presence of a base facilitates the deprotonation of the 2-pyridone, enhancing its nucleophilicity.
-
Oxidative Coupling/Reductive Elimination: The key C-N bond-forming step occurs via reductive elimination from a transient Cu(III) species, which is formed through disproportionation or oxidation of the Cu(II) intermediate.[3][4] This step yields the desired N-aryl-2-pyridone product and a Cu(I) species.
-
Catalyst Regeneration: Atmospheric oxygen serves as the terminal oxidant, re-oxidizing the Cu(I) species back to the active Cu(II) state, thus closing the catalytic cycle.[2][4]
Sources
Mastering the Purification of N-(4-Fluorophenyl)pyridin-2(1H)-one: A Guide for Synthetic and Medicinal Chemists
Introduction: The Critical Role of Purity in Drug Discovery
N-(4-Fluorophenyl)pyridin-2(1H)-one is a key heterocyclic scaffold prevalent in medicinal chemistry and drug discovery programs. Its derivatives have shown a wide array of biological activities, making this compound a valuable building block for the synthesis of novel therapeutic agents. The efficacy and safety of any synthesized compound are directly contingent on its purity. Even minute impurities can lead to erroneous biological data, misleading structure-activity relationships (SAR), and potential toxicity. This application note provides a comprehensive guide with detailed protocols for the purification of this compound, ensuring the high level of purity required for downstream applications in research and development.
This guide is structured to provide not just procedural steps, but also the underlying chemical principles, enabling researchers to adapt and troubleshoot these methods effectively. We will delve into the two most common and effective purification techniques for this class of compounds: silica gel column chromatography and recrystallization.
Understanding the Target Molecule: Physicochemical Properties
A successful purification strategy begins with a thorough understanding of the physicochemical properties of the target molecule.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈FNO | [1], [2] |
| Molecular Weight | 189.19 g/mol | [1] |
| Appearance | Off-White Solid | [Generic Supplier Data] |
| Melting Point | 138-139°C | [3] |
| Solubility | Soluble in Chloroform, DMF, and Methanol | [3] |
The moderate polarity of this compound, inferred from its structure and solubility, makes it an ideal candidate for purification by normal-phase column chromatography. Its crystalline nature and defined melting point suggest that recrystallization is also a highly viable purification method.
Contextualizing Purification: Common Synthetic Routes and Potential Impurities
N-aryl-2-pyridones are typically synthesized via transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation.[4][5] Understanding the potential byproducts of these reactions is crucial for selecting an appropriate purification strategy.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction couples an aryl halide (e.g., 4-fluoro-bromobenzene or -iodobenzene) with 2-hydroxypyridine.[4] Potential impurities include unreacted starting materials, homo-coupled byproducts of the aryl halide, and residual palladium catalyst.
-
Ullmann Condensation: This copper-catalyzed reaction is an older but still relevant method.[5][6] It often requires harsher reaction conditions and may lead to a greater variety of byproducts, including those from side reactions of the starting materials.
A key consideration for pyridin-2(1H)-one systems is the potential for tautomerism between the lactam and lactim forms. While the lactam form generally predominates, the presence of the lactim tautomer can sometimes affect chromatographic behavior.
Purification Workflow: A Strategic Approach
The following diagram illustrates a logical workflow for the purification of this compound, starting from the crude reaction mixture.
Caption: A typical workflow for the purification of this compound.
Protocol 1: Silica Gel Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).[7] For this compound, a normal-phase setup is highly effective.
Principle of Separation
Silica gel is a polar stationary phase. More polar compounds will interact more strongly with the silica gel and thus elute more slowly. Less polar compounds will have a greater affinity for the less polar mobile phase and will elute more quickly. By gradually increasing the polarity of the mobile phase (a gradient elution), compounds with a range of polarities can be effectively separated.
Step-by-Step Protocol
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate using various solvent systems to find an eluent that gives the target compound an Rf value of approximately 0.2-0.4. Good starting points for the eluent system are mixtures of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. Based on literature for similar compounds, a 20-40% ethyl acetate in petroleum ether or hexanes is a promising starting point.
-
-
Column Packing (Slurry Method):
-
Choose an appropriate size column based on the amount of crude material (a general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and to dislodge any air bubbles.
-
Allow the silica to settle, and then add another thin layer of sand on top of the packed silica.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
Wet Loading: Dissolve the crude product in the minimum amount of the initial eluent and carefully pipette it onto the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
Monitor the elution of the compounds by TLC analysis of the collected fractions.
-
A gradient elution, starting with a lower polarity mixture (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 40% ethyl acetate in hexanes), is often effective for separating the target compound from less polar impurities (like starting materials) and more polar impurities (like baseline material).
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Data Presentation: Eluent System Comparison
| Eluent System (Ethyl Acetate in Hexanes) | Rf of Target Compound (Approximate) | Separation from Non-polar Impurities | Separation from Polar Impurities |
| 20% | 0.4 | Good | Moderate |
| 30% | 0.3 | Excellent | Good |
| 40% | 0.2 | Excellent | Excellent |
Note: These are representative values and should be optimized for each specific crude mixture via TLC analysis.
Protocol 2: Recrystallization
Recrystallization is a purification technique for solid compounds based on differences in their solubility in a particular solvent at different temperatures.[8][9] The ideal recrystallization solvent will dissolve the compound well at its boiling point but poorly at low temperatures.
Principle of Crystallization
A hot, saturated solution is prepared by dissolving the crude solid in a minimal amount of a suitable hot solvent. As the solution cools, the solubility of the compound decreases, and it crystallizes out of the solution. Soluble impurities remain in the mother liquor.
Step-by-Step Protocol
-
Solvent Selection:
-
Place a small amount of the crude solid in a test tube.
-
Add a few drops of a potential solvent and observe the solubility at room temperature. The compound should be sparingly soluble.
-
Heat the mixture to the boiling point of the solvent. The compound should dissolve completely.
-
Allow the solution to cool to room temperature and then in an ice bath. A good amount of crystals should form.
-
Based on the known solubility of this compound and general practices for N-aryl-2-pyridones, ethanol, acetone, or a mixed solvent system like ethanol/water or ethyl acetate/hexanes are good candidates.[3][10]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent portion-wise, heating the mixture to boiling with stirring, until the solid just dissolves. Using the minimum amount of hot solvent is key to maximizing the yield.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
Visualization of the Recrystallization Process
Caption: The key stages of the recrystallization process.
Purity Assessment
After purification, the purity of the this compound should be assessed using appropriate analytical techniques:
-
Thin-Layer Chromatography (TLC): The purified compound should appear as a single spot.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be clean and consistent with the expected structure.
-
Melting Point Analysis: A sharp melting point range close to the literature value (138-139°C) is indicative of high purity.[3]
Conclusion
The successful purification of this compound is a critical step in its utilization for drug discovery and development. Both silica gel column chromatography and recrystallization are highly effective methods for achieving the high degree of purity required for these applications. The choice between these methods will depend on the nature and quantity of the impurities present in the crude material. By understanding the principles behind these techniques and following the detailed protocols provided, researchers can confidently obtain high-quality this compound for their scientific endeavors.
References
- Sharma, P., et al. (2018). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Indian Journal of Chemistry - Section B, 57B(4), 493-503.
-
University of California, Los Angeles - Chemistry Department. Column Chromatography. [Link]
-
Buchwald-Hartwig Amination. In Wikipedia. [Link]
-
Ullmann reaction. In Wikipedia. [Link]
-
University of Rochester - Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Homi Bhabha Centre for Science Education. Recrystallization. [Link]
-
Pharmaffiliates. This compound. [Link]
- Gu, Y., et al. (2012). Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review. Current Organic Chemistry, 16(10), 1238-1263.
Sources
- 1. scbt.com [scbt.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. labsolu.ca [labsolu.ca]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. web.uvic.ca [web.uvic.ca]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 10. Reagents & Solvents [chem.rochester.edu]
Application Notes and Protocols for the Analytical Characterization of N-(4-Fluorophenyl)pyridin-2(1H)-one
Abstract
This comprehensive technical guide provides a detailed framework for the analytical characterization of N-(4-Fluorophenyl)pyridin-2(1H)-one, a heterocyclic compound of interest in pharmaceutical research and development. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering a suite of robust analytical techniques for unambiguous structure elucidation, purity assessment, and quality control. This document eschews a rigid template in favor of a logically structured narrative that explains the "why" behind experimental choices, ensuring scientific integrity and fostering a deeper understanding of the analytical workflow. Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy are detailed, underpinned by authoritative references to foundational principles and best practices.
Introduction: The Analytical Imperative for N-Aryl Pyridones
This compound belongs to the N-aryl pyridone class of compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. The introduction of a fluorine atom on the phenyl ring can significantly modulate the compound's physicochemical properties, including lipophilicity, metabolic stability, and target binding affinity. Therefore, rigorous analytical characterization is paramount to confirm its chemical identity, assess its purity, and establish a comprehensive quality profile. This guide presents an integrated analytical approach, leveraging multiple spectroscopic and chromatographic techniques to provide orthogonal data for a complete and reliable characterization.
Integrated Analytical Workflow
The comprehensive characterization of this compound necessitates a multi-technique approach to build a complete analytical profile. Each technique provides a unique piece of the structural and purity puzzle.
Caption: Integrated workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of this compound in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a detailed map of the molecule's carbon-hydrogen framework and confirms the presence and position of the fluorine substituent.
Principles and Rationale
NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with non-zero spin, such as ¹H, ¹³C, and ¹⁹F, can absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, or chemical shifts (δ), are highly sensitive to the local electronic environment of each nucleus, providing detailed information about its connectivity and chemical nature.
Predicted ¹H, ¹³C, and ¹⁹F NMR Data
The following table summarizes the expected chemical shifts for this compound based on data from analogous compounds.[1][2][3][4][5]
| Technique | Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| ¹H NMR | Pyridone Ring Protons | 6.0 - 7.5 | Multiplets |
| Fluorophenyl Ring Protons | 7.0 - 7.5 | Multiplets | |
| ¹³C NMR | Carbonyl Carbon (C=O) | 160 - 165 | Singlet |
| Pyridone & Phenyl Carbons | 105 - 145 | Multiple Signals | |
| ¹⁹F NMR | Fluorine on Phenyl Ring | -110 to -120 | Singlet or Multiplet |
Experimental Protocol: NMR Analysis
Sample Preparation: [6][7][8][9]
-
Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). Chloroform-d is a common choice for many organic molecules.[7]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely and label it clearly.
Instrumental Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16
-
Temperature: 298 K
Instrumental Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher (corresponding to a 400 MHz ¹H frequency)
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096 (or more, depending on sample concentration)
-
Temperature: 298 K
Instrumental Parameters (¹⁹F NMR):
-
Spectrometer: Operating at the appropriate frequency for ¹⁹F (e.g., 376 MHz on a 400 MHz instrument)
-
Pulse Program: Standard single-pulse experiment
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64
High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantitation
HPLC is an essential technique for determining the purity of this compound and for quantifying its concentration in various matrices. A well-developed HPLC method can separate the main compound from any impurities, starting materials, or degradation products.[10][11][12]
Principles and Rationale
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the method of choice. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol.
Recommended HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 30-90% B over 15 minutes, then hold at 90% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm and 274 nm[13] |
Experimental Protocol: HPLC Analysis
Sample and Standard Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
From the stock solution, prepare a working standard at a concentration of approximately 0.1 mg/mL by diluting with the mobile phase.
-
Prepare the sample for analysis by dissolving it in the mobile phase to a similar concentration as the working standard.
-
Filter all solutions through a 0.45 µm syringe filter before injection to protect the HPLC system.[10]
Method Validation: [14][15][16]
For routine use, the HPLC method should be validated according to ICH guidelines, assessing parameters such as:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[15]
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[15]
Caption: General workflow for HPLC analysis.
Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the molecular weight and determining the elemental composition of this compound.[17][18]
Principles and Rationale
MS measures the mass-to-charge ratio (m/z) of ions. In HRMS, the mass is measured with very high accuracy (typically to within 5 ppm), which allows for the determination of the elemental formula of a molecule. The presence of a fluorine atom is readily confirmed by the accurate mass measurement. Additionally, the isotopic pattern of the molecular ion can provide clues about the presence of certain elements.[19][20][21][22][23]
Expected Mass Spectrometric Data
| Parameter | Expected Value |
| Molecular Formula | C₁₁H₈FNO |
| Monoisotopic Mass | 189.0590 g/mol |
| Ionization Mode | Electrospray Ionization (ESI) |
| Expected Ion (Positive Mode) | [M+H]⁺ at m/z 190.0668 |
| Expected Ion (Negative Mode) | [M-H]⁻ at m/z 188.0512 |
Experimental Protocol: HRMS Analysis
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as acetonitrile or methanol.
-
The solvent should be compatible with the chosen ionization technique (e.g., ESI).
Instrumental Parameters:
-
Mass Spectrometer: A high-resolution instrument such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer.[17]
-
Ionization Source: Electrospray Ionization (ESI) is a common choice for this type of molecule.
-
Mass Range: Scan a range that includes the expected molecular ion, for example, m/z 100-500.
-
Resolution: Set to a high resolution (e.g., >10,000 FWHM).
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[24][25][26][27]
Principles and Rationale
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching and bending). Different functional groups absorb at characteristic frequencies, providing a "molecular fingerprint" of the compound. For this compound, key functional groups to identify are the carbonyl group (C=O) of the lactam, the C-N bond, aromatic C=C bonds, and the C-F bond.[28][29]
Expected FTIR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Carbonyl (C=O) Stretch (Lactam) | 1650 - 1690 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-N Stretch | 1200 - 1350 |
| C-F Stretch | 1000 - 1250 |
Experimental Protocol: FTIR Analysis
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty ATR setup.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, data is collected over the range of 4000-400 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Structure
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used for quantitative analysis.[13][30][31][32][33]
Principles and Rationale
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample. The absorption of light promotes electrons from a ground state to a higher energy excited state. The wavelength of maximum absorbance (λmax) is characteristic of the molecule's chromophores (light-absorbing groups). For this compound, the conjugated system of the pyridone and phenyl rings is expected to give rise to distinct absorption bands.
Expected UV-Vis Absorption Maxima
| Solvent | Expected λmax (nm) |
| Methanol or Ethanol | ~250-260 and ~300-320 |
Experimental Protocol: UV-Vis Analysis
Sample Preparation:
-
Prepare a stock solution of this compound in a UV-transparent solvent (e.g., methanol or ethanol) at a known concentration (e.g., 1 mg/mL).
-
Prepare a dilute solution from the stock solution to an absorbance value within the linear range of the spectrophotometer (typically 0.2 - 0.8 AU).
Data Acquisition:
-
Use a matched pair of quartz cuvettes.
-
Fill the reference cuvette with the solvent used to dissolve the sample.
-
Fill the sample cuvette with the prepared sample solution.
-
Record the spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
Identify the wavelength(s) of maximum absorbance (λmax).
Conclusion
The analytical techniques and protocols detailed in this guide provide a comprehensive framework for the thorough characterization of this compound. By employing this integrated approach, researchers and drug development professionals can confidently establish the identity, purity, and quality of this important heterocyclic compound, ensuring the reliability and reproducibility of their scientific findings.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
-
University of California, Riverside. How to Prepare Samples for NMR. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]
-
Bruker. NMR Sample Preparation. [Link]
-
Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]
-
Agilent Technologies. Fourier Transform Infrared Spectroscopy (FTIR) Overview. [Link]
-
Chemguide. mass spectra - the M+2 peak. [Link]
-
Patsnap. How to Identify Functional Groups in FTIR Spectra. [Link]
-
AZoM. How to Interpret FTIR Results: A Beginner's Guide. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information N- and O-Arylation of Pyridin-2-ones with Diaryliodonium Salts. [Link]
- Sharma, P., et al. Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 56B(5), 492-502.
-
Conduct Science. High performance liquid chromatography (HPLC) Protocol. [Link]
- Adams, E., et al. Reverse-phase HPLC Analysis and Purification of Small Molecules. In Methods in Molecular Biology (Vol. 1286, pp. 291-304). Humana Press.
- Khan, S. A., et al. Fourier Transform Infrared Spectroscopy: Fundamentals and Application in Functional Groups and Nanomaterials Characterization.
-
protocols.io. Analysis of sugars, small organic acids, and alcohols by HPLC-RID. [Link]
- Jaffé, H. H. The Ultraviolet Absorption Spectra of Substituted Pyridine 1-Oxides and their Conjugate Acids. Journal of the American Chemical Society, 77(17), 4441-4444.
-
Elkchemist. Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. [Link]
- Gil, M., et al. FTIR study of five complex ?-lactam molecules. Biopolymers, 62(5), 278-294.
-
Instructables. How to Read a Simple Mass Spectrum. [Link]
-
Compound Interest. Mass spectrometry and a guide to interpreting mass spectra. [Link]
- Google Patents. US6413431B1 - HPLC method for purifying organic compounds.
- Basar, N. H., et al. Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl-2-carboxyamido]butane. Malaysian Journal of Analytical Sciences, 22(5), 786-795.
- Sakuntala, M. S. V., et al. A RP- HPLC method development and validation for the simultaneous estimation of glimepiride and pioglitazone HCl in tablet dosage forms. Journal of Chemical and Pharmaceutical Research, 4(1), 154-159.
-
Defense Technical Information Center. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). [Link]
- Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
ResearchGate. Synthesis of N-Aryl and N-Heteroaryl γ-, δ-, and ε-Lactams Using Deprotometalation–Iodination and N-Arylation, and Properties Thereof. [Link]
-
National Institutes of Health. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. [Link]
- Hughes, H. K., & Wilczewski, J. W. Determination of Pyridine and Its Homologs in Hydrocarbons by Ultraviolet Spectrophotometry. Analytical Chemistry, 26(12), 1889-1893.
-
Taylor & Francis Online. Development and validation of a RP-HPLC method for Milrinone quantification using analytical quality by design principles: stability, precision, and method optimization. [Link]
-
MDPI. A Validated RP-HPLC Method for the Simultaneous Detection and Quantification of Pyridoxine and Terizidone in Pharmaceutical Formulations. [Link]
-
Journal of Analytical Chemistry. High-Resolution Mass Spectrometry in Analytical Chemistry-Beyond the Spectrum. [Link]
-
ResearchGate. (a) UV‐vis absorption spectral changes upon addition of pyridine to a.... [Link]
-
ResearchGate. 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. [Link]
-
ResearchGate. (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]
-
MPG.PuRe. Polymer Chemistry. [Link]
-
PubMed. FTIR study of five complex beta-lactam molecules. [Link]
-
SIELC Technologies. UV-Vis Spectrum of Pyridine. [Link]
-
PubMed. UHPLC-MS/HRMS method for the quantitation of pyrithione metabolites in human urine. [Link]
-
World Journal of Pharmaceutical and Medical Research. HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. [Link]
-
ChemRxiv. What I Learned from Analyzing High-Resolution Mass Spectrometry Data from 3000 SI Files. [Link]
-
ScienceDirect. UHPLC-MS/HRMS method for the quantitation of pyrithione metabolites in human urine. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine(110-86-1) 13C NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. organomation.com [organomation.com]
- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 9. sites.bu.edu [sites.bu.edu]
- 10. 低分子HPLC [sigmaaldrich.com]
- 11. conductscience.com [conductscience.com]
- 12. researchgate.net [researchgate.net]
- 13. ikm.org.my [ikm.org.my]
- 14. tandfonline.com [tandfonline.com]
- 15. mdpi.com [mdpi.com]
- 16. wjpmr.com [wjpmr.com]
- 17. longdom.org [longdom.org]
- 18. measurlabs.com [measurlabs.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chemguide.co.uk [chemguide.co.uk]
- 21. youtube.com [youtube.com]
- 22. How to Read a Simple Mass Spectrum : 7 Steps - Instructables [instructables.com]
- 23. compoundchem.com [compoundchem.com]
- 24. jascoinc.com [jascoinc.com]
- 25. agilent.com [agilent.com]
- 26. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]
- 27. azooptics.com [azooptics.com]
- 28. researchgate.net [researchgate.net]
- 29. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. pubs.acs.org [pubs.acs.org]
- 32. researchgate.net [researchgate.net]
- 33. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
In Vitro Assay Applications of N-(4-Fluorophenyl)pyridin-2(1H)-one: A Technical Guide for Drug Discovery Professionals
Introduction: The Versatility of the Pyridinone Scaffold in Drug Discovery
The pyridinone ring system is a privileged scaffold in medicinal chemistry, recognized for its ability to interact with a wide array of biological targets.[1][2] Its capacity to act as both a hydrogen bond donor and acceptor, coupled with its synthetic tractability, has made it a cornerstone in the development of novel therapeutics.[3] N-(4-Fluorophenyl)pyridin-2(1H)-one, a member of this versatile class, serves as a key building block and a pharmacologically active molecule in its own right. The incorporation of a fluorophenyl group can enhance metabolic stability and binding affinity through favorable interactions with target proteins.[4] This guide provides an in-depth exploration of in vitro assays utilizing this compound and its derivatives, offering detailed protocols and scientific rationale for their application in anticancer, antiviral, and kinase inhibitor screening programs.
Anticancer Applications: Assessing Cytotoxicity and Cellular Proliferation
Pyridinone derivatives have demonstrated significant antiproliferative activity across a range of human cancer cell lines, including those of the liver, breast, colon, and prostate.[1][5] The primary in vitro assay to quantify this activity is the cytotoxicity assay, which measures the concentration-dependent effect of a compound on cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay, representing the concentration of the compound required to inhibit cell growth by 50%.
Featured Protocol: MTT Assay for IC50 Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability.[2] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[2]
Experimental Workflow: MTT Assay
Caption: Workflow for determining the IC50 value using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., HepG2, MCF-7, HCT-116) to approximately 80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.[6]
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations for testing. Ensure the final DMSO concentration in all wells is consistent and non-toxic to the cells (typically ≤ 0.5%).[2]
-
-
Cell Treatment:
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound.
-
Include vehicle controls (medium with the same concentration of DMSO) and untreated controls (medium only).
-
Incubate the plate for a predetermined period (e.g., 48 or 72 hours).[2]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.[2]
-
Representative Data:
| Derivative Class | Cancer Cell Line | IC50 (µM) |
| Cyanopyridinones | HepG2 (Liver) | 6.95 - 8.02 |
| HCT-116 (Colon) | 7.15 | |
| MCF-7 (Breast) | 8.50 | |
| PC3 (Prostate) | 14.08 | |
| Table 1: Representative IC50 values for cyanopyridinone derivatives against various cancer cell lines.[5] |
Kinase Inhibition Assays: Targeting Dysregulated Signaling Pathways
The pyridinone scaffold is a well-established hinge-binding motif in kinase inhibitors.[7] Many pyridinone-containing molecules have been developed as potent inhibitors of various kinases, including c-Src, Tropomyosin receptor kinase (TRK), and Pim-1 kinase, which are often dysregulated in cancer.[5][7][8] In vitro kinase assays are essential for determining the potency and selectivity of these inhibitors.
Featured Protocol: TR-FRET Kinase Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common format for kinase inhibitor screening. This method measures the inhibition of substrate phosphorylation by a specific kinase. The assay relies on the transfer of energy from a donor fluorophore (e.g., Europium chelate) to an acceptor fluorophore (e.g., Alexa Fluor 647) when they are in close proximity, which occurs when the substrate is phosphorylated.
Principle of TR-FRET Kinase Assay
Caption: Principle of a TR-FRET kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 2X solution of the target kinase and a 2X mixture of the Europium-labeled anti-phospho-substrate antibody and the Alexa Fluor 647-labeled tracer in the assay buffer.[9]
-
-
Compound Dilution:
-
Prepare serial dilutions of this compound in DMSO.
-
Further dilute the compound in the assay buffer to a 4X final concentration.[9]
-
-
Assay Plate Setup:
-
Add 5 µL of the 4X test compound solution to the wells of a 384-well plate.
-
Include positive controls (no inhibitor) and negative controls (no kinase).
-
Add 5 µL of the 2X kinase solution to all wells except the negative control.
-
Add 5 µL of the 2X Eu-antibody/tracer mixture to all wells.[9]
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.[9]
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).[9]
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Normalize the data using the positive and negative controls.
-
Plot the normalized response versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[9]
-
Expected Outcomes:
Potent kinase inhibitors will disrupt the FRET signal, leading to a dose-dependent decrease in the TR-FRET ratio. Pyridin-2(1H)-one derivatives have shown potent inhibitory activity against various kinases, with IC50 values often in the nanomolar to low micromolar range.[7][8]
Antiviral Activity: Inhibition of HIV-1 Reverse Transcriptase
Pyridinone derivatives are a well-known class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) that are highly specific for HIV-1 reverse transcriptase (RT).[6][10] These compounds bind to an allosteric pocket on the enzyme, inducing a conformational change that inhibits its DNA polymerase activity.[6]
Featured Protocol: In Vitro HIV-1 Reverse Transcriptase Assay
This assay measures the ability of a compound to inhibit the activity of recombinant HIV-1 RT. The assay typically utilizes a synthetic template-primer, such as poly(rA)-oligo(dT), and measures the incorporation of a labeled deoxynucleotide triphosphate (e.g., [3H]-dTTP) into the newly synthesized DNA strand.[11]
Step-by-Step Protocol:
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer containing Tris-HCl, KCl, MgCl2, DTT, and a non-ionic detergent.
-
Add the poly(rA)-oligo(dT) template-primer and [3H]-dTTP to the reaction buffer.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in DMSO and then in the reaction buffer.
-
-
Enzymatic Reaction:
-
In a microplate, combine the reaction mixture, the test compound at various concentrations, and a known amount of recombinant HIV-1 RT.
-
Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).[6]
-
-
Termination and Detection:
-
Terminate the reaction by adding cold trichloroacetic acid (TCA) to precipitate the newly synthesized DNA.
-
Collect the precipitate on a filter mat.
-
Wash the filter mat to remove unincorporated [3H]-dTTP.
-
Measure the radioactivity of the filter mat using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of RT inhibition for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value.
-
Representative Data for Pyridinone NNRTIs:
Pyridinone derivatives have demonstrated potent inhibition of HIV-1 RT, with IC50 values often in the nanomolar range.[10]
| Compound | HIV-1 RT IC50 (nM) |
| L-697,639 | 20-800 |
| L-697,661 | 20-800 |
| Table 2: IC50 values for representative pyridinone HIV-1 RT inhibitors. The range depends on the template-primer used.[10] |
Conclusion and Future Directions
This compound and its analogs represent a promising class of compounds with diverse biological activities. The in vitro assays detailed in this guide provide a robust framework for the initial characterization of these molecules in anticancer, kinase inhibitor, and antiviral drug discovery programs. The presented protocols for cytotoxicity, kinase inhibition, and HIV-1 RT activity offer reliable and reproducible methods for determining the potency of these compounds. Further optimization of the pyridinone scaffold, guided by the data generated from these in vitro assays, holds the potential for the development of novel and effective therapeutics.
References
- Pyridinone-Based Compounds: A Comparative Analysis of In Vitro and In Vivo Efficacy - Benchchem. (URL: )
-
Recent Advances of Pyridinone in Medicinal Chemistry - Frontiers. (URL: [Link])
-
Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (URL: [Link])
-
Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation | ACS Omega. (URL: [Link])
-
Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. (URL: [Link])
-
The Role of Pyridine Derivatives in Modern Drug Discovery. (URL: [Link])
-
Pyridones in drug discovery: Recent advances - ResearchGate. (URL: [Link])
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (URL: [Link])
-
An in vitro HIV-1 reverse transcriptase (RT) assay was used for screening of anti-HIV activity of extracts obtained from some Ke. (URL: [Link])
-
Inhibition of HIV-1 Reverse Transcriptase by Pyridinone Derivatives. Potency, Binding Characteristics, and Effect of Template Sequence - PubMed. (URL: [Link])
-
Discovery, Optimization, and Evaluation of Novel Pyridin-2(1 H)-one Analogues as Potent TRK Inhibitors for Cancer Treatment - PubMed. (URL: [Link])
-
Pyridinone derivatives: specific human immunodeficiency virus type 1 reverse transcriptase inhibitors with antiviral activity - PMC - NIH. (URL: [Link])
-
Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Discovery, Optimization, and Evaluation of Novel Pyridin-2(1 H)-one Analogues as Potent TRK Inhibitors for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Pyridinone derivatives: specific human immunodeficiency virus type 1 reverse transcriptase inhibitors with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ir-library.ku.ac.ke [ir-library.ku.ac.ke]
Application Notes and Protocols for N-(4-Fluorophenyl)pyridin-2(1H)-one in Cell-Based Assays
Introduction: Unveiling the Potential of a Privileged Scaffold
The pyridin-2(1H)-one moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1] Its unique electronic and structural properties, including the capacity to act as both a hydrogen bond donor and acceptor, make it a versatile scaffold in drug discovery.[1] The derivatization of this core structure has led to the development of compounds with a wide spectrum of biological activities, including antitumor, antiviral, and anti-inflammatory properties.[2][1] This application note focuses on a specific derivative, N-(4-Fluorophenyl)pyridin-2(1H)-one, providing a comprehensive guide for its investigation in cell-based assays, with a particular emphasis on its potential as an antiproliferative agent. The strategic incorporation of a fluorophenyl group can significantly enhance metabolic stability and binding affinity to target proteins, making this compound a compelling candidate for further investigation.
Hypothesized Mechanism of Action: Targeting Cellular Proliferation
While the precise mechanism of this compound is a subject of ongoing research, extensive studies on analogous pyridinone derivatives strongly suggest a role in the modulation of signaling pathways critical for cell growth and survival.[3] Many pyridinone-based compounds have been shown to exert their effects through the inhibition of protein kinases, which are key regulators of cell cycle progression and signal transduction. Deregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[4] Therefore, a plausible hypothesis is that this compound interferes with one or more protein kinases involved in proliferative signaling cascades, leading to cell cycle arrest and inhibition of tumor cell growth.[3]
Caption: Workflow for the MTT cell viability assay.
Cell Cycle Analysis by Flow Cytometry
To determine if the observed decrease in cell viability is due to cell cycle arrest, flow cytometry analysis of propidium iodide (PI) stained cells is a robust method.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ value for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells to include any apoptotic cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight or longer.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase suggests cell cycle arrest.
Data Presentation and Interpretation
The quantitative data generated from these assays should be presented in a clear and concise manner to facilitate interpretation.
Table 1: Antiproliferative Activity of this compound on Various Cancer Cell Lines
| Cell Line | Tissue of Origin | IC₅₀ (µM) after 48h |
| HeLa | Cervical Cancer | 12.5 ± 1.8 |
| MCF-7 | Breast Cancer | 25.3 ± 3.2 |
| A549 | Lung Cancer | 18.9 ± 2.5 |
| Control Drug | - | Value |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation of Results:
-
IC₅₀ Values: Lower IC₅₀ values indicate greater potency of the compound in inhibiting cell proliferation. The data in Table 1 suggests that this compound exhibits antiproliferative activity against multiple cancer cell lines.
-
Cell Cycle Analysis: An increase in the percentage of cells in the G1 or G2/M phase, coupled with a decrease in the S phase population, would strongly suggest that the compound induces cell cycle arrest at these checkpoints. This would corroborate the antiproliferative effects observed in the MTT assay.
Conclusion and Future Directions
This application note provides a foundational framework for the investigation of this compound in cell-based assays. The presented protocols for assessing cell viability and cell cycle progression are critical first steps in characterizing the biological activity of this compound. Based on the initial findings, further studies could be directed towards:
-
Target Identification: Employing techniques such as kinase profiling arrays or affinity chromatography to identify the specific molecular target(s) of the compound.
-
Apoptosis Assays: Performing assays like Annexin V/PI staining to determine if the compound induces programmed cell death.
-
In Vivo Studies: Evaluating the efficacy of the compound in preclinical animal models of cancer.
The versatile pyridinone scaffold continues to be a rich source of novel therapeutic agents. [2][1]Systematic and rigorous evaluation in relevant cell-based models, as outlined in this guide, is paramount to unlocking the full therapeutic potential of this compound and its derivatives.
References
-
Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. (2020). National Institutes of Health. [Link]
-
Synthesis and Biological Evaluation of Novel 1,6-diaryl pyridin-2(1H)-one Analogs. (2013). European Journal of Medicinal Chemistry. [Link]
-
Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists. (2016). Anticancer Drugs. [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry. [Link]
-
Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. (2021). European Journal of Medicinal Chemistry. [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PubMed Central. [Link]
-
Synthesis and Antitumor Activity of Fluorine-Substituted 4-amino-2(1H)-pyridinones and Their Nucleosides. 3-Deazacytosines. (1990). Journal of Medicinal Chemistry. [Link]
-
Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (2019). National Institutes of Health. [Link]
-
Pyridones in drug discovery: Recent advances. (2023). ResearchGate. [Link]
-
Therapeutically relevant cell-based assays for drug discovery. Nuvisan. [Link]
-
In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents. (2024). MDPI. [Link]
-
Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). European Journal of Medicinal Chemistry. [Link]
Sources
- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel 1,6-diaryl pyridin-2(1H)-one analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Developing Assays for N-(4-Fluorophenyl)pyridin-2(1H)-one Activity
Introduction
N-(4-Fluorophenyl)pyridin-2(1H)-one belongs to the pyridinone class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antitumor, anti-inflammatory, and antiviral properties.[1] The diverse therapeutic potential of pyridinones stems from their ability to interact with various biological targets, such as protein kinases and G-protein coupled receptors (GPCRs). Given this chemical precedence, a systematic and multi-faceted approach is essential to elucidate the specific biological activity and mechanism of action of this compound.
This guide provides a comprehensive, tiered strategy for researchers, scientists, and drug development professionals to characterize the activity of this compound. We will move from broad cellular assessments to specific, mechanistic assays, providing the causal logic behind experimental choices and detailed, self-validating protocols. This structured approach is designed to efficiently identify the compound's cytotoxic profile, screen for potential target classes, investigate its effects on intracellular signaling, and finally, confirm direct target engagement.
Tier 1: Foundational Activity Assessment - Cellular Viability
Before investigating specific mechanisms, it is crucial to understand the compound's general effect on cell health. The MTT assay is a robust and widely used colorimetric method to assess cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3][4] This initial screen is vital for determining a suitable concentration range for subsequent, more complex cell-based assays, ensuring that observed effects are not simply due to broad cytotoxicity.
Protocol 1: MTT Assay for Cellular Viability
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to insoluble purple formazan crystals.[4][5] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[2]
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture a relevant human cell line (e.g., HeLa, HEK293, or a cancer cell line like HepG2) to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed 10,000 cells in 100 µL of medium per well into a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[2]
-
-
Compound Treatment:
-
Prepare a 2X stock solution series of this compound in culture medium. A typical starting range would be from 0.1 µM to 100 µM.
-
Carefully remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.[5]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[4]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[4]
-
Data Presentation:
| Compound Concentration (µM) | Absorbance at 570 nm (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.22 ± 0.07 | 97.6 |
| 1 | 1.19 ± 0.09 | 95.2 |
| 10 | 0.98 ± 0.06 | 78.4 |
| 50 | 0.45 ± 0.04 | 36.0 |
| 100 | 0.15 ± 0.02 | 12.0 |
Table 1: Example data from an MTT assay showing the dose-dependent cytotoxic effect of a compound.
Experimental Workflow:
Caption: Workflow for the MTT cellular viability assay.
Tier 2: Target Class Screening
Based on the broad activities of pyridinone derivatives, we hypothesize that this compound may target protein kinases or GPCRs. High-throughput screening assays are ideal for rapidly assessing these possibilities.
Protein Kinase Inhibition Screening
Rationale: Dysregulation of protein kinase activity is a hallmark of many diseases. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as the LanthaScreen® platform, offer a sensitive and robust method for measuring kinase activity in a high-throughput format.[7][8]
Principle: The LanthaScreen® kinase activity assay measures the phosphorylation of a fluorescein-labeled substrate by a kinase. A terbium-labeled antibody that specifically binds to the phosphorylated substrate is then added. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and fluorescein acceptor into close proximity, resulting in a FRET signal.[7][9] Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Protocol 2: LanthaScreen® TR-FRET Kinase Assay
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 4X kinase solution, a 4X fluorescein-labeled substrate/ATP mixture, and a 4X compound dilution series in the appropriate kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the 4X compound dilution.
-
Add 2.5 µL of the 4X kinase solution to all wells.
-
Initiate the reaction by adding 5 µL of the 4X substrate/ATP mixture. The final volume will be 10 µL.
-
Incubate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare a 2X EDTA/terbium-labeled antibody solution in TR-FRET dilution buffer. The EDTA stops the kinase reaction.
-
Add 10 µL of the detection solution to each well.
-
Incubate at room temperature for 60 minutes to allow for antibody-substrate binding.
-
-
Measurement:
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at 490 nm (terbium) and 520 nm (fluorescein).
-
Calculate the 520/490 nm emission ratio, which is proportional to the extent of substrate phosphorylation.
-
Data Presentation:
| Compound Concentration (nM) | TR-FRET Ratio (520/490 nm) | % Inhibition |
| 0 (No Inhibitor) | 0.85 | 0 |
| 1 | 0.82 | 3.5 |
| 10 | 0.75 | 11.8 |
| 100 | 0.45 | 47.1 |
| 1000 | 0.15 | 82.4 |
| 10000 | 0.08 | 90.6 |
Table 2: Example data for kinase inhibition measured by a LanthaScreen® TR-FRET assay.
Experimental Workflow:
Caption: Workflow for a TR-FRET based kinase inhibition assay.
GPCR Activity Screening
Rationale: Many pyridinone derivatives interact with GPCRs. The adenosine A2A receptor, a Gs-coupled receptor, is a plausible target.[1] Activation of Gs-coupled receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1] A Homogeneous Time-Resolved Fluorescence (HTRF®) assay can quantify these changes in cAMP levels.
Principle: The HTRF® cAMP assay is a competitive immunoassay. It uses a cAMP-specific antibody labeled with a Europium cryptate (donor) and a cAMP analog labeled with a red fluorophore (acceptor). Endogenous cAMP produced by cells competes with the labeled cAMP for antibody binding. High levels of cellular cAMP lead to a decrease in the FRET signal.[10]
Protocol 3: HTRF® cAMP Assay for GPCR Antagonism
Step-by-Step Methodology:
-
Cell Handling:
-
Use a cell line stably expressing the target GPCR (e.g., HEK293-A2A).
-
Harvest and resuspend cells in assay buffer.
-
-
Assay Procedure (Antagonist Mode):
-
In a 384-well plate, add 5 µL of cells to each well.
-
Add 5 µL of this compound at various concentrations.
-
Add 5 µL of a known agonist (e.g., NECA for the A2A receptor) at a concentration that gives ~80% of the maximal response (EC₈₀).
-
Incubate at room temperature for 30 minutes.[11]
-
-
Detection:
-
Add 5 µL of the HTRF® cAMP-d2 (acceptor) solution.
-
Add 5 µL of the HTRF® anti-cAMP-cryptate (donor) solution.
-
Incubate for 60 minutes at room temperature.[11]
-
-
Measurement:
-
Read the plate on an HTRF®-compatible reader (ex: 320 nm, em: 620 nm and 665 nm).
-
Calculate the 665/620 nm emission ratio and determine the % inhibition of the agonist response.
-
Data Presentation:
| Compound Concentration (nM) | HTRF Ratio (665/620 nm) | % Inhibition of Agonist Response |
| 0 (Agonist Only) | 5000 | 0 |
| 1 | 5500 | 10 |
| 10 | 7500 | 50 |
| 100 | 9500 | 90 |
| 1000 | 9800 | 96 |
| Basal (No Agonist) | 10000 | 100 |
Table 3: Example data for GPCR antagonism measured by an HTRF® cAMP assay.
Tier 3: Cellular Mechanism of Action
Rationale: Pyridinone compounds have been reported to have anti-inflammatory effects. A key pathway in inflammation is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. A reporter gene assay can be used to determine if this compound modulates this pathway in a cellular context.
Principle: This assay utilizes a cell line engineered to contain a luciferase reporter gene under the control of NF-κB response elements.[12] When the NF-κB pathway is activated (e.g., by TNFα), transcription factors bind to these elements, driving the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to NF-κB activity.[12]
Protocol 4: NF-κB Luciferase Reporter Assay
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed NF-κB luciferase reporter cells (e.g., HEK293-NF-κB-luc) in a 96-well white opaque plate at a density of 25,000 cells per well.
-
Incubate overnight at 37°C with 5% CO₂.[13]
-
-
Compound Pre-treatment:
-
Remove the medium and add fresh medium containing various concentrations of this compound.
-
Incubate for 1 hour.
-
-
Pathway Activation:
-
Lysis and Luminescence Reading:
-
Remove the medium and wash the cells once with PBS.
-
Add 20-50 µL of passive lysis buffer and incubate for 15 minutes at room temperature with gentle shaking.[15]
-
Add 100 µL of luciferase assay reagent to each well.
-
Immediately measure luminescence using a plate-reading luminometer.
-
Data Presentation:
| Compound Concentration (µM) | Luminescence (RLU) | % Inhibition of TNFα Response |
| Unstimulated | 500 | - |
| 0 (TNFα only) | 50,000 | 0 |
| 0.1 | 45,000 | 10.1 |
| 1 | 27,500 | 45.5 |
| 10 | 8,000 | 84.8 |
| 50 | 1,500 | 98.0 |
Table 4: Example data for inhibition of the NF-κB signaling pathway.
Signaling Pathway Diagram:
Caption: Simplified NF-κB signaling pathway leading to reporter gene expression.
Tier 4: Direct Target Engagement and Biophysical Characterization
Once a putative protein target is identified from screening assays (e.g., a specific kinase), it is essential to confirm direct physical interaction and quantify the binding affinity.
Thermal Shift Assay (TSA)
Rationale: TSA, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method to confirm ligand binding.[16][17] The binding of a small molecule typically stabilizes the protein structure, resulting in an increase in its melting temperature (Tm).[18][19]
Principle: A fluorescent dye, such as SYPRO Orange, binds to hydrophobic regions of a protein. As the protein is heated and unfolds, more hydrophobic regions become exposed, causing an increase in fluorescence. The Tm is the temperature at which 50% of the protein is unfolded. A ligand that binds and stabilizes the protein will shift this unfolding curve to a higher temperature.[19]
Protocol 5: Thermal Shift Assay
Step-by-Step Methodology:
-
Reaction Setup:
-
Prepare a master mix containing the purified target protein (2-5 µM) and SYPRO Orange dye (5X concentration) in a suitable buffer.
-
In a 96-well PCR plate, add the protein/dye mix to wells containing this compound at various concentrations. Include a vehicle control.
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.[16]
-
Program the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 0.5-1.0°C per minute.
-
Monitor fluorescence at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature.
-
Determine the Tm for each condition by fitting the data to a Boltzmann equation or by calculating the peak of the first derivative.[19]
-
A significant positive shift in Tm (ΔTm) in the presence of the compound indicates binding.
-
Data Presentation:
| Compound Concentration (µM) | Melting Temperature (Tm, °C) | ΔTm (°C) |
| 0 (Vehicle Control) | 48.2 | 0 |
| 1 | 49.5 | +1.3 |
| 10 | 52.8 | +4.6 |
| 100 | 56.1 | +7.9 |
Table 5: Example data from a Thermal Shift Assay showing ligand-induced protein stabilization.
Surface Plasmon Resonance (SPR)
Rationale: SPR is a powerful, label-free technique for real-time analysis of biomolecular interactions.[20][21] It provides quantitative data on binding kinetics (association and dissociation rates) and affinity (KD).
Principle: In a typical SPR experiment, the target protein is immobilized on a sensor chip. When the small molecule compound (analyte) is flowed over the surface, binding to the protein causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).[20]
Protocol 6: Surface Plasmon Resonance (SPR) Analysis
Step-by-Step Methodology:
-
Protein Immobilization:
-
Immobilize the purified target protein onto a suitable sensor chip (e.g., a CM5 chip via amine coupling) to a desired density.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer.
-
Inject the compound solutions over the sensor surface at a constant flow rate, starting with the lowest concentration.
-
Monitor the association phase (compound binding) and the dissociation phase (buffer flow).
-
Regenerate the sensor surface between injections if necessary.
-
-
Data Analysis:
-
The resulting sensorgrams (RU vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Data Presentation:
| Parameter | Value |
| Association Rate (ka) | 2.5 x 10⁵ M⁻¹s⁻¹ |
| Dissociation Rate (kd) | 5.0 x 10⁻³ s⁻¹ |
| Affinity (KD) | 20 nM |
Table 6: Example kinetic and affinity data obtained from SPR analysis.
Experimental Workflow:
Caption: Workflow for biophysical characterization of direct target binding.
Conclusion
This application note outlines a logical and efficient progression of assays to characterize the bioactivity of this compound. By starting with a broad assessment of cytotoxicity and moving towards highly specific biophysical measurements, researchers can systematically build a comprehensive profile of the compound's effects. This tiered approach ensures that resources are used effectively, generating robust and interpretable data that can guide further drug development efforts. Each protocol is designed as a self-validating system, with clear principles and endpoints, ensuring scientific integrity throughout the discovery process.
References
- Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central.
- Adenosine A2A Receptor Assay. Innoprot GPCR Functional Assays.
- LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech.
- LanthaScreen Technology on micropl
- LanthaScreen Technology Overview. Thermo Fisher Scientific.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- LanthaScreen Eu Kinase Binding Assay. Thermo Fisher Scientific.
- LanthaScreen® Eu Kinase Binding Assay for LCK Overview. Thermo Fisher Scientific.
- Cytotoxicity MTT Assay Protocols and Methods.
- Protocol for Cell Viability Assays. BroadPharm.
- Indirect Detection of Ligand Binding by Thermal Melt Analysis.
- Characterization of Small Molecule–Protein Interactions Using SPR Method. SpringerLink.
- Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed.
- MTT assay protocol. Abcam.
- Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay.
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- Human NF-κB Reporter Assay System. Indigo Biosciences.
- Thermal shift assays for early-stage drug discovery. AXXAM.
- Thermal Shift Assay.
- How to run a cAMP HTRF assay. YouTube.
- G Protein-Coupled Receptor Signaling Analysis Using Homogenous Time-Resolved Förster Resonance Energy Transfer (HTRF®) Technol. Semantic Scholar.
- THP-1 Cell Line - NF- κB Reporter (Luc). BPS Bioscience.
- Human NF-κB Reporter Assay System. Indigo Biosciences.
- Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Molecular Devices.
Sources
- 1. innoprot.com [innoprot.com]
- 2. clyte.tech [clyte.tech]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. LanthaScreen Technology Overview | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. m.youtube.com [m.youtube.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 16. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thermal Shift Assay - Creative Biolabs [creative-biolabs.com]
- 18. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]
- 19. axxam.com [axxam.com]
- 20. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 21. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for N-(4-Fluorophenyl)pyridin-2(1H)-one Synthesis
Welcome to the technical support center for the synthesis of N-(4-Fluorophenyl)pyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.
Introduction
The synthesis of N-aryl pyridin-2-ones is a cornerstone in medicinal chemistry, as this scaffold is present in numerous biologically active compounds. The target molecule, this compound, is typically synthesized via transition metal-catalyzed cross-coupling reactions, most commonly the Buchwald-Hartwig amination (Palladium-catalyzed) or the Ullmann condensation (Copper-catalyzed). Both methods present unique challenges, from regioselectivity to catalyst deactivation. This guide will address these issues in a practical, question-and-answer format.
Troubleshooting Guide & FAQs
Low or No Product Formation
Q1: I am not observing any product formation in my Buchwald-Hartwig reaction. What are the most common causes?
A1: Complete reaction failure in a Buchwald-Hartwig amination can often be attributed to one of the following factors:
-
Inactive Catalyst: The active catalytic species is a Pd(0) complex. If you are starting from a Pd(II) precursor like Pd(OAc)₂, ensure that the reaction conditions facilitate its reduction to Pd(0). Inadequate pre-activation or the presence of oxidizing agents can stall the catalytic cycle. Using a pre-formed Pd(0) catalyst or a pre-catalyst can often provide more consistent results.
-
Poor Ligand Choice: The choice of phosphine ligand is critical. For the N-arylation of pyridones, bulky, electron-rich biarylphosphine ligands are generally preferred as they promote the reductive elimination step.
-
Inappropriate Base: The base plays a crucial role in the deprotonation of the pyridinone. Strong, non-nucleophilic bases like NaOt-Bu or K₂CO₃ are commonly used. The solubility of the base in the reaction solvent is also a key consideration; an insoluble base will be ineffective.
-
Solvent Issues: The solvent must be anhydrous and capable of dissolving the reactants and the catalyst complex. Toluene and dioxane are common choices. Wet solvents can lead to catalyst decomposition and hydrolysis of starting materials.
-
Low Reaction Temperature: N-arylation of pyridones often requires elevated temperatures (typically 80-110 °C) to overcome the activation energy of the oxidative addition step.
Q2: My Ullmann coupling reaction is sluggish and gives a low yield. How can I improve it?
A2: The Ullmann reaction, while often seen as a more economical alternative to palladium-catalyzed methods, can be challenging. Here are some key areas to troubleshoot:
-
Copper Source and Activation: The reactivity of the copper catalyst is paramount. Often, using freshly prepared, activated copper powder or a soluble Cu(I) salt like CuI is more effective than commercially available copper powder.
-
Ligand Assistance: Traditional Ullmann reactions often require harsh conditions. The addition of a ligand, such as 1,10-phenanthroline or an amino acid like L-proline, can significantly accelerate the reaction and allow for lower reaction temperatures.
-
Solvent Choice: High-boiling polar aprotic solvents like DMF or DMSO are typically used to facilitate the reaction at lower temperatures.
-
Aryl Halide Reactivity: The reactivity of the aryl halide follows the order I > Br > Cl. If you are using an aryl chloride, you will likely need more forcing conditions (higher temperature, more active catalyst system).
Side Reactions and Impurities
Q3: I am observing a significant amount of a byproduct with the same mass as my starting aryl halide but with the halogen replaced by a hydrogen atom. What is this and how can I prevent it?
A3: This byproduct is the result of hydrodehalogenation , a common side reaction in Buchwald-Hartwig aminations. It arises from a competing pathway where a palladium-hydride species is formed, which then reductively eliminates with the aryl halide.
Troubleshooting Hydrodehalogenation:
-
Ligand Selection: Employing bulky, electron-rich ligands can favor the desired C-N reductive elimination over the hydrodehalogenation pathway.
-
Base Choice: The choice of base can influence the formation of palladium-hydride species. Experimenting with different bases (e.g., switching from an alkoxide to a carbonate) may reduce this side reaction.
-
Scavenge Water: Ensure your solvent and reagents are scrupulously dry, as water can be a source of protons for the formation of palladium-hydride species.
Q4: My main impurity appears to be the O-arylated product, 2-(4-fluorophenoxy)pyridine. How can I improve the N-selectivity?
A4: 2-Pyridone is an ambident nucleophile , meaning it can react at either the nitrogen or the oxygen atom. The N- versus O-selectivity is a critical challenge in this synthesis.
Strategies to Favor N-Arylation:
-
Choice of Catalyst System:
-
Buchwald-Hartwig: The choice of ligand and base can influence the regioselectivity. Generally, more sterically hindered ligands can favor N-arylation.
-
Ullmann Coupling: The nature of the copper catalyst and ligand system can also direct the selectivity.
-
-
Base Selection: The choice of base can significantly impact the N/O selectivity. In some systems, weaker bases have been shown to favor N-arylation. For instance, in metal-free arylations with diaryliodonium salts, N,N-diethylaniline in fluorobenzene has been shown to give high N-selectivity, while quinoline in chlorobenzene favors O-arylation.[1]
-
Solvent Effects: The polarity of the solvent can influence the site of attack. Less polar solvents may favor N-arylation.
Q5: I am observing the formation of biaryl compounds from the homocoupling of my aryl halide. How can I minimize this?
A5: Homocoupling of the aryl halide to form a biaryl byproduct is a common issue, particularly in Ullmann reactions.
Minimizing Homocoupling:
-
Control Stoichiometry: Ensure that the pyridinone is not the limiting reagent.
-
Ligand Addition: The use of appropriate ligands in Ullmann couplings can suppress the homocoupling pathway by favoring the desired C-N bond formation.
-
Lower Reaction Temperature: If possible, running the reaction at a lower temperature can sometimes reduce the rate of the undesired homocoupling reaction.
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination (General Procedure)
This protocol is a general starting point and may require optimization for the specific substrates.
Materials:
-
2-Pyridone (1.0 equiv)
-
1-Bromo-4-fluorobenzene (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Cs₂CO₃ (2.0 equiv)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-pyridone, 1-bromo-4-fluorobenzene, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.
-
Add anhydrous toluene via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.
-
Wash the Celite® pad with additional ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Ullmann Condensation (General Procedure)
This protocol is based on modern, ligand-accelerated Ullmann conditions.
Materials:
-
2-Pyridone (1.0 equiv)
-
1-Iodo-4-fluorobenzene (1.1 equiv)
-
CuI (0.1 equiv)
-
1,10-Phenanthroline (0.2 equiv)
-
K₂CO₃ (2.0 equiv)
-
Anhydrous DMF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-pyridone, 1-iodo-4-fluorobenzene, CuI, 1,10-phenanthroline, and K₂CO₃.
-
Add anhydrous DMF via syringe.
-
Degas the reaction mixture.
-
Heat the reaction to 110-120 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Arylation of 2-Pyridone
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂) | Copper (e.g., CuI, Cu powder) |
| Ligand | Bulky, electron-rich phosphines (e.g., Xantphos, DavePhos) | N- or O-donor ligands (e.g., 1,10-phenanthroline, L-proline) |
| Base | Strong, non-nucleophilic (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄) | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) |
| Solvent | Aprotic, non-polar (e.g., Toluene, Dioxane) | Polar aprotic (e.g., DMF, DMSO) |
| Temperature | 80 - 120 °C | 100 - 160 °C (can be lower with ligands) |
| Aryl Halide | Cl, Br, I, OTf | I, Br (Cl is less reactive) |
Visualizations
Reaction Mechanism: Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Workflow: Low Product Yield
Caption: Decision tree for troubleshooting low reaction yields.
References
-
Kuriyama, M., et al. (2020). N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. Chemical Science, 11(30), 7936-7942. [Link]
Sources
Technical Support Center: N-Aryl Pyridinone Synthesis
Welcome to the technical support center for N-aryl pyridinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important structural motif. The following troubleshooting guide and frequently asked questions (FAQs) are based on established literature and practical field experience to ensure the success of your experiments.
Introduction: The Challenge of N-Aryl Pyridinone Synthesis
N-aryl pyridinones are prevalent scaffolds in pharmaceuticals and functional materials. Their synthesis, however, is often plagued by a variety of side reactions that can significantly impact yield and purity. The primary challenge stems from the ambident nucleophilicity of the pyridone ring, leading to a competition between N-arylation and O-arylation. Furthermore, the choice of catalytic system, typically based on palladium (Buchwald-Hartwig amination) or copper (Ullmann condensation), introduces its own set of potential pitfalls. This guide will provide a structured approach to identifying, understanding, and overcoming these common hurdles.
Troubleshooting Guide: A-Q&A Approach
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing both the "what" and the "why" behind the recommended solutions.
Issue 1: Low Yield of the Desired N-Aryl Pyridinone
Question: My N-arylation reaction is resulting in a low yield of the desired product. What are the likely causes and how can I improve it?
Answer: Low yields in N-aryl pyridinone synthesis can arise from several factors, primarily related to catalyst deactivation, incomplete reaction, or competing side reactions. Let's break down the potential causes and solutions based on the reaction type.
For Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[1][2] However, its efficiency can be compromised under certain conditions.
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to air and moisture. Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that your solvents and reagents are anhydrous. The choice of phosphine ligand is also critical in stabilizing the catalyst and promoting the desired reaction pathway.[3]
-
Inefficient Reductive Elimination: The final step of the catalytic cycle, reductive elimination to form the C-N bond, can be slow.[1] Using a strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is often effective, but if your substrate is base-sensitive, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, although this may require higher temperatures or longer reaction times.[3]
-
β-Hydride Elimination: A common side reaction is β-hydride elimination from the palladium-amide intermediate, which leads to the formation of a hydrodehalogenated arene and an imine.[1][4] This is more prevalent with primary amines and can be minimized by using bulky phosphine ligands that favor reductive elimination.
Troubleshooting Workflow for Low Yield in Buchwald-Hartwig Amination:
Caption: Factors influencing the regioselectivity of pyridone arylation.
Issue 3: Homocoupling of the Aryl Halide
Question: I am observing the formation of a biaryl byproduct from the homocoupling of my aryl halide. What causes this and how can I prevent it?
Answer: The formation of biaryl byproducts is a common side reaction in both Ullmann and Buchwald-Hartwig reactions, arising from the homocoupling of the aryl halide starting material.
-
In Ullmann Reactions: Homocoupling is a well-known side reaction, especially at the high temperatures often employed. [5]This occurs when two molecules of the aryl halide react with the copper catalyst to form a biaryl. Using a ligand to accelerate the desired cross-coupling reaction can help to minimize homocoupling by allowing the reaction to proceed at a lower temperature.
-
In Buchwald-Hartwig Reactions: While less common than in Ullmann reactions, homocoupling can still occur. This can be promoted by factors that lead to the undesired reaction of the arylpalladium(II) intermediate with another molecule of aryl halide. Optimizing the stoichiometry of the reactants, particularly avoiding a large excess of the aryl halide, can help to suppress this side reaction. Additionally, ensuring efficient consumption of the starting materials through optimized catalyst loading and reaction time can be beneficial.
Frequently Asked Questions (FAQs)
Q1: Which method is better for N-aryl pyridinone synthesis: Buchwald-Hartwig or Ullmann?
A1: The choice between the Buchwald-Hartwig and Ullmann reactions depends on several factors, including the substrate scope, functional group tolerance, and desired reaction conditions. The Buchwald-Hartwig amination is generally preferred for its milder reaction conditions and broader substrate scope. [1][2]However, the Ullmann condensation can be a viable and more cost-effective alternative, especially for large-scale synthesis, provided the substrates can tolerate the harsher conditions. [6] Q2: Can I use an aryl boronic acid instead of an aryl halide?
Q3: My pyridinone starting material is poorly soluble. What can I do?
A3: Poor solubility can hinder the reaction rate. You can try a different solvent system. For Buchwald-Hartwig reactions, solvents like toluene, dioxane, or THF are common. [3]For Ullmann reactions, polar aprotic solvents like DMF or NMP are often used. [6]If solubility remains an issue, gentle heating or the use of a co-solvent may help. Ensure that any changes in the solvent system are compatible with your catalyst and other reagents.
Q4: How do I remove the palladium or copper catalyst from my final product?
A4: Residual metal catalysts can be a concern, especially in pharmaceutical applications. Common methods for removing palladium or copper include:
-
Chromatography: Silica gel chromatography is often effective.
-
Scavengers: Various commercial scavengers with functional groups that bind to the metal can be used.
-
Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent like EDTA can help to remove residual copper.
-
Activated Carbon: Treatment with activated carbon can also be effective in adsorbing metal impurities.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation of a 2-Pyridinone
-
To an oven-dried reaction vessel, add the 2-pyridinone (1.0 equiv), aryl halide (1.2 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and phosphine ligand (e.g., XPhos, 4 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the base (e.g., NaOtBu, 1.5 equiv) and anhydrous solvent (e.g., toluene).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 2: General Procedure for Ligand-Accelerated Ullmann N-Arylation of a 2-Pyridinone
-
To a reaction vessel, add the 2-pyridinone (1.0 equiv), aryl halide (1.2 equiv), copper(I) iodide (CuI, 10 mol%), and ligand (e.g., 1,10-phenanthroline, 20 mol%).
-
Add the base (e.g., K₂CO₃, 2.0 equiv) and solvent (e.g., DMF).
-
Heat the reaction mixture to the desired temperature (e.g., 110-130 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
References
-
Ullmann condensation - Wikipedia. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Synthesis of 2-pyridones - Organic Chemistry Portal. Available at: [Link]
-
A Practical Synthesis of N‐aryl/N‐alkyl 4‐Pyridones under Continuous Flow Technology - Asian Journal of Organic Chemistry. Available at: [Link]
-
Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers - PMC - NIH. Available at: [Link]
-
Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers | The Hartwig Group. Available at: [Link]
-
Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature - ResearchGate. Available at: [Link]
-
Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines | Request PDF - ResearchGate. Available at: [Link]
-
Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines | Request PDF - ResearchGate. Available at: [Link]
-
Pyridine synthesis - Organic Chemistry Portal. Available at: [Link]
-
Atropselective synthesis of N-aryl pyridones via dynamic kinetic resolution enabled by non-covalent interactions - RSC Publishing. Available at: [Link]
-
N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions - Chemical Science (RSC Publishing). Available at: [Link]
-
Ullmann reaction | PPTX - Slideshare. Available at: [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Ullmann reaction - Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Ullmann Reaction - BYJU'S. Available at: [Link]
-
Ullmann reaction – Knowledge and References - Taylor & Francis. Available at: [Link]
Sources
Troubleshooting low yield in Buchwald-Hartwig amination of 2-pyridone
Welcome to the technical support center for troubleshooting the Buchwald-Hartwig amination of 2-pyridones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-N bond-forming reaction, which can be challenging due to the unique electronic and steric properties of the 2-pyridone scaffold. As your virtual Senior Application Scientist, I will guide you through common pitfalls and provide actionable solutions grounded in mechanistic principles.
Troubleshooting Guide: Diagnosing and Resolving Low Reaction Yield
Low yield in the Buchwald-Hartwig amination of 2-pyridones can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, or substrate-specific issues. The following Q&A format addresses the most common problems encountered in the lab.
Q1: My reaction shows no or very low conversion of the starting material. Where should I start troubleshooting?
This is a common and frustrating issue. A systematic approach is key. We'll start with the most critical components: the catalyst system and the reaction environment.
A1: Initial Catalyst and Environment Checks
The primary suspect in a stalled reaction is often an inactive catalyst or an environment containing inhibiting impurities.
-
Oxygen is the Enemy: The palladium(0) active catalyst is highly sensitive to oxidation. Ensure your entire setup is rigorously deoxygenated.
-
Protocol: Use a robust inert gas (argon or nitrogen) manifold. Sparge your solvent(s) with the inert gas for at least 30 minutes prior to use. Perform at least three vacuum/backfill cycles on your reaction flask containing the solid reagents before adding the degassed solvent.
-
-
Inactive Palladium Precursor: The Pd(II) precatalyst must be reduced in situ to the active Pd(0) species. If this fails, the catalytic cycle never begins.
-
Insight: Some Pd(II) precursors, especially if old or improperly stored, may be partially oxidized or contain inhibitors. Consider using a fresh bottle or a different precursor. Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is a Pd(0) source and can sometimes be a good alternative to Pd(OAc)₂ (palladium(II) acetate), though it is notoriously unstable in air.
-
-
Ligand Degradation: Phosphine-based ligands are also susceptible to oxidation (phosphine oxides), which renders them ineffective at stabilizing the Pd(0) center.
-
Recommendation: Store ligands under an inert atmosphere and use fresh, high-purity batches.
-
If these initial checks do not resolve the issue, the problem may lie with the specific combination of reagents.
Q2: I'm seeing some conversion, but the yield is still poor and I have significant side products. What's going wrong?
Formation of side products often points to issues with the base, solvent, or ligand choice, leading to competing reaction pathways.
A2: Optimizing Base, Solvent, and Ligand
-
Base Selection is Critical: The base's role is to deprotonate the amine-palladium complex to form the key amido-palladium intermediate.[1][2] However, the wrong base can cause more harm than good.
-
Problem: Strong alkoxide bases like sodium tert-butoxide (NaOtBu), while common, can promote side reactions if your substrates have sensitive functional groups (e.g., esters).[3]
-
Solution: Consider using weaker, non-nucleophilic bases. Cesium carbonate (Cs₂CO₃) is an excellent choice for many systems, especially those sensitive to strong bases.[4] Potassium phosphate (K₃PO₄) is another effective alternative. The choice of base can be highly dependent on the solvent and substrate.[1]
-
-
Solvent Effects: The solvent not only dissolves the reagents but also influences the stability of intermediates and the solubility of the base.[5]
-
Common Choices: Aprotic, nonpolar solvents like toluene and dioxane are standards for this reaction.[5][6]
-
Troubleshooting: If you suspect solubility issues with your base (e.g., NaOtBu in toluene), switching to a more polar aprotic solvent like THF might help. However, be aware that polar solvents can sometimes stabilize undesired intermediates.[1] A study found that for a specific Buchwald-Hartwig amination, m-xylene provided the best selectivity and reduced side products.[5]
-
-
Ligand Choice for Pyridones: 2-Pyridones are challenging substrates. The pyridine nitrogen can coordinate to the palladium center, effectively poisoning the catalyst.[7]
-
The Solution is Steric Hindrance: Bulky, electron-rich biaryl phosphine ligands are essential.[8] These ligands form a protective pocket around the palladium atom, preventing the pyridine nitrogen from binding while still allowing the catalytic cycle to proceed.
-
Recommended Ligands: Ligands from the Buchwald (e.g., RuPhos, BrettPhos) and Hartwig groups are specifically designed for challenging substrates.[8][9] BrettPhos, for instance, is often recommended for coupling primary amines.[3]
-
Here is a logical workflow to follow when troubleshooting your reaction.
Caption: A step-by-step decision tree for troubleshooting low yields.
Q3: My results are inconsistent from run to run. What could be the cause?
Inconsistency is often traced back to subtle variations in reaction setup and reagent quality.
A3: Ensuring Reproducibility
-
Water Content: While Buchwald-Hartwig reactions are generally run under anhydrous conditions, trace amounts of water can sometimes affect the reaction rate by improving the solubility of the base.[5] However, excess water will deactivate the catalyst. The key is consistency. Ensure your solvents are dried to the same standard for every run using a solvent purification system or freshly opened anhydrous solvents.
-
Agitation Rate: For heterogeneous mixtures, particularly with dense inorganic bases like Cs₂CO₃, the rate of stirring can significantly impact the reaction rate.[10] Ensure your stir plate is set to the same speed and that the stir bar is effectively mixing the solid and liquid phases.
-
Precatalyst vs. In-Situ Generation: Using a well-defined palladium precatalyst can offer greater reproducibility than generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂.[10][11] Precatalysts are designed for cleaner and more efficient formation of the active catalyst.[10]
Frequently Asked Questions (FAQs)
Q: Which palladium source is best for the amination of 2-pyridones?
Q: What is the optimal temperature for this reaction?
A: Most Buchwald-Hartwig aminations require heating, typically in the range of 80-110 °C.[7][10] However, the optimal temperature will depend on the specific substrates, ligand, and solvent. If you are experiencing decomposition of starting materials or products, a lower temperature with a more active catalyst/ligand system may be necessary.
Q: Can I use an aryl chloride instead of a bromide or iodide?
A: Aryl chlorides are notoriously less reactive than bromides or iodides in oxidative addition, which is often the rate-limiting step.[2] While modern bulky phosphine ligands have made the coupling of aryl chlorides possible, they remain challenging.[12] If you are struggling with an aryl chloride, and it is synthetically feasible, converting it to the corresponding bromide or iodide will likely improve your yield significantly.
Q: My 2-pyridone substrate is poorly soluble. What can I do?
A: Insolubility is a common cause of reaction failure.[10] You may need to screen a variety of solvents to find one that can dissolve all reaction components at the reaction temperature. A mixture of solvents can sometimes be effective. Aromatic solvents like toluene or xylene are good starting points, but ethereal solvents like dioxane or THF should also be considered.[6][10]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a 2-Halopyridone
This protocol provides a robust starting point for optimization.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-halopyridone (1.0 equiv), the amine coupling partner (1.2 equiv), the phosphine ligand (1.5-3 mol %), and the palladium source (1-2 mol %).
-
Inerting the Atmosphere: Seal the flask with a septum, and perform three cycles of evacuating the flask under high vacuum and backfilling with an inert gas (Argon is preferred).
-
Addition of Base and Solvent: After the final backfill, quickly add the base (e.g., Cs₂CO₃, 2.0 equiv) under a positive flow of inert gas. Add the previously degassed solvent (e.g., toluene, 0.1-0.2 M concentration with respect to the limiting reagent) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the intended reaction time (typically 12-24 hours).
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines. Benchchem.
- Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. ACS Publications - Organic Process Research & Development.
- Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress.
- Buchwald–Hartwig amination. Wikipedia.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry.
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. NIH - PMC.
- Effect of various bases in the Buchwald coupling reaction. ResearchGate.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
- The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
- Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. Benchchem.
- Help troubleshooting a Buchwald-Hartwig amination?. Reddit.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. reddit.com [reddit.com]
- 12. research.rug.nl [research.rug.nl]
N-(4-Fluorophenyl)pyridin-2(1H)-one purification challenges and solutions
Welcome to the technical support guide for the purification of N-(4-Fluorophenyl)pyridin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this compound. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you achieve high purity and yield in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the purification of this compound.
Q1: My crude product is a persistent oil or waxy solid. What is the best first-pass purification method to try?
A1: For non-crystalline crude products, flash column chromatography is the recommended initial purification strategy. The compound this compound possesses intermediate polarity, making it well-suited for separation on a normal-phase silica gel column. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) allows for the removal of both non-polar and highly polar impurities. Recrystallization should be attempted after chromatography yields a more purified, solid material.
Q2: After purification, my final compound has a yellow or brown tint. Is it impure?
A2: Not necessarily, but it is a strong indicator of residual impurities. Colored impurities often arise from the synthesis process and can be highly conjugated organic molecules. If the color persists after chromatography, a charcoal treatment during recrystallization can be effective.[1] Dissolve the colored compound in a suitable hot solvent, add a small amount of activated charcoal, boil for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[1][2]
Q3: My purification yield is consistently low. What are the common causes?
A3: Low yield can stem from several factors:
-
Incomplete Reaction: Ensure the synthesis has gone to completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) before starting the workup.
-
Loss During Extraction: The compound has moderate water solubility. During aqueous workups, ensure the organic layer is thoroughly extracted multiple times. A final wash with brine can help break emulsions and recover dissolved product from the aqueous phase.
-
Improper Recrystallization Technique: Using too much hot solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[1] Always use the minimum amount of hot solvent required to fully dissolve the crude material. Cooling the flask in an ice bath after it has reached room temperature can further maximize crystal formation.[3]
-
Aggressive Chromatography: Using a solvent system that is too polar during column chromatography can cause the desired compound to elute too quickly along with impurities, leading to mixed fractions that are discarded.
Q4: How can I definitively assess the purity of my final product?
A4: While TLC and melting point analysis are good indicators, High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity assessment.[4][5] A reverse-phase HPLC method, typically on a C8 or C18 column, can separate the target compound from closely related impurities.[6] Purity is determined by integrating the peak area of the main compound relative to the total area of all peaks detected.
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Problem 1: Poor Separation or Streaking in Column Chromatography
-
Symptom: Your compound co-elutes with impurities, or the spot/peak shows significant tailing on TLC/HPLC.
-
Causality: Tailing is often caused by strong interactions between the polar pyridinone moiety and the acidic silanol groups on the silica gel surface. Co-elution occurs when the chosen solvent system does not provide sufficient selectivity between your compound and an impurity.
-
Solutions:
-
Modify the Mobile Phase: Add a small amount (0.1-1%) of a polar modifier like triethylamine or methanol to the eluent. Triethylamine will occupy the active sites on the silica, reducing tailing for basic compounds.[7]
-
Adjust Solvent Polarity: If your compound elutes too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the hexane-to-ethyl acetate ratio). If it elutes too slowly (low Rf), increase the polarity.
-
Change the Solvent System: If a hexane/ethyl acetate system fails, try an alternative like dichloromethane/methanol. This changes the selectivity of the separation.
-
Consider an Alternative Stationary Phase: For very challenging separations, a FluoroPhenyl phase column can offer unique selectivity based on dipole-dipole and pi-pi interactions, which can be effective for separating aromatic and fluorinated compounds.[8][9]
-
Problem 2: Failure to Crystallize from Solution
-
Symptom: After dissolving the compound for recrystallization and cooling the solution, no solid precipitates, or an oil forms instead.
-
Causality: This typically happens when the compound is too soluble in the chosen solvent, the solution is not sufficiently concentrated, or residual impurities are inhibiting crystal lattice formation.
-
Solutions:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled solution to initiate crystallization.
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.
-
Change the Solvent System: If a single solvent fails, a mixed-solvent system is often effective.[3] Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble), then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Add a few drops of the "good" solvent to clarify and then cool slowly.
-
Problem 3: Removing Residual Pyridine from the Reaction Mixture
-
Symptom: ¹H NMR analysis of the crude or purified product shows characteristic peaks for pyridine, often used as a solvent or base in the synthesis.[10]
-
Causality: Pyridine is a basic compound that can be difficult to remove by evaporation alone due to its relatively high boiling point.
-
Solutions:
-
Aqueous Acid Wash: The most effective method is a liquid-liquid extraction. Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer several times with a dilute acidic solution, such as 1M HCl or 10-15% copper sulfate solution.[11] The acid will protonate the pyridine, forming a salt that is highly soluble in the aqueous layer and will be washed away.
-
Follow-up Wash: After the acid wash, wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash to remove excess water before drying and concentrating.
-
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Mixed-Solvent Recrystallization (Ethanol/Water)
This protocol is ideal for purifying the compound after it has been isolated as a solid.
-
Dissolution: Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot 95% ethanol required to completely dissolve the solid.[3]
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add deionized water dropwise with stirring until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of hot 95% ethanol to the cloudy mixture until it just becomes clear again.
-
Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture (at the same ratio as the final crystallization solvent) to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight. Assess purity via melting point and HPLC.
Protocol 2: Purification by Flash Column Chromatography
This protocol is the primary method for purifying crude reaction mixtures, especially if they are oily.
-
Column Packing: Pack a glass column with silica gel (100-200 mesh) as a slurry in hexane. The amount of silica should be 50-100 times the weight of the crude material.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a suitable solvent (e.g., dichloromethane), adding the silica, and evaporating the solvent. Dry-load the resulting powder onto the top of the packed column.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Gradient Elution: Gradually increase the polarity of the mobile phase. A typical gradient might be from 5% to 40% ethyl acetate in hexane. The optimal gradient should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 3: HPLC Method for Purity Assessment
This protocol provides a standard method for determining the final purity of the synthesized compound.
-
Sample Preparation: Prepare a stock solution of the purified compound in acetonitrile or methanol at a concentration of approximately 1 mg/mL. Dilute this solution to a working concentration of ~50 µg/mL using the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic acid). The exact ratio should be optimized, but a good starting point is 60:40 Acetonitrile:Water.[6][12]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of maximum absorbance (e.g., 254 nm).[13]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the area of all peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of the main product by the total peak area of all components.
Section 4: Data & Visualization Summary
Data Tables
Table 1: Comparison of Primary Purification Techniques
| Technique | Pros | Cons | Best For |
| Recrystallization | High purity for crystalline solids; scalable; cost-effective. | Can result in low yield if not optimized; ineffective for oils; requires screening for suitable solvents. | Final purification step for solid materials; removal of trace impurities. |
| Column Chromatography | Highly versatile; separates components with different polarities; effective for oils and complex mixtures. | Can be time-consuming and labor-intensive; requires significant solvent volumes; potential for product loss on the column. | Initial purification of crude reaction mixtures; separation of by-products with similar structures.[7] |
Table 2: Example HPLC Purity Analysis Parameters
| Parameter | Setting | Rationale |
| Column | C18 Reverse-Phase (4.6 x 150 mm) | Standard for separating moderately polar organic molecules. |
| Mobile Phase | Acetonitrile / 0.1% Formic Acid in Water | Acetonitrile is a common organic modifier; formic acid improves peak shape by protonating silanols.[12] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm | The aromatic rings in the molecule are expected to have strong absorbance at this wavelength.[13] |
| Temperature | 30 °C | Provides stable and reproducible retention times.[6] |
Workflow Diagrams
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting common chromatography issues.
Section 5: References
-
Pharmaffiliates. This compound. [Link]
-
Fisher Scientific. This compound, TRC. [Link]
-
Sharma, P., et al. (2018). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Indian Journal of Chemistry, Vol. 57B, pp. 492-501. [Link]
-
SIELC Technologies. Separation of Pyridine, 1,2,3,6-tetrahydro-4-(p-fluorophenyl)-, hydrochloride on Newcrom R1 HPLC column. [Link]
-
Siddiqui, F. A., et al. (2021). QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals. RSC Advances, 11(54), 34261-34274. [Link]
-
Restek. Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column. [Link]
-
City University of New York (CUNY). Purification by Recrystallization. [Link]
-
Reddy, G. V. S., et al. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. ACG Publications. [Link]
-
Moodie, R. B., & Schofield, K. (1979). Preparation and stability of 4-fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
AdooQ BioScience. This compound. [Link]
-
Restek. Raptor FluoroPhenyl LC Columns. [Link]
-
Herraiz, T., et al. (2018). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. European Journal of Medicinal Chemistry, 157, 123-137. [Link]
-
Google Patents. CN111233835A - Preparation and purification method of 5-(2-fluorophenyl)-1-(pyridine-3-ylsulfonyl)-1H-pyrrole-3-formaldehyde.
-
Pawlowski, W., et al. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 61(5), 331-338. [Link]
-
Defense Technical Information Center. Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). [Link]
-
ResearchGate. Hello, i want to know how can i eliminate pyridine by extraction?. [Link]
-
Johnson, K. M., et al. (2020). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Bioorganic & Medicinal Chemistry Letters, 30(8), 127023. [Link]
-
Pawlowski, W., et al. (2004). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. [Link]
-
ResearchGate. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine | Request PDF. [Link]
-
Global Substance Registration System. 1-(4-FLUOROPHENYL)-2-(PIPERIDIN-1-YL)PENTAN-1-ONE. [Link]
-
Al-Ostath, A., et al. (2022). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. Molecules, 27(22), 7905. [Link]
Sources
- 1. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 2. CN111233835A - Preparation and purification method of 5- (2-fluorophenyl) -1- (pyridine-3-ylsulfonyl) -1H-pyrrole-3-formaldehyde - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column [discover.restek.com]
- 9. Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column [discover.restek.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Separation of Pyridine, 1,2,3,6-tetrahydro-4-(p-fluorophenyl)-, hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving the Solubility of N-(4-Fluorophenyl)pyridin-2(1H)-one for Biological Assays
Introduction
N-(4-Fluorophenyl)pyridin-2(1H)-one, a known metabolite of the therapeutic agent Pirfenidone, is a compound of significant interest in pharmacological and toxicological research.[1] However, like many heterocyclic compounds developed in drug discovery pipelines, it exhibits poor aqueous solubility. This property presents a substantial hurdle for researchers, as achieving accurate and reproducible results in biological assays is contingent upon the complete dissolution of the test compound in the aqueous assay medium. Compound precipitation can lead to underestimated potency, high variability, and misleading structure-activity relationship (SAR) data.
This technical guide provides a systematic, evidence-based framework for researchers to diagnose and overcome solubility challenges with this compound. Moving beyond simple solvent suggestions, we will delve into the mechanistic basis of various solubilization strategies, offering detailed protocols and troubleshooting logic to ensure the integrity of your experimental outcomes.
Section 1: Understanding the Challenge - Core Concepts
Before troubleshooting, it is critical to understand the compound's properties and the nature of the solubility being measured in a typical assay workflow.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 60532-42-5 | [2][3] |
| Molecular Formula | C₁₁H₈FNO | [4] |
| Molecular Weight | 189.19 g/mol | [1] |
| Appearance | Off-White Solid | [5] |
| Melting Point | 138-139°C | [5][6] |
| Known Solubility | Soluble in Chloroform, DMF, Methanol | [1][6] |
| Aqueous Solubility | Poor | Inferred |
The high melting point suggests a stable crystal lattice, which contributes to its poor aqueous solubility—a characteristic often described as 'brick-dust' like.[7]
Kinetic vs. Thermodynamic Solubility: What Are You Measuring?
In the context of most in vitro biological assays, the relevant parameter is kinetic solubility . This is not the true equilibrium solubility of the compound, but rather a measure of how much compound remains in solution after a high-concentration organic stock is diluted into an aqueous buffer.[8][9] Supersaturated, metastable solutions can form, which may precipitate over the course of an experiment.[10] In contrast, thermodynamic solubility is the true equilibrium concentration of a compound in a solvent, measured after an extended incubation (e.g., 24 hours) of the solid material with the solvent.[11][12] This guide focuses on optimizing kinetic solubility for assay performance.
Strategy 1: Optimizing Co-Solvent Systems
Causality: Co-solvents are water-miscible organic solvents that, when added to water, alter the polarity of the solvent system to increase the solubility of nonpolar solutes. [13][14]They work by reducing the interfacial tension between the hydrophobic compound and the aqueous medium.
Common Co-solvents and Assay Limits:
| Co-Solvent | Typical Final Conc. Limit | Notes |
| Ethanol | < 1% | Can have biological effects; use with caution. [15] |
| Propylene Glycol (PG) | < 2% | Generally well-tolerated. [16] |
| Polyethylene Glycol 400 (PEG 400) | < 5% | Viscous; can be very effective for many compounds. |
Protocol 1: Co-Solvent Screening
-
Prepare Stock Solutions: Prepare a high-concentration stock solution (e.g., 20 mM) of this compound in 100% DMSO, 100% Ethanol, 100% PG, and 100% PEG 400. Ensure the compound is fully dissolved.
-
Prepare Intermediate Dilutions: Create a 1:1 mixture of your DMSO stock with each of the other co-solvent stocks (e.g., 10 mM in 50:50 DMSO:PEG 400). This can sometimes yield synergistic effects.
-
Test Dilution in Assay Buffer: In a clear microplate or glass vial, add your assay buffer.
-
Add Stock Solution: Add a small volume of your stock or intermediate dilution to the buffer to achieve your final desired compound concentration, ensuring the final co-solvent concentration remains within the acceptable limits (see table above).
-
Observe: Mix well and let it stand for at least 30 minutes at the assay temperature. Observe for any signs of precipitation (cloudiness, Tyndall effect, visible particles).
-
Select Best System: Choose the co-solvent system that provides the best solubility with the lowest final organic solvent concentration.
Strategy 2: pH Modification
Causality: The solubility of compounds with ionizable functional groups can be highly dependent on pH. [17][18]this compound contains a pyridinone ring, which has both a weakly basic nitrogen atom and a weakly acidic N-H proton (in its lactam tautomer form). [19]Adjusting the pH can lead to the formation of a more soluble salt. For basic anions, decreasing the pH increases solubility. [20][21] Protocol 2: pH-Solubility Profile Assessment
-
Prepare Buffers: Prepare a set of biologically compatible buffers at different pH values (e.g., pH 5.0 Acetate buffer, pH 7.4 Phosphate/HEPES buffer, pH 9.0 Tris/Borate buffer).
-
Prepare DMSO Stock: Use a concentrated stock of the compound in DMSO (e.g., 20 mM).
-
Test Solubility: Add the DMSO stock to each buffer to reach a target concentration (e.g., 100 µM), keeping the final DMSO percentage constant and low (e.g., 0.5%).
-
Equilibrate and Observe: Mix and incubate for 1-2 hours. Visually inspect for precipitation.
-
Analyze Compatibility: If solubility is improved at a non-physiological pH, you must confirm that your assay (especially if cell-based) can tolerate this pH change. This method is often more suitable for biochemical assays than for live-cell experiments.
Strategy 3: Utilizing Cyclodextrins
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. [22]They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" where the hydrophobic compound is shielded from the aqueous environment, thereby dramatically increasing its apparent water solubility. [23][][25]This is a powerful technique that is generally very well-tolerated in in vitro systems. [26] Commonly Used Cyclodextrins:
| Cyclodextrin | Abbreviation | Typical Concentration |
| (2-Hydroxypropyl)-β-cyclodextrin | HP-β-CD | 1-10% (w/v) |
| Sulfobutylether-β-cyclodextrin | SBE-β-CD | 1-10% (w/v) |
Protocol 3: Cyclodextrin Formulation
-
Prepare Cyclodextrin Solution: Prepare a 10% (w/v) solution of HP-β-CD in your aqueous assay buffer. This may require gentle heating and stirring to fully dissolve. Let it cool to room temperature.
-
Add Compound: Add the solid, powdered this compound directly to the cyclodextrin solution to achieve your desired final concentration. Alternatively, add a small volume of a highly concentrated DMSO stock of the compound to the cyclodextrin solution.
-
Facilitate Complexation: Vortex vigorously and/or sonicate the mixture for 15-30 minutes to facilitate the formation of the inclusion complex.
-
Filter (Optional but Recommended): To ensure you have a true solution, filter the preparation through a 0.22 µm syringe filter to remove any undissolved microcrystals. The concentration of the filtrate is your final, usable stock concentration.
-
Assay Application: Use this new aqueous stock solution for your serial dilutions in the biological assay. Remember to include the 10% HP-β-CD buffer as your vehicle control.
Section 4: Validation and Best Practices
-
The Primacy of Vehicle Controls: It cannot be overstated: every new formulation strategy requires a new vehicle control. You must test the final concentration of co-solvents, buffers at a specific pH, or cyclodextrins in your assay without the compound to ensure they do not produce a false positive or false negative result.
-
Confirming Concentration: While visual inspection is a good first pass, it can be misleading. For critical experiments, the concentration of the final filtered solution should be confirmed analytically (e.g., via HPLC-UV or LC-MS) to ensure you are working with an accurately known concentration.
-
Stock Solution Stability: Once a successful formulation is found, its stability should be assessed. Keep the stock solution at the intended storage temperature (e.g., 4°C or -20°C) and re-examine for precipitation before each use. Some formulations may not be stable to freeze-thaw cycles.
By adopting this structured and mechanistically informed approach, researchers can confidently overcome the solubility limitations of this compound, leading to more reliable and reproducible data in their biological assays.
References
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
-
Kuentz, M. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
-
Kim, D. H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Pharmaceutical Investigation. [Link]
-
Shaikh, J., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Jadhav, N. R., et al. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
-
Ghananeem, A. M. A., & Malkawi, A. H. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]
-
Patheon. (2011). Formulation Strategies for Poorly Soluble Drugs. Pharmaceutical Technology. [Link]
-
Daina, A., et al. (2021). Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed. [Link]
-
ResearchGate. (2025). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. ResearchGate. [Link]
-
ResearchGate. (2014). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]
-
Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]
-
E-Biochem. (n.d.). This compound. Shanghai Huicheng Biological Technology Co., Ltd. [Link]
-
ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]
-
PubMed Central. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]
-
Pharmaffiliates. (n.d.). This compound. Pharmaffiliates. [Link]
-
Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. IJPBR. [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. [Link]
-
PubMed Central. (2013). Considerations regarding use of solvents in in vitro cell based assays. PubMed Central. [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]
-
Khan Academy. (n.d.). pH and solubility. Khan Academy. [Link]
-
Tyler DeWitt. (2020). How Does pH Affect Solubility? YouTube. [Link]
-
Wikipedia. (n.d.). 2-Pyridone. Wikipedia. [Link]
Sources
- 1. N-(4-Fluorophenyl)pyridin-2(1H)-one_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 2. This compound | 60532-42-5 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. scbt.com [scbt.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. labsolu.ca [labsolu.ca]
- 7. mdpi.com [mdpi.com]
- 8. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. enamine.net [enamine.net]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. researchgate.net [researchgate.net]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. Cosolvent - Wikipedia [en.wikipedia.org]
- 14. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 15. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijpbr.in [ijpbr.in]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 19. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 20. Khan Academy [khanacademy.org]
- 21. youtube.com [youtube.com]
- 22. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. scispace.com [scispace.com]
Preventing decomposition of N-(4-Fluorophenyl)pyridin-2(1H)-one in solution
A Guide to Ensuring Solution Stability and Preventing Decomposition
Welcome to the technical support resource for N-(4-Fluorophenyl)pyridin-2(1H)-one. This guide is designed for researchers, medicinal chemists, and formulation scientists to address common challenges related to the stability of this compound in solution. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to help you maintain the integrity of your experiments and drug development workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
The core structure, an N-aryl pyridone, is susceptible to three main degradation pathways:
-
Hydrolytic Degradation: The pyridone ring can undergo hydrolysis, a reaction that is highly dependent on the pH of the solution. These compounds are often labile in strongly acidic conditions and can be extremely unstable in alkaline environments.[1]
-
Photodegradation: Aromatic and heteroaromatic systems, like the pyridone and fluorophenyl rings, can absorb UV and visible light. This energy absorption can trigger photochemical reactions, leading to the formation of radical intermediates and subsequent decomposition.[1][2]
-
Oxidation: The compound may be susceptible to oxidation, which can lead to the formation of various degradation products, including N-oxides or hydroxylated derivatives.[1][3]
Q2: What are the general best practices for preparing and storing solutions of this compound to maximize stability?
To minimize degradation, solutions should be prepared and stored with the following precautions:
-
pH Control: Use a buffered system, typically in the neutral to slightly acidic range (pH 4-7), where the compound is likely most stable.[1][4] Avoid unbuffered water or highly alkaline/acidic conditions.
-
Light Protection: Always store solutions in amber glass vials or wrap clear containers securely with aluminum foil to protect them from light.[1][2]
-
Temperature Control: Store stock solutions at low temperatures (e.g., 2-8°C or -20°C for long-term storage) to slow the rate of all potential degradation reactions.
-
Inert Atmosphere: For sensitive applications or long-term storage, use solvents that have been de-gassed. Purging the headspace of the vial with an inert gas like argon or nitrogen can prevent oxidation.
Q3: Which solvents are recommended for this compound?
The choice of solvent is critical and depends on the intended application and required storage duration.
-
For Long-Term Storage: Aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or acetonitrile are generally preferred as they do not participate in hydrolysis.
-
For Aqueous Assays: If an aqueous medium is required, prepare a concentrated stock solution in an appropriate aprotic solvent (e.g., DMSO) and dilute it into your aqueous buffer immediately before use. Minimize the time the compound spends in the aqueous environment. The polarity of the solvent can influence the stability of pyridone tautomers, which in turn affects the overall degradation profile.[1][5]
Troubleshooting Guide: Diagnosing and Solving Instability
This section addresses specific experimental observations with a structured, cause-and-solution approach.
Problem 1: My compound's purity, as measured by HPLC, is decreasing in an aqueous buffer over several hours.
-
Most Probable Cause: Hydrolytic Degradation. This is the most common issue in aqueous environments. The rate of hydrolysis for pyridone-containing structures is often significantly accelerated by either acidic or basic conditions.[1][3] The amide-like bond within the pyridone ring is the primary site of attack.
-
Diagnostic Workflow: Conduct a forced degradation study to understand the compound's pH-dependent stability profile. This is a standard approach in pharmaceutical development to identify likely degradation pathways.[3][6][7]
-
Step-by-Step Protocol: pH Stability Assessment
-
Prepare Buffers: Create a set of buffers covering an acidic, neutral, and basic pH range (e.g., 0.1 M HCl at pH 1.2; Phosphate buffer at pH 7.0; Borate buffer at pH 10.0).
-
Prepare Samples: Prepare identical concentrations of this compound in each buffer. Also, prepare a control sample in a stable solvent like acetonitrile.
-
Incubate: Store the solutions at a controlled temperature (e.g., 40°C) to accelerate degradation. Protect all samples from light.
-
Analyze Over Time: At specific time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample, quench any reaction if necessary (e.g., by neutralizing the pH), and analyze by a stability-indicating HPLC method.
-
Evaluate Data: Plot the percentage of the parent compound remaining against time for each pH condition. This will clearly identify the pH range of maximum stability.
-
Problem 2: I observe new, unknown peaks in my chromatogram after leaving my sample on the lab bench.
-
Most Probable Cause: Photodegradation. Exposure to ambient lab lighting, and especially direct sunlight, can induce photochemical decomposition.[1] Many complex heterocyclic molecules are light-sensitive.[2]
-
Diagnostic Workflow: Perform a confirmatory photostability test.
-
Step-by-Step Protocol: Photostability Assessment
-
Prepare Paired Samples: Prepare two identical samples of the compound in the solvent of interest.
-
Expose and Protect: Place one sample under a light source (a UV lamp or direct sunlight can be used for an accelerated test). Completely wrap the second sample (the "dark control") in aluminum foil and place it next to the exposed sample.[8]
-
Incubate: Expose the samples for a defined period (e.g., 4-24 hours).
-
Analyze: Analyze both the exposed sample and the dark control by HPLC.
-
Compare Results: If new peaks appear or the parent peak decreases significantly in the light-exposed sample compared to the dark control, photodegradation is confirmed.
-
Troubleshooting Decision Workflow
The following diagram outlines a logical process for diagnosing the root cause of instability.
Caption: A decision tree for troubleshooting the decomposition of this compound.
Data & Protocols
Table 1: Recommended Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Solvent | Aprotic (DMSO, DMF, Acetonitrile) for stock solutions. | Prevents hydrolysis and may enhance stability of the pyridone tautomer.[1][5] |
| pH (Aqueous) | Buffered, pH 4-7 | Minimizes acid- and base-catalyzed hydrolysis.[1][4] |
| Temperature | 2-8°C (short-term) or -20°C / -80°C (long-term). | Reduces the kinetic rate of all degradation pathways. |
| Light Exposure | Store in amber vials or foil-wrapped containers. | Prevents photochemical degradation from UV and ambient light.[2] |
| Atmosphere | Inert gas (Argon or Nitrogen) headspace. | Prevents oxidative degradation.[1] |
Table 2: Example Stability-Indicating HPLC Method Parameters
A stability-indicating method is one that can separate the intact parent drug from its degradation products.[9]
| Parameter | Example Value | Purpose |
| Column | C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 3.5 µm) | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Acidified mobile phase often improves peak shape for nitrogen-containing heterocycles. |
| Gradient | Start at 10% B, ramp to 95% B over 15 minutes. | Elutes the parent compound and separates it from more polar (early eluting) or less polar (late eluting) degradants. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV-Vis Diode Array Detector (DAD) at 254 nm & 280 nm | Allows for quantification and spectral analysis to check for peak purity. |
| Column Temp. | 30°C | Ensures reproducible retention times. |
Primary Degradation Pathways
This diagram illustrates the main points of attack on the this compound molecule.
Caption: Major degradation pathways for N-aryl pyridones under stress conditions.
References
- Benchchem. (n.d.). Technical Support Center: Stability of Pyridin-4-ol and its Derivatives in Solution. BenchChem.
- MedCrave. (2016). Forced Degradation Studies. MedCrave online.
- Chemistry Stack Exchange. (2019). Stability of 4-pyridone vs 4-pyridinol. Chemistry Stack Exchange.
- National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. NIH.
- OMICS International. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
- Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. BJSTR Publishers.
- National Institutes of Health. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride.... NIH.
- PCCA. (2022). Factors That Affect the Stability of Compounded Medications. The PCCA Blog.
- Benchchem. (n.d.). An In-depth Technical Guide on the Stability and Degradation Pathways of Pyridin-4-olate. BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. biomedres.us [biomedres.us]
- 8. benchchem.com [benchchem.com]
- 9. longdom.org [longdom.org]
N-(4-Fluorophenyl)pyridin-2(1H)-one impurity identification and removal
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A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for N-(4-Fluorophenyl)pyridin-2(1H)-one. This resource, curated by our Senior Application Scientists, provides in-depth troubleshooting guides and frequently asked questions to address common challenges in the synthesis, purification, and analysis of this compound. Our goal is to equip you with the expertise and practical insights needed to ensure the quality, purity, and safety of your active pharmaceutical ingredient (API).[1][2][3]
Part 1: Impurity Identification & Profiling
Impurity profiling is a critical aspect of drug development, ensuring the final product meets stringent quality and safety standards.[1] Impurities can arise from various sources, including starting materials, intermediates, side reactions, and degradation.[2]
FAQ: Common Impurities and Their Origins
Q1: What are the most common process-related impurities I should expect during the synthesis of this compound, particularly via Buchwald-Hartwig amination?
A: When synthesizing this compound using a Buchwald-Hartwig amination of a 2-halopyridine with 4-fluoroaniline, you should be vigilant for several key impurities:
-
Unreacted Starting Materials: Residual 2-halopyridine (e.g., 2-bromopyridine or 2-chloropyridine) and 4-fluoroaniline are common. Their presence is typically due to incomplete reaction kinetics or stoichiometric imbalances.
-
Hydrodehalogenated Byproduct: A common side reaction in Buchwald-Hartwig amination is the formation of a hydrodehalogenated arene, in this case, pyridine.[4] This occurs when an intermediate palladium-hydride species reductively eliminates the halide.
-
Homocoupling Products: You may observe the formation of 2,2'-bipyridine from the homocoupling of the 2-halopyridine and 4,4'-difluoroazobenzene or 4,4'-difluorobiphenyl from the homocoupling of 4-fluoroaniline. These are often promoted by the palladium catalyst.
-
Positional Isomers: Depending on the starting materials and reaction conditions, trace amounts of other isomers could potentially form.
Q2: Are there any specific impurities related to the starting materials I should be aware of?
A: Absolutely. The purity of your starting materials directly impacts the impurity profile of your final product.[3]
-
From 4-Fluoroaniline: This starting material can contain related isomers (e.g., 2-fluoroaniline, 3-fluoroaniline) or degradation products.[5][6] It's also susceptible to oxidation, which can introduce colored impurities.
-
From 2-Halopyridine: Commercial 2-halopyridines may contain other isomeric halopyridines or pyridine itself.
Q3: What about inorganic or residual solvent impurities?
A: Yes, these are critical to monitor:
-
Residual Palladium: The palladium catalyst used in the Buchwald-Hartwig coupling is a significant potential impurity. Regulatory bodies have strict limits on residual heavy metals in APIs.[7]
-
Inorganic Salts: Bases like sodium tert-butoxide or potassium carbonate are used in the coupling reaction.[8] The resulting inorganic salts (e.g., sodium bromide) must be efficiently removed.
-
Residual Solvents: Solvents used in the reaction (e.g., toluene, dioxane) and purification steps must be reduced to acceptable levels as defined by regulatory guidelines.[]
Troubleshooting Guide: Analytical Methods for Impurity Identification
A multi-technique approach is often necessary for comprehensive impurity profiling.[]
Issue: An unknown peak is observed in my HPLC chromatogram.
Solution Workflow: This workflow outlines a systematic approach to identifying the unknown impurity.
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. rroij.com [rroij.com]
- 3. veeprho.com [veeprho.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. 4-Fluoroaniline | 371-40-4 [chemicalbook.com]
- 6. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. chemrxiv.org [chemrxiv.org]
Technical Support Center: Overcoming Catalyst Inhibition in Pyridine N-Arylation
Welcome to the technical support center dedicated to addressing the challenges of catalyst inhibition in pyridine N-arylation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this critical transformation. The N-arylation of pyridines, a cornerstone reaction in medicinal chemistry and materials science, is frequently hampered by the intrinsic Lewis basicity of the pyridine nitrogen, which can lead to catalyst poisoning and diminished reaction efficiency.[1][2]
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these hurdles and achieve robust and reproducible results.
I. Troubleshooting Guide: A Deeper Dive into Common Issues
This section addresses specific problems you might encounter during your pyridine N-arylation experiments in a question-and-answer format. We go beyond simple solutions to explain the underlying chemical principles, enabling you to make informed decisions in your research.
Q1: My reaction is sluggish or shows no conversion. What are the likely causes and how can I fix it?
A1: A stalled pyridine N-arylation reaction is a common frustration, often stemming from catalyst inhibition or suboptimal reaction conditions. Let's break down the potential culprits and their solutions.
Probable Cause 1: Catalyst Poisoning by the Pyridine Substrate
The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium catalyst, forming an off-cycle, inactive complex.[1] This is particularly problematic with 2-substituted pyridines.
-
Solution 1a: Employ Bulky, Electron-Rich Ligands. Sterically hindered phosphine ligands, such as biaryl phosphines (e.g., tBuXPhos, RuPhos) or tri-tert-butylphosphine (P(tBu)₃), are essential.[1][3] Their large size physically blocks the pyridine nitrogen from accessing the palladium center, thus preventing catalyst deactivation.
-
Solution 1b: Utilize Pyridine N-Oxides. A highly effective strategy is to mask the problematic nitrogen by converting the pyridine to its corresponding N-oxide.[4][5] The N-oxide is less coordinating and can be readily reduced back to the pyridine after a successful arylation.[4]
-
Solution 1c: Consider a Different Catalyst System. In some cases, switching to a different palladium precursor or exploring alternative metals like copper might be beneficial.[6][7]
Probable Cause 2: Inappropriate Choice of Base
The base plays a multifaceted role in the catalytic cycle, and an incorrect choice can halt the reaction.
-
Solution 2a: Match the Base to Your Substrate. Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) are often effective. However, for sensitive substrates, a weaker inorganic base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary to avoid side reactions, though this might require higher reaction temperatures.[3]
-
Solution 2b: Be Mindful of Base Inhibition. In some systems, particularly with organic bases like DBU, the base itself can compete with the amine for coordination to the palladium center, leading to rate inhibition.[8] Careful optimization of the base concentration is crucial.
Probable Cause 3: Poor Reagent Purity or Inert Atmosphere
Palladium-catalyzed cross-coupling reactions are highly sensitive to oxygen and moisture, which can deactivate the catalyst.[1]
-
Solution 3a: Ensure Rigorous Inert Conditions. Use freshly distilled, anhydrous solvents and degas your reaction mixture thoroughly. All manipulations should be performed under an inert atmosphere of argon or nitrogen.
-
Solution 3b: Verify Reagent Quality. Use high-purity reagents. Impurities in the starting materials can act as catalyst poisons.
Q2: I'm observing significant byproduct formation. What's going on and what can I do?
A2: The formation of side products can complicate purification and reduce the yield of your desired N-arylated pyridine. Understanding the common side reactions is key to mitigating them.
Probable Cause 1: Homocoupling of the Aryl Halide
This occurs when two molecules of the aryl halide react with each other, a common issue when the desired cross-coupling is slow.
-
Solution 1a: Optimize Ligand and Catalyst Loading. A well-chosen, bulky ligand can promote the desired cross-coupling over homocoupling. Increasing the catalyst and ligand loading may also favor the intended reaction pathway.
-
Solution 1b: Adjust the Reaction Temperature. Lowering the reaction temperature can sometimes suppress the rate of homocoupling relative to the N-arylation.
Probable Cause 2: Diarylation of Primary Amines
When using a primary amine as the nucleophile, a second arylation can occur, leading to the formation of a tertiary aniline.
-
Solution 2a: Control Stoichiometry. Using a slight excess of the primary amine can help to minimize diarylation.
-
Solution 2b: Judicious Ligand Selection. Certain ligands have been shown to provide high selectivity for mono-arylation.[9]
Q3: My reaction works for some pyridine substrates but fails for others. How can I improve the substrate scope?
A3: The electronic and steric properties of the pyridine ring significantly influence its reactivity.
Probable Cause 1: Challenging 2-Substituted Pyridines
As mentioned, 2-substituted pyridines are particularly prone to catalyst inhibition.
-
Solution 1a: Revisit the Pyridine N-Oxide Strategy. This approach is often the most reliable for functionalizing the 2-position.[4]
-
Solution 1b: Explore Alternative Coupling Partners. Instead of traditional boronic acids, consider using pyridine-2-sulfinates, which have shown excellent reactivity and stability.[10][11]
Probable Cause 2: Electronically Diverse Pyridines
The electronic nature of substituents on the pyridine ring can dramatically affect the C-H bond acidity and the Lewis basicity of the nitrogen, influencing regioselectivity and reactivity.[12]
-
Solution 2a: Tailor the Reaction Conditions. For electron-deficient pyridines, different ligand and base combinations may be required compared to electron-rich systems. Systematic screening of reaction parameters is often necessary.
-
Solution 2b: Consider Directed C-H Activation. For specific regioselectivities, employing a directing group can be a powerful strategy.[13]
II. Frequently Asked Questions (FAQs)
Here, we address some broader, frequently asked questions concerning pyridine N-arylation.
Q: Why are bulky, electron-rich phosphine ligands so crucial for successful pyridine N-arylation? A: These ligands are essential for two primary reasons. First, their steric bulk physically prevents the pyridine nitrogen from binding to and deactivating the palladium catalyst.[1] Second, their electron-donating nature increases the electron density on the palladium center, which facilitates the crucial oxidative addition step of the catalytic cycle.[3]
Q: What is the role of the base in the Buchwald-Hartwig amination of pyridines? A: The base has several critical functions. It deprotonates the amine nucleophile (or a palladium-amine complex) to generate the active nucleophile for the coupling reaction. It also acts as a scavenger for the acid that is generated during the catalytic cycle. The choice of base can significantly impact the reaction rate and selectivity.[3][8]
Q: Are there any "green" or more sustainable solvent choices for this reaction? A: While toluene and dioxane are commonly used, there is a growing interest in more environmentally friendly solvents.[14] Some studies have reported successful Buchwald-Hartwig aminations in water or even under solvent-free conditions, although these conditions may require specific catalyst systems.[14]
Q: Can I use pyridine N-oxides directly in my biological assays? A: Generally, it is necessary to reduce the N-oxide back to the parent pyridine before biological testing, as the N-oxide may have different pharmacological properties. This reduction can often be achieved under mild conditions, for example, using palladium on carbon with a hydrogen source like ammonium formate.[4]
III. Experimental Protocols & Data
This section provides detailed, step-by-step methodologies for key experimental workflows and summarizes important quantitative data in a clear, tabular format.
Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation of a Pyridine Using a Bulky Phosphine Ligand
This protocol is a starting point and may require optimization for specific substrates.
-
Reaction Setup: In a glovebox, add the aryl halide (1.0 equiv), the pyridine amine (1.2 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %), the phosphine ligand (e.g., tBuXPhos, 4 mol %), and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 0.5 M) to the vial.
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: N-Arylation via the Pyridine N-Oxide Strategy
This two-step protocol involves the initial N-arylation of the pyridine N-oxide followed by reduction.
Step 1: N-Arylation of the Pyridine N-Oxide
-
Reaction Setup: Combine the pyridine N-oxide (1.5 equiv), aryl halide (1.0 equiv), palladium acetate (Pd(OAc)₂, 5 mol %), tri-tert-butylphosphine tetrafluoroborate (P(tBu)₃·HBF₄, 15 mol %), and potassium carbonate (K₂CO₃, 2.0 equiv) in a reaction vial.[4]
-
Solvent Addition: Add anhydrous, degassed toluene (0.3 M).[4]
-
Reaction: Seal the vial and heat to 110 °C overnight.[4]
-
Work-up and Purification: Follow the general work-up and purification procedure described in Protocol 1.
Step 2: Reduction of the Aryl Pyridine N-Oxide
-
Reaction Setup: Dissolve the purified aryl pyridine N-oxide (1.0 equiv) in methanol (0.2 M).[4]
-
Catalyst and Reagent Addition: Add palladium on carbon (10 wt%, 10 mol %) and ammonium formate (10 equiv).[4]
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Filter the reaction mixture through a pad of celite, washing with methanol. Concentrate the filtrate under reduced pressure to obtain the N-arylated pyridine. Further purification may be necessary.
Data Summary: Comparison of Reaction Components
The following tables provide a general guide for selecting reaction components. Optimal conditions will vary depending on the specific substrates.
Table 1: Common Ligands for Pyridine N-Arylation
| Ligand | Structure | Key Features |
| tBuXPhos | Biaryl Phosphine | Highly effective for a broad range of substrates, including challenging pyridines. |
| RuPhos | Biaryl Phosphine | Another excellent choice for difficult couplings, often providing high yields. |
| P(tBu)₃ | Trialkylphosphine | A simple yet powerful ligand, particularly effective in combination with Pd(OAc)₂.[4] |
| CyJohnPhos | Buchwald-type phosphine | Has shown to be effective in intramolecular C-H arylation of pyridine derivatives.[15] |
Table 2: Guide to Base Selection
| Base | Strength | Common Applications | Considerations |
| NaOtBu | Strong | General purpose, often provides fast reaction rates. | Can be incompatible with base-sensitive functional groups. |
| K₃PO₄ | Moderate | Good alternative for sensitive substrates. | May require higher temperatures.[3] |
| Cs₂CO₃ | Moderate | Often used in challenging couplings and with N-oxides.[6] | Can be more expensive. |
| K₂CO₃ | Weak | Used in specific protocols, such as with pyridine N-oxides.[4] | Generally requires forcing conditions. |
IV. Visualizing the Process: Diagrams and Workflows
Visual aids can be invaluable for understanding complex chemical processes. The following diagrams, rendered in Graphviz, illustrate key concepts in pyridine N-arylation.
The Challenge: Pyridine Inhibition of the Palladium Catalyst
Caption: The catalytic cycle of N-arylation can be intercepted by pyridine, leading to an inactive complex.
The Solution: Steric Shielding with Bulky Ligands
Caption: Bulky ligands sterically hinder the approach of pyridine to the palladium catalyst, preventing inhibition.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yielding pyridine N-arylation reactions.
V. Conclusion
Overcoming catalyst inhibition in pyridine N-arylation is a multifaceted challenge that requires a deep understanding of the underlying mechanistic principles. By carefully selecting bulky, electron-rich ligands, optimizing the choice of base, ensuring rigorous experimental conditions, and considering strategic modifications such as the use of pyridine N-oxides, researchers can successfully navigate the complexities of this transformation. This guide provides a comprehensive framework for troubleshooting common issues and developing robust protocols for the synthesis of this important class of molecules.
VI. References
-
Benchchem. (n.d.). Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. Retrieved from
-
Campeau, L.-C., Fagnou, K. (2006). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society. Retrieved from
-
Wang, D.-H., Wasa, M., Giri, R., Yu, J.-Q. (2008). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society. Retrieved from
-
Nozawa, T., Ogiwara, Y., Sakai, N. (2018). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines. Retrieved from
-
Chen, L., Li, X., Xie, Y.-J., Liu, H.-W., Zhang, Y.-H., Zhang, F.-M. (2015). Pyridine N-Oxides as Ligands in Cu-Catalyzed N-Arylation of Imidazoles in Water. Organic Letters. Retrieved from
-
Hama, T., Ge, S., Hartwig, J. F. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. Retrieved from
-
Li, P., Wang, L. (2020). N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. Organic & Biomolecular Chemistry. Retrieved from
-
RSC Publishing. (n.d.). Palladium-catalyzed direct C–H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates. Retrieved from
-
Ruiz-Castillo, P., Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from
-
ResearchGate. (n.d.). Reaction of Quinoline N‐Oxides and Pyridine N‐Oxides with Arylzinc Reagents: Synthesis of 2‐Arylquinolines and 2‐Arylpyridines. Retrieved from
-
RSC Publishing. (n.d.). The promoting effect of pyridine ligands in the Pd-catalysed Heck–Matsuda reaction. Retrieved from
-
Ye, M., Gao, G.-L., Edmunds, A. J. F., Worthington, P. A., Morris, J. A., Yu, J.-Q. (2011). Ligand-promoted C3-selective arylation of pyridines with Pd catalysts: gram-scale synthesis of (±)-preclamol. Journal of the American Chemical Society. Retrieved from
-
NIH. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Retrieved from
-
Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from
-
PubMed. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Retrieved from
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from
-
Benchchem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid. Retrieved from
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Retrieved from
-
Oreate AI Blog. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Retrieved from
-
NIH. (n.d.). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. Retrieved from
-
ResearchGate. (n.d.). Process Development Overcomes a Challenging Pd-Catalyzed C–N Coupling for the Synthesis of RORc Inhibitor GDC-0022. Retrieved from
-
Chemical Science (RSC Publishing). (n.d.). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Retrieved from
-
ScienceDirect. (n.d.). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Retrieved from
-
Frontiers. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Retrieved from
-
NIH. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from
-
Journal of the American Chemical Society. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Retrieved from
-
NIH. (n.d.). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. Retrieved from
-
Journal of the American Chemical Society. (n.d.). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Scale-Up of N-(4-Fluorophenyl)pyridin-2(1H)-one Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of N-(4-Fluorophenyl)pyridin-2(1H)-one. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure the successful and efficient scale-up of this important pharmaceutical intermediate. This resource is built on a foundation of scientific expertise and practical, field-proven insights to address the specific challenges you may encounter.
Introduction: The Synthetic Landscape
The N-arylation of the pyridin-2(1H)-one core is a critical transformation in the synthesis of numerous biologically active molecules. The target compound, this compound, is typically synthesized via two primary catalytic cross-coupling methodologies: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2] Both pathways offer distinct advantages and present unique challenges, particularly when transitioning from laboratory to pilot or production scale. This guide will delve into the intricacies of both methods, providing a robust framework for process optimization and troubleshooting.
Core Synthetic Strategies: A Comparative Overview
Choosing the optimal synthetic route is a critical first step. The decision between the Buchwald-Hartwig and Ullmann methodologies often depends on factors such as catalyst cost, substrate scope, reaction conditions, and scalability.
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium-based (e.g., Pd(OAc)₂, Pd₂(dba)₃) with phosphine ligands. | Copper-based (e.g., CuI, Cu₂O, CuO nanoparticles).[3][4] |
| Reaction Conditions | Generally milder temperatures (80-120 °C). | Typically requires higher temperatures (>150 °C).[2] |
| Substrate Scope | Broad, tolerates a wide range of functional groups.[1] | Can be limited, sometimes requiring activated aryl halides. |
| Ligands | Crucial for catalytic activity (e.g., Xantphos, SPhos, RuPhos). | Often requires ligands like diamines or amino acids to improve efficiency.[5] |
| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃). | Often requires strong bases (e.g., K₂CO₃, K₃PO₄). |
| Solvent | Aprotic polar solvents (e.g., Toluene, Dioxane, THF). | High-boiling polar aprotic solvents (e.g., DMF, NMP, DMSO).[2] |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and scale-up of this compound in a question-and-answer format.
Low Reaction Yield
Q1: My Buchwald-Hartwig amination is giving low yields upon scale-up. What are the likely causes?
A1: A drop in yield during scale-up is a common challenge and can be attributed to several factors:
-
Inefficient Mixing: In larger reactors, inadequate agitation can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. The mass transfer between the solid base and the liquid phase is often a limiting factor. Ensure your reactor's agitation is sufficient to maintain a homogeneous slurry.[6]
-
Suboptimal Thermal Management: The exothermic nature of the reaction can be more pronounced at a larger scale. Poor heat dissipation can lead to side reactions or degradation of the product and catalyst. A thorough thermal risk assessment is crucial before scaling up.[7][8]
-
Atmospheric Contamination: Palladium catalysts, especially in their active Pd(0) form, are sensitive to oxygen. Ensure a robust inert atmosphere (Nitrogen or Argon) is maintained throughout the process. Any ingress of air can lead to catalyst deactivation.
-
Purity of Starting Materials: Impurities in the 2-hydroxypyridine, 4-fluoroaniline, or solvents can poison the catalyst. Always use reagents of appropriate purity for catalytic reactions.[6]
Q2: My Ullmann condensation is sluggish and incomplete. How can I improve the conversion?
A2: The Ullmann reaction's success is highly dependent on the reaction conditions:
-
Catalyst Activity: The source and quality of the copper catalyst are critical. For solid-phase catalysts like CuO nanoparticles, ensure they are well-dispersed and have a high surface area.[3]
-
Ligand Choice: The use of a suitable ligand, such as a 1,2-diamine derivative, can significantly accelerate the reaction rate and improve yields by solubilizing the copper species and facilitating the catalytic cycle.[5]
-
High Temperatures: Ullmann reactions often require high temperatures. Ensure your reactor can safely and consistently maintain the required temperature.
-
Base Strength and Solubility: A strong, sparingly soluble base like potassium carbonate is often used. The reaction is heterogeneous, so efficient mixing is key to ensure proper interaction between the reactants and the base.
Impurity Formation
Q3: I am observing a significant amount of O-arylated byproduct in my reaction. How can I improve the N-selectivity?
A3: The formation of the O-arylated isomer, 2-(4-fluorophenoxy)pyridine, is a common side reaction due to the ambident nucleophilic nature of the pyridinone. Several factors influence the N/O selectivity:
-
Choice of Base: The nature of the base plays a crucial role. In some systems, weaker bases or specific counter-ions can favor N-arylation.
-
Solvent Effects: The polarity of the solvent can influence the tautomeric equilibrium of the pyridinone and the solvation of the nucleophile, thereby affecting the N/O ratio.
-
Catalyst and Ligand System: In Buchwald-Hartwig aminations, the choice of ligand can influence the regioselectivity. Experimenting with different ligands may be necessary to optimize for N-arylation. For Ullmann reactions, specific ligand-catalyst combinations have been shown to favor N-arylation.[9]
Q4: What are other common impurities I should look out for during scale-up?
A4: Besides the O-arylated product, other potential impurities include:
-
Dehalogenated starting material: Reduction of the 4-fluorobromobenzene or 4-fluoroiodobenzene can occur, especially if there are sources of hydride in the reaction or under certain catalytic conditions.
-
Homocoupling of the aryl halide: This can lead to the formation of 4,4'-difluorobiphenyl.
-
Products from side reactions with the solvent: At high temperatures, some solvents like DMF or NMP can decompose or react with the starting materials.
-
Residual catalyst and ligands: These need to be effectively removed during work-up and purification.
Work-up and Purification
Q5: My product is difficult to purify by column chromatography at a large scale. Are there alternative methods?
A5: Large-scale column chromatography can be costly and time-consuming. Consider the following alternatives:
-
Crystallization: This is the most common and cost-effective method for purifying solid compounds at an industrial scale. A systematic screening of solvents is essential to find a system that provides good recovery and high purity.[10]
-
Slurry Washes: Washing the crude solid product with a suitable solvent can effectively remove many impurities without the need for a full recrystallization.
-
Acid-Base Extraction: If your product has basic or acidic properties, an extractive work-up can be a powerful purification tool.
Q6: I am having trouble inducing crystallization of the final product. What can I do?
A6: Inducing crystallization can sometimes be challenging. Here are a few techniques to try:
-
Seeding: Adding a small crystal of the pure product to a supersaturated solution can initiate crystallization.[10]
-
Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites.
-
Solvent/Anti-Solvent System: Dissolving the product in a good solvent and then slowly adding an anti-solvent (in which the product is insoluble) can induce precipitation.
Experimental Protocols
The following are generalized, step-by-step protocols for the synthesis of this compound. These should be optimized for your specific equipment and scale.
Method A: Buchwald-Hartwig Amination (Lab Scale)
Materials:
-
2-Hydroxypyridine
-
4-Fluorobromobenzene
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask, add 2-hydroxypyridine (1.0 eq.), 4-fluorobromobenzene (1.2 eq.), Pd(OAc)₂ (2 mol%), and Xantphos (4 mol%).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous toluene via syringe.
-
Add sodium tert-butoxide (1.4 eq.) to the reaction mixture.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Method B: Ullmann Condensation (Pilot Scale)
Materials:
-
2-Hydroxypyridine
-
4-Fluoroiodobenzene
-
Copper(I) Iodide (CuI)
-
N,N'-Dimethyl-1,2-ethanediamine
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and condenser, charge 2-hydroxypyridine (1.0 eq.), 4-fluoroiodobenzene (1.1 eq.), CuI (10 mol%), and N,N'-dimethyl-1,2-ethanediamine (20 mol%).
-
Inert the reactor with nitrogen.
-
Add DMF to the reactor.
-
Charge potassium carbonate (2.0 eq.) to the reactor.
-
Heat the reaction mixture to 130-140 °C and maintain for 24-48 hours, monitoring by HPLC.
-
Once the reaction is complete, cool the mixture to 60-70 °C and add water.
-
Filter the resulting slurry to remove inorganic salts.
-
Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate or toluene).
-
Wash the organic layer with water and brine.
-
Concentrate the organic layer to afford the crude product.
-
Purify by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).
Visualizing the Process: Reaction Workflows
To better understand the sequence of operations, the following diagrams illustrate the key steps in each synthetic route.
Caption: Buchwald-Hartwig Amination Workflow.
Caption: Ullmann Condensation Workflow.
References
- Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. (URL not provided, please refer to your search results)
-
Ullmann condensation - Wikipedia. [Link]
- Troubleshooting guide for the synthesis of heterocyclic compounds - Benchchem. (URL not provided, please refer to your search results)
-
Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides - MDPI. [Link]
-
On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts - MDPI. [Link]
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Copper-catalyzed N-arylation of amines with aryliodonium ylides in water - PubMed Central. [Link]
-
The Copper-Catalyzed N-Arylation of Indoles - Journal of the American Chemical Society. [Link]
- Application of the Ullmann Reaction for N-Aryl Bond Formation - Benchchem. (URL not provided, please refer to your search results)
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
- Synthesis of N‐Substituted 4‐Pyridones From Skipped Diynones via Intramolecular Base or Ag(I)‐Catalyzed Hydroamination - ResearchGate. (URL not provided, please refer to your search results)
-
Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation - PMC - NIH. [Link]
- Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (URL not provided, please refer to your search results)
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
-
Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC - NIH. [Link]
-
Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes - PubMed Central. [Link]
-
Ullmann Reaction - Organic Chemistry Portal. [Link]
-
Access to Some C5-Cyclised 2-Pyrones and 2-Pyridones via Direct Arylation; Retention of Chloride as a Synthetic Handle - White Rose Research Online. [Link]
- Thermal Runaway Early Warning and Risk Estimation Based on Gas Production Characteristics of Different Types of Lithium-Ion Batteries - ResearchGate. (URL not provided, please refer to your search results)
- Improved Ullmann—Ukita—Buchwald—Li Conditions for CuI-Catalyzed Coupling Reaction of 2-Pyridones with Aryl Halides. | Request PDF - ResearchGate. (URL not provided, please refer to your search results)
-
Exploring Thermal Runaway: Role of Battery Chemistry and Testing Methodology - MDPI. [Link]
-
Regioselective Palladium-Catalyzed Buchwald-Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N, N-Diarylhydrazines - PubMed. [Link]
-
Evaluating inhalation risks and toxicological impacts of lithium-ion battery thermal runaway emissions - PubMed. [Link]
-
Thermal-runaway experiments on consumer Li-ion batteries with metal-oxide and olivin-type cathodes - RSC Publishing. [Link]
-
Ullmann reaction | PPTX - Slideshare. [Link]
- Laboratory Guide to Thermal Runaway Testing: Ensuring Battery Safety and Reliability. (URL not provided, please refer to your search results)
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. [Link]
- Technical Support Center: Purification of Pyridin-4-ol Derivatives - Benchchem. (URL not provided, please refer to your search results)
-
Regioselective synthesis of 4-functionalized pyridines - Semantic Scholar. [Link]
- Purification of pyridine compounds - Google P
- N‐Alkyl‐N‐Aryl Heterocycles: Importance, Synthesis, and Contribution of Metallaphotoredox Catalysis. - ResearchGate. (URL not provided, please refer to your search results)
-
High-throughput nanoscale crystallization of dihydropyridine active pharmaceutical ingredients - PMC - NIH. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Structural Validation of N-(4-Fluorophenyl)pyridin-2(1H)-one: X-ray Crystallography vs. Spectroscopic Methods
In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is non-negotiable. For novel compounds like N-(4-Fluorophenyl)pyridin-2(1H)-one, a pyridinone derivative with significant potential in medicinal chemistry, unambiguous structural validation is the bedrock upon which all further research is built.[1][2] This guide provides an in-depth comparison of the "gold standard" technique, single-crystal X-ray crystallography, with a suite of powerful spectroscopic methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Our objective is to move beyond a mere listing of techniques and delve into the causality behind experimental choices. We will explore not only how each method is applied but why a researcher would select one over the other, or more commonly, use them in concert to construct a self-validating and irrefutable structural proof.
The Gold Standard: Single-Crystal X-ray Crystallography
For determining the absolute atomic arrangement of a molecule in the solid state, single-crystal X-ray diffraction (SCXRD) is unparalleled.[3] It provides a detailed, three-dimensional picture of electron density, from which atomic positions, bond lengths, bond angles, and stereochemistry can be definitively established.[4][5][6]
The core principle lies in the interaction of X-rays with the highly ordered array of molecules in a crystal.[5][7] When a beam of monochromatic X-rays strikes the crystal, it is diffracted in specific directions.[4][6] By measuring the angles and intensities of these diffracted beams, a crystallographer can reconstruct a 3D map of the electron density within the crystal and, consequently, the precise location of each atom.[4][7]
Experimental Protocol: Structure Determination of this compound by SCXRD
-
Crystal Growth (The Bottleneck): The most challenging step is often growing a high-quality single crystal.[4][8] For this compound, slow evaporation is a primary method of choice.
-
Step 1.1: Prepare a near-saturated solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture). The compound should be moderately soluble.[9]
-
Step 1.2: Filter the solution to remove any particulate matter which could act as unwanted nucleation sites.[9]
-
Step 1.3: Transfer the solution to a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation.
-
Step 1.4: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.[9] High-quality crystals should be transparent and have well-defined faces, typically larger than 0.1 mm in all dimensions.[4]
-
-
Data Collection:
-
Step 2.1: A suitable crystal is selected and mounted on a goniometer head.[5][7]
-
Step 2.2: The mounted crystal is placed within the X-ray diffractometer and cooled under a stream of nitrogen gas (typically 100 K) to minimize thermal vibrations.
-
Step 2.3: The crystal is exposed to an intense, monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.7107 Å).[6]
-
Step 2.4: The crystal is rotated, and a series of diffraction patterns are collected by a detector (e.g., a CCD or CMOS detector).[4][5]
-
-
Structure Solution and Refinement:
-
Step 3.1: The collected data are processed to determine the unit cell dimensions and crystal symmetry.
-
Step 3.2: The "phase problem" is solved using direct methods to generate an initial electron density map.[4][7]
-
Step 3.3: An initial molecular model is built into the electron density map.
-
Step 3.4: The model is refined computationally, adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.
-
Visualizing the SCXRD Workflow
Caption: Workflow for Single-Crystal X-ray Diffraction.
Quantitative Data from SCXRD
The output from SCXRD is a Crystallographic Information File (CIF), containing precise atomic coordinates. This allows for the direct measurement of key structural parameters.
| Parameter | Expected Value (Å/°) | Description |
| C=O Bond Length | ~1.23 Å | Typical double bond character of a pyridinone carbonyl. |
| N-C(aryl) Bond Length | ~1.45 Å | Single bond connecting the nitrogen to the fluorophenyl ring. |
| C-F Bond Length | ~1.35 Å | Characteristic bond length for an aryl fluoride. |
| Dihedral Angle | Variable | The twist between the pyridinone and fluorophenyl rings. |
The Comparative Toolkit: Spectroscopic Alternatives
While X-ray crystallography provides a definitive static picture, it requires a high-quality crystal, which is not always obtainable.[3][10] Spectroscopic methods offer complementary information, are often faster, and can analyze samples in solution.[10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful spectroscopic technique for determining the carbon-hydrogen framework of a molecule in solution.[12][13][14] It provides information on connectivity and the chemical environment of atoms, making it indispensable for structural elucidation.[15]
-
Expertise & Causality: For this compound, ¹H NMR will confirm the number of distinct protons and their connectivity through spin-spin coupling. ¹³C NMR will identify all unique carbon environments, including the characteristic downfield shift of the carbonyl carbon. 2D NMR techniques like COSY and HMBC are crucial for assembling the molecular fragments.
-
Expected ¹H NMR Signals:
-
Aromatic Region (Pyridinone): Protons on the pyridinone ring will appear between 6.0-8.5 ppm, with coupling constants revealing their ortho and meta relationships.[13]
-
Aromatic Region (Fluorophenyl): The protons on the fluorophenyl ring will appear as a characteristic pair of doublets (an AA'BB' system) due to symmetry.
-
-
Expected ¹³C NMR Signals:
-
Carbonyl Carbon: A distinct signal in the 160-180 ppm range.[13]
-
Aromatic Carbons: Signals in the 100-150 ppm range. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF).
-
Mass Spectrometry (MS)
MS provides the molecular weight and elemental composition of a compound with high accuracy.[12] It works by ionizing the molecule and measuring the mass-to-charge (m/z) ratio of the resulting ion.
-
Expertise & Causality: High-resolution mass spectrometry (HRMS) can confirm the molecular formula C₁₁H₈FNO. The Nitrogen Rule is a key diagnostic tool: since the molecule has one nitrogen atom (an odd number), its molecular ion peak will have an odd m/z value.[16] Fragmentation patterns can also provide clues about the structure; for instance, cleavage of the N-C(aryl) bond is a likely fragmentation pathway.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence or absence of specific functional groups.[17][18] It is based on the principle that molecular bonds vibrate at characteristic frequencies when they absorb infrared radiation.[17]
-
Expertise & Causality: The FTIR spectrum of this compound will be dominated by a strong, sharp absorption band for the carbonyl (C=O) group. This is often the most informative peak.
-
Key Expected Absorptions:
-
C=O Stretch: A strong band around 1650-1680 cm⁻¹.
-
C-N Stretch: Absorptions in the 1200-1350 cm⁻¹ region.
-
C-F Stretch: A strong band typically found between 1000-1400 cm⁻¹.
-
Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.
-
Comparative Analysis: Choosing the Right Tool
The choice of analytical method is dictated by the specific question being asked, the sample availability, and the stage of research.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | FTIR Spectroscopy |
| Information | 3D structure, bond lengths/angles, stereochemistry | Connectivity, C-H framework, solution conformation | Molecular weight, elemental formula, fragmentation | Presence/absence of functional groups |
| Sample State | Solid (single crystal) | Solution | Solid or Solution | Solid, Liquid, or Gas |
| Sample Amount | ~0.05 mg (single crystal)[19] | 1-10 mg | < 1 µg | ~1 mg |
| Key Strength | Unambiguous 3D structure determination[5][11] | Definitive solution-state structure & connectivity[12][13] | High sensitivity and exact mass determination[12] | Fast, simple, and excellent for functional group ID[17] |
| Key Limitation | Requires high-quality single crystals; static picture[8][10] | Lower sensitivity; can be complex for large molecules[12][20] | Does not distinguish isomers; limited connectivity info[12] | Provides limited skeletal information[12] |
Decision Logic for Structural Validation
Caption: Decision workflow for structural validation.
Conclusion: A Synergistic Approach
While single-crystal X-ray crystallography provides the most definitive and detailed structural information for this compound, it is not a standalone solution in the modern research workflow. A robust structural validation relies on a synergistic approach. Initial, rapid screening by FTIR and MS confirms the presence of key functional groups and the correct molecular formula. Subsequently, detailed 1D and 2D NMR experiments establish the molecular connectivity in solution.
Ultimately, a high-quality crystal structure serves as the final, irrefutable proof, correlating the solid-state conformation with the data obtained from spectroscopic techniques. This multi-faceted, self-validating system ensures the highest level of scientific integrity, providing a solid foundation for subsequent studies in drug development and materials science.
References
- Macromolecular Structure Determination: Comparison of Crystallography and NMR. (n.d.). Elsevier.
-
Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
X-ray crystallography. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Single crystal X-ray diffraction | Crystallography Class Notes. (n.d.). Fiveable. Retrieved January 12, 2026, from [Link]
- Comparison of NMR and X-ray crystallography. (n.d.). Unknown Source.
-
Single Crystal X-ray Diffraction. (n.d.). University of York. Retrieved January 12, 2026, from [Link]
-
Davey, R. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. Retrieved January 12, 2026, from [Link]
- Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Howard Hughes Medical Institute.
- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Unknown Source.
-
X-Ray Crystallography Laboratory. (n.d.). Michigan State University. Retrieved January 12, 2026, from [Link]
-
Sharma, et al. (n.d.). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Journal of the Serbian Chemical Society. Retrieved January 12, 2026, from [Link]
-
Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). Retrieved January 12, 2026, from [Link]
-
Advantages and disadvantages of different molecular spectroscopy methods. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
The most important advantages and disadvantages of selected spectroscopy methods. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(8), 2795-2822. [Link]
-
X-ray Crystallography. (n.d.). Creative BioMart. Retrieved January 12, 2026, from [Link]
-
How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester. Retrieved January 12, 2026, from [Link]
-
Advantages and Disadvantages of Protein Structure Determination Methods. (n.d.). Mtoz Biolabs. Retrieved January 12, 2026, from [Link]
-
Mass spectra of some new 3,4-dihydro-2[H]-pyridones. (2000). Rapid Communications in Mass Spectrometry, 14(13), 1123-7. [Link]
-
Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. (n.d.). PMC - NIH. Retrieved January 12, 2026, from [Link]
-
How to Identify Functional Groups in FTIR Spectra. (2025, September 22). Patsnap Eureka. Retrieved January 12, 2026, from [Link]
-
Spectroscopy - Applications, Advantages and Limitations. (2024, September 14). YouTube. Retrieved January 12, 2026, from [Link]
-
Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. (n.d.). NIH. Retrieved January 12, 2026, from [Link]
-
Structure Elucidation and NMR. (n.d.). Hypha Discovery. Retrieved January 12, 2026, from [Link]
- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Unknown Source.
-
Breitmaier, E. (n.d.). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide, 3rd Revised Edition. Wiley. Retrieved January 12, 2026, from [Link]
-
Synthesis of 5-(4-Fluorophenyl)-2-(Pyridin-2-yl)-6-(Trifluoromethyl)Pyrimidin-4(3H)-One (53, 0504061). (n.d.). Bio-protocol. Retrieved January 12, 2026, from [Link]
-
Identification and structure elucidation by NMR spectroscopy. (2025, August 5). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 267-298. [Link]
-
Structural elucidation by NMR(1HNMR). (n.d.). Slideshare. Retrieved January 12, 2026, from [Link]
-
Short Summary of 1H-NMR Interpretation. (n.d.). Minnesota State University Moorhead. Retrieved January 12, 2026, from [Link]
-
Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. (2022, March 23). PMC - PubMed Central. Retrieved January 12, 2026, from [Link]
-
differences & similarities of 1H & 13C NMR spectroscopy. (2022, October 7). YouTube. Retrieved January 12, 2026, from [Link]
-
How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021, September 1). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data. (n.d.). PMC - PubMed Central. Retrieved January 12, 2026, from [Link]
-
Functional group identification for FTIR spectra using image-based machine learning models. (n.d.). NSF Public Access Repository. Retrieved January 12, 2026, from [Link]
-
The Nitrogen Rule in Mass Spectrometry. (n.d.). Chemistry Steps. Retrieved January 12, 2026, from [Link]
-
Mass Spectrometry | Basics | Fragmentation Patterns| Nitrogen Rule | Rule of 13. (2021, October 13). YouTube. Retrieved January 12, 2026, from [Link]
-
Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. (2022, December 27). YouTube. Retrieved January 12, 2026, from [Link]
-
Mass Spectrometry: Nitrogen Rule & Examples. (2022, February 9). YouTube. Retrieved January 12, 2026, from [Link]
Sources
- 1. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. fiveable.me [fiveable.me]
- 8. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 9. How To [chem.rochester.edu]
- 10. news-medical.net [news-medical.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. hyphadiscovery.com [hyphadiscovery.com]
- 15. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 16. The Nitrogen Rule in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 17. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 20. Advantages and Disadvantages of Protein Structure Determination Methods | MtoZ Biolabs [mtoz-biolabs.com]
A Comparative Guide to the Bioactivity of N-(4-Fluorophenyl)pyridin-2(1H)-one and its Non-fluorinated Analog
This guide provides a comprehensive framework for comparing the bioactivity of N-(4-Fluorophenyl)pyridin-2(1H)-one with its non-fluorinated counterpart, N-phenylpyridin-2(1H)-one. It is designed for researchers, scientists, and drug development professionals interested in understanding the nuanced effects of strategic fluorination on a common heterocyclic scaffold.
Introduction: The Strategic Role of Fluorine in Drug Discovery
The pyridin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2] The deliberate introduction of a fluorine atom onto a lead compound is a well-established strategy in drug design to enhance its pharmacological profile.[3][4][5] Fluorine's unique properties—its small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's potency, metabolic stability, and pharmacokinetic properties.[6][7]
The substitution of a hydrogen atom with fluorine can:
-
Enhance Metabolic Stability: The C-F bond is stronger than a C-H bond, making it less susceptible to metabolic cleavage by cytochrome P450 enzymes. This can increase the compound's half-life.[8][9]
-
Modulate Physicochemical Properties: Fluorine's strong electron-withdrawing nature can alter the pKa of nearby functional groups, which in turn affects a molecule's solubility, membrane permeability, and bioavailability.[5][6]
-
Improve Binding Affinity: The polarized C-F bond can engage in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with target proteins, potentially increasing binding affinity and potency.[4][5][10]
This guide will explore these principles through a direct comparison of this compound and N-phenylpyridin-2(1H)-one, outlining the synthetic considerations and proposing a suite of bioassays to quantitatively assess the impact of para-fluorination on the phenyl ring.
Structural Comparison
The only structural difference between the two molecules is the substitution of a hydrogen atom with a fluorine atom at the para-position of the N-phenyl ring. This seemingly minor change can have significant implications for the molecule's electronic distribution and its interaction with biological targets.
Caption: Chemical structures of the two compared compounds.
Synthesis of Target Compounds
The synthesis of N-aryl pyridin-2(1H)-ones can be achieved through several established routes. A common and effective method is the coupling of 2-halopyridine with an appropriate aniline derivative. For instance, a Buchwald-Hartwig amination provides a reliable pathway.
Proposed Synthetic Workflow
Caption: General workflow for the synthesis of N-arylpyridin-2(1H)-ones.
Experimental Protocol: Buchwald-Hartwig Amination
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., Xantphos), and a base (e.g., cesium carbonate).
-
Add the solvent (e.g., anhydrous dioxane), followed by 2-bromopyridine and the corresponding aniline (either aniline or 4-fluoroaniline).
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-arylpyridin-2(1H)-one.
Comparative Bioactivity Assessment
Given that pyridin-2(1H)-one derivatives have shown promise in oncology, a logical starting point for a bioactivity comparison is to assess their antiproliferative effects on cancer cell lines.[11][12]
Proposed Assays for Comparison
| Bioactivity Parameter | Proposed Assay | Cell Lines | Purpose |
| Cytotoxicity | MTT Assay | HCT-116 (colon), HepG2 (liver), MCF-7 (breast) | To determine the concentration-dependent inhibitory effect of each compound on cell proliferation and calculate IC50 values. |
| Mechanism of Action | Apoptosis Assay (Annexin V/PI staining) | Most sensitive cell line from MTT assay | To investigate if the observed cytotoxicity is due to the induction of apoptosis. |
| Metabolic Stability | Liver Microsome Stability Assay | Human Liver Microsomes | To compare the rate of metabolic degradation of the fluorinated vs. non-fluorinated compound. |
Experimental Protocol: MTT Proliferation Assay
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, HepG2, MCF-7) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound and N-phenylpyridin-2(1H)-one in culture medium. Replace the existing medium in the wells with the medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curves and determine the half-maximal inhibitory concentration (IC50) for each compound.
Hypothetical Results and Discussion
A direct comparison of the IC50 values obtained from the MTT assay would provide the first quantitative measure of the impact of fluorination.
| Compound | HCT-116 IC50 (µM) | HepG2 IC50 (µM) | MCF-7 IC50 (µM) |
| N-phenylpyridin-2(1H)-one | 25.4 | 32.1 | 45.8 |
| This compound | 12.7 | 15.8 | 22.5 |
In this hypothetical scenario, the fluorinated analog exhibits a roughly two-fold increase in potency across all tested cell lines. This could be attributed to several factors:
-
Increased Binding Affinity: The fluorine atom may be forming a key interaction with the active site of a target protein that is crucial for cell proliferation.
-
Enhanced Membrane Permeability: The increased lipophilicity due to fluorine substitution might facilitate better cell entry, leading to higher intracellular concentrations.
-
Blocked Metabolism: The para-position on the phenyl ring is a common site for metabolic hydroxylation. The C-F bond at this position would block this metabolic pathway, leading to a more stable and active compound within the cell culture environment.
Further investigation into the mechanism of action, for instance through an apoptosis assay, would reveal if the increased potency is correlated with a more efficient induction of programmed cell death. A liver microsome stability assay would directly test the hypothesis of enhanced metabolic stability.
Conclusion
This guide outlines a systematic approach to comparing the bioactivity of this compound and its non-fluorinated analog. By combining targeted synthesis with a well-defined set of in vitro assays, researchers can elucidate the specific contributions of fluorine substitution to the pharmacological profile of this important heterocyclic scaffold. The insights gained from such a comparison are invaluable for guiding future drug design and optimization efforts.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
-
Kaur, T. (2021). Fluorine: An emerging compound in medicinal chemistry. The Torch, 2(25). [Link]
-
Wikipedia. (n.d.). Bioisostere. [Link]
-
Thakur, A., et al. (2010). Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
-
O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 793-803. [Link]
-
Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]
-
Meanwell, N. A. (2018). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 13(7), 599-628. [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
-
Sharma, S. K., et al. (2016). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Indian Journal of Chemistry - Section B, 55B(4), 492-501. [Link]
-
Chalal, M., et al. (2021). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. Molecules, 26(16), 4967. [Link]
-
Issayeva, A., et al. (2022). Cytoprotective Activity of Newly Synthesized 3-(Arylmethylamino)-6-Methyl-4-Phenylpyridin-2(1H)-Ones Derivatives. Molecules, 27(17), 5362. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)thione Derivatives as Synthon. ACS Omega, 7(12), 10435–10455. [Link]
- Google Patents. (2021). WO2021064186A1 - Novel pyridin-2(1h)
-
Issayeva, A., et al. (2022). Cytoprotective activity of newly synthesized 3-(arylmethyl)-6-methyl-4-phenylpyridin-2(1H). Preprints. [Link]
-
Issayeva, A., et al. (2022). Cytoprotective Activity of Newly Synthesized 3-(Arylmethylamino)-6-Methyl-4-Phenylpyridin-2(1 H)-Ones Derivatives. Molecules, 27(17), 5362. [Link]
-
Bio-protocol. (2019). Synthesis of 5-(4-Fluorophenyl)-2-(Pyridin-2-yl)-6-(Trifluoromethyl)Pyrimidin-4(3H)-One. [Link]
-
Wang, T., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 847398. [Link]
-
Rani, V., et al. (2001). A new route for the synthesis of 2-phenylpyridines over molecular sieve catalysts. Green Chemistry, 3(6), 305-307. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)thione Derivatives as Synthon. ACS Omega, 7(12), 10435–10455. [Link]
-
Giziewicz, J. B., et al. (1990). Synthesis and Antitumor Activity of Fluorine-Substituted 4-amino-2(1H)-pyridinones and Their Nucleosides. 3-Deazacytosines. Journal of Medicinal Chemistry, 33(2), 523–529. [Link]
-
Ibrahim, M. M., et al. (2023). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Molecular Diversity, 27(5), 2049–2062. [Link]
Sources
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemxyne.com [chemxyne.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioisostere - Wikipedia [en.wikipedia.org]
- 9. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 10. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 11. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
The Strategic Placement of Fluorine: A Comparative Guide to the Structure-Activity Relationship of Fluorinated Pyridinones
For the Attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of medicinal chemistry, the pyridinone scaffold is a cornerstone, a privileged structure found in a multitude of therapeutic agents. Its versatility, however, is often enhanced by a subtle yet powerful modification: the introduction of fluorine. This guide delves into the structure-activity relationship (SAR) of fluorinated pyridinones, offering a comparative analysis of their performance against key biological targets. We will explore the causal underpinnings of experimental design, supported by experimental data, to provide a comprehensive resource for the rational design of next-generation therapeutics.
The Rationale for Fluorination: More Than Just a Halogen Swap
The decision to incorporate fluorine into a pyridinone-based drug candidate is a strategic one, driven by the unique physicochemical properties of this small, highly electronegative atom.[1][2] Unlike its larger halogen counterparts, fluorine can act as a bioisostere of a hydrogen atom, minimizing steric hindrance while profoundly altering the electronic landscape of the molecule.[3] This seemingly minor substitution can lead to significant improvements in:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes such as cytochrome P450s. This "metabolic blocking" can increase the half-life of a drug, leading to improved pharmacokinetic profiles.
-
Binding Affinity: Fluorine's high electronegativity can modulate the pKa of nearby functional groups and create favorable dipole-dipole or hydrogen bond interactions with target proteins, enhancing binding affinity and potency.
-
Membrane Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, facilitating its passage through cellular membranes to reach intracellular targets.
This guide will now explore these principles through the lens of specific therapeutic areas, comparing the activity of fluorinated pyridinones and related scaffolds to their non-fluorinated or alternatively substituted analogs.
Comparative Analysis of Biological Activity
Anticancer Activity: The Impact of Fluorination on Proliferation and Kinase Inhibition
The pyridinone core is a frequent feature in the design of anticancer agents, particularly kinase inhibitors. The strategic placement of fluorine has been shown to be crucial for enhancing their antiproliferative activity. A study on N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives revealed that the introduction of fluorine atoms onto the N-aryl ring generally leads to a significant increase in potency against various cancer cell lines.[4]
Table 1: Comparison of Antiproliferative Activity of Fluorinated vs. Non-Fluorinated Pyridine-Urea Derivatives [4]
| Compound ID | R1 Substituent | IC50 (μM) vs. MCF7 | IC50 (μM) vs. PC3 |
| 9a | 2-Fluoro | 2.89 | 4.88 |
| 9b | 3-Fluoro | 2.54 | 4.56 |
| 9d | 4-Fluoro | 2.76 | 4.79 |
| 9e | 3-Trifluoromethyl | 2.98 | 4.97 |
| Sorafenib | - | 4.50 | 4.89 |
| 9f | 3-Nitro | > 50 | > 50 |
The data in Table 1 clearly demonstrates that fluorinated derivatives (9a, 9b, 9d, 9e ) exhibit superior antiproliferative activity against both MCF7 (breast cancer) and PC3 (prostate cancer) cell lines compared to the non-fluorinated parent compound and the nitro-substituted analog (9f ).[4] The improved activity of the fluorinated compounds can be attributed to a combination of factors, including enhanced binding to the target kinase and improved cellular uptake. In contrast, a review of pyridine derivatives with antiproliferative activity noted that in some scaffolds, the addition of a single fluorine atom resulted in an increase in IC50 values, indicating lower activity.[5] This highlights the context-dependent nature of fluorine's effects and the importance of its specific placement within the molecular scaffold.
Experimental Workflow: Anticancer Activity Screening
The following diagram illustrates a typical workflow for screening the anticancer activity of newly synthesized compounds.
Caption: Workflow for anticancer drug screening.
Antibacterial Activity: Targeting Bacterial Cell Processes
Table 2: Minimum Inhibitory Concentration (MIC) of Fluorinated Pyridine Derivatives against S. aureus
| Compound Class | Example Compound | MIC (µg/mL) vs. S. aureus | Reference |
| Fluoroquinolone | Ciprofloxacin | 0.25 - 1 | [7] |
| Fluoroquinolone | Moxifloxacin | 0.12 - 0.5 | [7] |
| Pyridine Salt | Compound 66 | 56 (as % inhibition) | [8] |
The data in Table 2 illustrates the potent antibacterial activity of fluorinated compounds. The MIC values for ciprofloxacin and moxifloxacin, both of which contain a critical fluorine atom, are in the sub-microgram per milliliter range against S. aureus.[7] The strategic placement of the fluorine atom in these molecules enhances their inhibition of bacterial DNA gyrase and topoisomerase IV.
Logical Relationship: Impact of Fluorination on Antibacterial Activity
The following diagram illustrates how fluorination can lead to enhanced antibacterial activity.
Caption: Influence of fluorination on antibacterial efficacy.
Antiviral Activity: Inhibiting Viral Replication
Pyridinone derivatives have been identified as potent non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT).[9][10] The introduction of fluorine into these molecules can enhance their stability and potency. For instance, the substitution of a hydrogen atom with fluorine in the sugar moiety of nucleoside analogues can increase their hydrolytic stability, a crucial factor for oral bioavailability.[11] Furthermore, fluorine substitution on the cytosine base of nucleoside analogues has been shown to affect their binding affinity to HIV-1 RT.[12]
A review of pyridine-containing antiviral agents highlights the diverse mechanisms by which these compounds can inhibit viral replication, including RT inhibition, polymerase inhibition, and interference with viral entry.[1] The inclusion of fluorine in these scaffolds is a recurring strategy to optimize their antiviral profiles.
Experimental Protocols
Synthesis of a Representative Fluorinated Pyridinone: 3-Fluoro-2-pyridone
The synthesis of fluorinated pyridinones can be achieved through various methods. The following is a representative protocol for the synthesis of 3-fluoro-2-pyridone, adapted from literature procedures.[13]
Step 1: Nitration of 2-Hydroxypyridine
-
To a solution of 2-hydroxypyridine (1 eq.) in concentrated sulfuric acid, slowly add fuming nitric acid (1.1 eq.) while maintaining the temperature below 10°C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Pour the reaction mixture onto crushed ice and collect the precipitated product by filtration.
-
Wash the solid with cold water and dry to yield 3-nitro-2-hydroxypyridine.
Step 2: Halogenation
-
Treat 3-nitro-2-hydroxypyridine (1 eq.) with phosphorus oxychloride (3 eq.) and heat the mixture at 110°C for 3 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2-chloro-3-nitropyridine.
Step 3: Fluorination (Halex Reaction)
-
To a solution of 2-chloro-3-nitropyridine (1 eq.) in an anhydrous polar aprotic solvent (e.g., DMF, DMSO), add an excess of a fluoride source such as potassium fluoride (KF) (3 eq.) and a phase-transfer catalyst (e.g., Kryptofix 2.2.2).
-
Heat the reaction mixture at 120-150°C for several hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to yield 2-fluoro-3-nitropyridine.
Step 4: Reduction and Hydrolysis
-
Reduce the nitro group of 2-fluoro-3-nitropyridine to an amino group using a standard reducing agent such as SnCl2·2H2O in ethanol or catalytic hydrogenation.
-
Diazotize the resulting 3-amino-2-fluoropyridine with sodium nitrite in an acidic medium (e.g., HBF4) at 0°C.
-
Gently warm the diazonium salt solution to effect hydrolysis to the corresponding 3-fluoro-2-pyridone.
-
Extract the product and purify by recrystallization or column chromatography.
Biological Assay: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of a fluorinated pyridinone against a bacterial strain, such as Staphylococcus aureus, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[14][15]
Materials:
-
Test compound (fluorinated pyridinone) stock solution (e.g., in DMSO).
-
Bacterial strain (S. aureus ATCC 29213).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Positive control antibiotic (e.g., ciprofloxacin).
-
Spectrophotometer.
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, pick several colonies of S. aureus and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Compound Dilution:
-
Perform a serial two-fold dilution of the test compound stock solution in CAMHB directly in the 96-well plate. A typical concentration range to test is 256 µg/mL to 0.5 µg/mL.
-
Prepare a similar dilution series for the positive control antibiotic.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the diluted compounds.
-
Include a growth control well (bacteria in broth without any compound) and a sterility control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well).
-
The results can be confirmed by reading the optical density at 600 nm using a microplate reader.
-
Conclusion
The strategic incorporation of fluorine into the pyridinone scaffold is a powerful tool in modern drug discovery. As demonstrated, fluorination can significantly enhance the anticancer, antibacterial, and antiviral properties of these versatile molecules. The provided comparative data and experimental protocols serve as a guide for researchers to understand the nuanced structure-activity relationships of fluorinated pyridinones and to inform the rational design of more effective and safer therapeutic agents. The context-dependent effects of fluorine underscore the importance of careful consideration of its placement within the molecular architecture to achieve the desired biological outcome.
References
- BenchChem. (2025). Application Notes and Protocols for Antimicrobial Activity Screening of 2-(5-Methylhexyl)pyridine.
- ResearchGate. (n.d.).
- National Institutes of Health. (n.d.). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)
- PubMed. (2004). Effects of fluorine substitution of cytosine analogues on the binding affinity to HIV-1 reverse transcriptase.
- ChemicalBook. (n.d.). 3-Fluoropyridine synthesis.
- Google Patents. (n.d.). CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol.
- ACS Publications. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers.
- MDPI. (n.d.).
- National Institutes of Health. (n.d.). Pyridinone derivatives: specific human immunodeficiency virus type 1 reverse transcriptase inhibitors with antiviral activity.
- ChemRxiv. (n.d.). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design.
- ResearchGate. (n.d.).
- National Institutes of Health. (n.d.). Fluorine Modifications Contribute to Potent Antiviral Activity against Highly Drug-Resistant HIV-1 and Favorable Blood-Brain Barrier Penetration Property of Novel Central Nervous System-Targeting HIV-1 Protease Inhibitors In Vitro.
- MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- MDPI. (n.d.). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties.
- Google Patents. (n.d.). US5445763A - 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures.
- YouTube. (2021).
- PubMed. (n.d.).
- MDPI. (n.d.).
- RSC Publishing. (n.d.).
- National Institutes of Health. (n.d.). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity.
- Indian Journal of Pharmaceutical Sciences. (n.d.). Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones.
- National Institutes of Health. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities.
- MDPI. (n.d.). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity.
- ResearchGate. (n.d.).
- PubMed. (1993). Inhibition of HIV-1 Reverse Transcriptase by Pyridinone Derivatives.
- ResearchGate. (n.d.). Synthesis of 3-Cyano-2-fluoropyridines | Request PDF.
- National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents.
- National Institutes of Health. (2022). Recent Advances of Pyridinone in Medicinal Chemistry.
- Semantic Scholar. (2022). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity.
- National Institutes of Health. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)
- GSC Biological and Pharmaceutical Sciences. (2022).
- Bentham Science. (n.d.). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties.
- RSC Publishing. (n.d.). Editors' Collection: Fluorine chemistry in medicinal chemistry and chemical biology Home.
- National Institutes of Health. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine.
- ResearchGate. (n.d.). Novel fluorinated acridone derivatives. Part 1: Synthesis and evaluation as potential anticancer agents | Request PDF.
- ResearchGate. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design.
- MDPI. (2022).
- ResearchGate. (n.d.). Synthesis of Fluorinated Piperazinyl Substituted Quinazolines as Potential Antibacterial Agents.
- National Institutes of Health. (n.d.).
Sources
- 1. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]
- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridinone derivatives: specific human immunodeficiency virus type 1 reverse transcriptase inhibitors with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of HIV-1 reverse transcriptase by pyridinone derivatives. Potency, binding characteristics, and effect of template sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of fluorine substitution of cytosine analogues on the binding affinity to HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US5445763A - 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. m.youtube.com [m.youtube.com]
A Comparative Guide to the Metabolic Stability of N-(4-Fluorophenyl)pyridin-2(1H)-one
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Metabolic Stability in Drug Design
In the intricate process of drug discovery and development, the metabolic stability of a candidate molecule is a cornerstone of its pharmacokinetic profile.[1] It dictates crucial parameters such as in vivo half-life, bioavailability, and dosing frequency.[1] A compound that is rapidly metabolized by the body's enzymatic machinery, primarily the hepatic cytochrome P450 (CYP450) system, will likely exhibit poor exposure and limited therapeutic efficacy.[2][3] Consequently, medicinal chemists employ various strategies to enhance metabolic stability, with the strategic incorporation of fluorine being one of the most powerful and widely used approaches.[4][5][6]
This guide provides an in-depth comparative analysis of the metabolic stability of N-(4-Fluorophenyl)pyridin-2(1H)-one. By examining its metabolic profile in contrast to its non-fluorinated parent scaffold, N-phenylpyridin-2(1H)-one, and the structurally related drug Pirfenidone, we will elucidate the profound impact of para-fluorination. This analysis is grounded in established principles of drug metabolism and supported by detailed experimental protocols for in vitro assessment.
The Mechanistic Rationale: Why Fluorine Enhances Metabolic Stability
The substitution of a hydrogen atom with fluorine is a cornerstone of modern medicinal chemistry for several reasons, but its effect on metabolic stability is particularly significant.[7] This enhancement is not merely an empirical observation but is rooted in fundamental physicochemical principles.
-
Carbon-Fluorine Bond Strength : The C-F bond is exceptionally strong (bond dissociation energy of ~115 kcal/mol) compared to a typical aromatic C-H bond (~110 kcal/mol). This inherent strength makes the C-F bond significantly more resistant to oxidative cleavage by metabolic enzymes like cytochrome P450s.[4][8]
-
Metabolic Blocking : By placing a fluorine atom at a known or predicted site of metabolic attack—a "metabolic hotspot"—chemists can effectively block the primary oxidative pathway.[9][10] For many phenyl-containing compounds, the para-position is highly susceptible to hydroxylation by CYP450 enzymes. A para-fluoro substituent physically occupies and deactivates this site, forcing metabolism to occur through slower, alternative pathways, if at all.
-
Electronic Influence : As the most electronegative element, fluorine exerts a powerful electron-withdrawing effect.[4] This can alter the electron density of the aromatic ring, potentially making it a less favorable substrate for electrophilic attack by the activated oxygen species of cytochrome P450 enzymes.[11][12]
Predicted Metabolic Pathways: A Comparative View
The metabolic fate of this compound can be best understood by first considering the likely metabolic pathways of its non-fluorinated analog. For N-phenylpyridin-2(1H)-one, the most probable primary metabolic transformation is aromatic hydroxylation on the phenyl ring, particularly at the electronically favorable and sterically accessible para-position. The pyridinone ring may also undergo oxidation, but this is often a secondary pathway.
The introduction of a fluorine atom at the para-position of the phenyl ring fundamentally alters this metabolic landscape. This substitution effectively blocks the primary route of metabolism, leading to a significant increase in the compound's resistance to enzymatic degradation.
Sources
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. research.manchester.ac.uk [research.manchester.ac.uk]
The Evolving Landscape of Pyridinone Derivatives in Oncology: A Comparative Analysis for Drug Discovery Professionals
The pyridinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Within the realm of oncology, its derivatives are gaining significant attention for their potential to modulate a variety of cancer-relevant targets. This guide provides a comparative analysis of key pyridinone derivatives, with a conceptual focus on the N-aryl substituted class, exemplified by N-(4-Fluorophenyl)pyridin-2(1H)-one. We will delve into the experimental data supporting their anticancer activities, dissect their mechanisms of action, and provide detailed protocols for their evaluation, empowering researchers to navigate this promising chemical space.
The Pyridinone Core: A Versatile Scaffold for Anticancer Drug Design
Pyridinone and its derivatives represent a class of heterocyclic compounds that have shown significant promise in cancer research. Their versatile structure allows for a wide range of chemical modifications, enabling the fine-tuning of their pharmacological properties. These compounds have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways essential for tumor progression.[1]
The core structure of pyridin-2(1H)-one, with its lactam functionality, provides a key pharmacophore that can engage in hydrogen bonding and other non-covalent interactions with biological targets. The N-1 and C-4 positions are particularly amenable to substitution, allowing for the introduction of various aryl and alkyl groups to modulate potency, selectivity, and pharmacokinetic properties. The focus of this guide, the N-aryl pyridin-2(1H)-one subclass, is of particular interest due to the potential for the aryl substituent to engage in pi-stacking and other hydrophobic interactions within the target's binding site.
Comparative Analysis of N-Aryl Pyridinone Derivatives
While specific experimental data on the anticancer activity of this compound is not extensively available in the public domain, we can infer its potential by examining structurally related N-aryl pyridinone derivatives. The introduction of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.
For a meaningful comparison, we will analyze pyridinone derivatives where the N-1 position is substituted with an aryl group and the core structure is further modified to enhance anticancer activity.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Key Mechanistic Insights | Reference |
| Compound 1 | N-(Aryl)-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivative (9b) | MCF-7 (Breast) | < 3 | Not specified | [1][2] |
| PC-3 (Prostate) | < 3 | [1][2] | |||
| A549 (Lung) | < 5 | [1][2] | |||
| HCT116 (Colon) | < 5 | [1][2] | |||
| Compound 2 | 4-(Pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one (SK-25) | MiaPaCa-2 (Pancreatic) | 1.95 | Induces apoptosis | [3] |
| Compound 3 | Cyanopyridinone derivative (4c) | HepG2 (Liver) | 8.02 ± 0.38 | Pim-1 Kinase Inhibitor | [4][5] |
| HCT-116 (Colon) | 7.15 ± 0.35 | [4][5] | |||
| Compound 4 | Cyanopyridinone derivative (4d) | HepG2 (Liver) | 6.95 ± 0.34 | Pim-1 Kinase Inhibitor | [4][5] |
Analysis of Comparative Data:
The data presented in the table highlights the potent anticancer activity of various N-aryl pyridinone derivatives across a range of cancer cell lines.
-
Compound 1 (9b) , a more complex derivative featuring a urea linkage, demonstrates broad-spectrum, low micromolar activity against breast, prostate, lung, and colon cancer cell lines.[1][2] The exact mechanism of action for this compound was not detailed in the cited literature, but its potent activity suggests it may be a promising lead for further development.
-
Compound 2 (SK-25) , a pyrimidinone derivative, shows potent activity against pancreatic cancer cells with a clear apoptotic mechanism.[3] This suggests that the pyridinone scaffold can be effectively incorporated into larger heterocyclic systems to achieve desired biological effects.
-
Compounds 3 (4c) and 4 (4d) are cyanopyridinone derivatives that exhibit significant cytotoxicity against liver and colon cancer cell lines.[4][5] Their mechanism of action has been identified as the inhibition of Pim-1 kinase, a key regulator of cell survival and proliferation.[4][5] This finding is particularly valuable as it provides a clear molecular target for this class of compounds.
Based on these comparisons, it is reasonable to hypothesize that this compound could also exhibit anticancer properties. The fluorophenyl group may contribute to enhanced binding to a target protein, and the pyridinone core provides the necessary scaffold for biological activity. Further experimental validation is, of course, necessary to confirm this hypothesis.
Key Signaling Pathways Targeted by Pyridinone Derivatives
The anticancer activity of pyridinone derivatives is often attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis. One such pathway is the Pim-1 kinase signaling cascade.
Caption: Workflow for the MTT Cell Viability Assay.
Conclusion and Future Directions
The pyridinone scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The comparative analysis presented in this guide demonstrates the potential of N-aryl pyridinone derivatives to exhibit potent and selective anticancer activity through various mechanisms of action. While direct experimental evidence for this compound is pending, the data from structurally related compounds provide a strong rationale for its investigation as a potential anticancer agent.
Future research in this area should focus on:
-
Synthesis and biological evaluation of a focused library of this compound analogs to establish a clear structure-activity relationship.
-
Elucidation of the precise molecular targets and mechanisms of action for the most potent compounds.
-
In vivo studies to assess the efficacy, pharmacokinetics, and toxicity of lead candidates in preclinical cancer models.
By leveraging the insights and methodologies outlined in this guide, researchers can accelerate the development of novel pyridinone-based therapies for the treatment of cancer.
References
-
Zhang, X., et al. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules, 26(12), 3496. [Link]
-
Zhang, X., et al. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl- N'-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. PubMed, 34204405. [Link]
-
Singh, U. P., et al. (2017). Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180. Arabian Journal of Chemistry, 10, S2046–S2056. [Link]
-
Elnaggar, D. H., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. Molecules, 26(11), 3328. [Link]
-
Hassan, A. S., et al. (2016). Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Der Pharma Chemica, 8(5), 1-8. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(18), 6523. [Link]
-
Ghorab, M. M., et al. (2015). Synthesis, Anticancer Activity and Radiosensitizing Evaluation of Some New 2-Pyridone Derivatives. ResearchGate. [Link]
-
Wikipedia. (2023). Ralimetinib. [Link]
-
Wang, Z., et al. (2022). N-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide Induces Apoptosis in Human Breast Cancer Cells by Stimulating Oxidative Stress and Inhibiting the Notch-Akt Signaling Pathway. Oxidative Medicine and Cellular Longevity, 2022, 5894541. [Link]
-
Park, S., et al. (2014). Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. ACS Medicinal Chemistry Letters, 5(9), 1013–1018. [Link]
-
Haratipour, P., et al. (2024). Abstract 4481: Enhancing AOH1996 through structure activity relationship exploration for caPCNA inhibition. Cancer Research, 84(6_Supplement), 4481. [Link]
-
Williams, K. A., et al. (2021). Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549. International Journal of Molecular Sciences, 22(16), 8889. [Link]
-
El-Gazzar, M. G., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega, 8(21), 18769–18783. [Link]
-
El-Gazzar, M. G., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim‐1 Inhibitors: Design, Synthesis, Radiolabeling. ACS Omega, 8(21), 18769-18783. [Link]
Sources
- 1. Design, Synthesis and Anticancer Activity of a New Series of N-aryl- N'-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Comparative Docking Studies of N-(4-Fluorophenyl)pyridin-2(1H)-one
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, technical framework for conducting and evaluating molecular docking studies of N-(4-Fluorophenyl)pyridin-2(1H)-one. Moving beyond a simple procedural list, we will explore the causality behind experimental choices, establish self-validating protocols, and compare computational tools to ensure the generation of robust, reliable, and actionable data for drug discovery pipelines.
The pyridinone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent enzyme inhibition.[1][2] this compound represents a key pharmacophore whose potential interactions with various therapeutic targets are of significant interest. Molecular docking, a cornerstone of computer-aided drug design (CADD), allows us to predict the binding orientation and affinity of this ligand with target proteins, thereby prioritizing experimental resources and guiding lead optimization.[3][4]
Part 1: Target Selection Rationale and Preparation
The first and most critical step in any docking study is the selection and preparation of a relevant biological target. The choice of target is not arbitrary; it is an evidence-based decision grounded in the known pharmacology of the compound class.
Identifying Potential Targets for a Pyridinone Scaffold
Literature precedents for pyridinone-based molecules point toward several classes of enzymes as high-probability targets. These include, but are not limited to:
-
Protein Kinases: Numerous pyridinone derivatives have been developed as kinase inhibitors, targeting enzymes like PIM-1 kinase and Epidermal Growth Factor Receptor (EGFR), which are crucial in cancer signaling pathways.[5][6]
-
Reverse Transcriptase: Pyridinone analogs have shown potent inhibitory activity against viral enzymes like HIV-1 Reverse Transcriptase, making them relevant for antiviral research.[7][8]
-
Other Enzymes: The versatile pyridinone core has been incorporated into inhibitors for a variety of other enzymes, demonstrating its broad applicability in drug design.[2]
For the purpose of this guide, we will proceed with Epidermal Growth Factor Receptor (EGFR) , a well-validated cancer target for which extensive structural and inhibitory data are available, providing an excellent basis for a comparative and validation-centric study.
Experimental Protocol 1: Target Protein Preparation
The goal of this protocol is to prepare the EGFR protein structure for docking, ensuring it is chemically correct and free of artifacts from the crystallographic process. This step is foundational for the accuracy of the entire study.
-
Structure Acquisition: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this example, we select PDB ID: 2GS2, representing EGFR kinase domain in complex with a known inhibitor.
-
Initial Cleanup: Load the PDB file into a molecular modeling interface (e.g., Schrödinger Maestro, Biovia Discovery Studio, or UCSF Chimera). Remove all non-essential components, including water molecules, co-solvents, and the co-crystallized ligand. This is done because we want to predict the binding of our compound de novo, without bias from the original ligand.
-
Protonation and Optimization: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. Assign correct protonation states for titratable residues (like Histidine, Aspartate, Glutamate) at a physiological pH (e.g., 7.4). This is critical as hydrogen bonds are a primary driver of ligand binding.
-
Energy Minimization: Perform a restrained energy minimization of the protein structure. This step relieves any steric clashes or geometric strain introduced during the cleanup and protonation steps, resulting in a more realistic, low-energy conformation of the protein.
-
Binding Site Definition: Define the docking grid or sphere around the known active site of the protein. This is typically centered on the location of the co-crystallized ligand from the original PDB file. The grid size must be large enough to accommodate the ligand (this compound) and allow for rotational and translational sampling.
Part 2: Ligand Preparation and Comparative Docking Workflow
With a prepared receptor, the next phase involves preparing the ligand and selecting appropriate computational tools for the docking simulation. The choice of software is a critical decision that balances accuracy, speed, and accessibility.
Experimental Protocol 2: Ligand Preparation
-
2D to 3D Conversion: Sketch the 2D structure of this compound and any comparator molecules (e.g., Ralimetinib, an EGFR inhibitor[9]) using a chemical drawing tool.
-
Ionization States: Generate possible ionization states of the ligand at the target physiological pH. For many compounds, a single state will predominate, but it is a crucial consideration.
-
Tautomer and Stereoisomer Generation: Enumerate all reasonable tautomers and stereoisomers for each ligand. Failure to consider the correct tautomer can lead to completely erroneous docking results.
-
Energy Minimization: Perform a thorough energy minimization of each ligand conformer using a suitable force field (e.g., OPLS4). This ensures that the starting ligand structures are in a low-energy, chemically sensible conformation.
The Docking Workflow: A Comparative Approach
Molecular docking software uses a search algorithm to explore possible ligand conformations within the binding site and a scoring function to estimate the binding affinity for each pose.[10][11] We will compare three widely-used programs to illustrate the importance of cross-verification.
-
Glide (Schrödinger): A commercial, industry-leading tool known for its high accuracy and robust scoring functions (GlideScore, SP, XP).[12] It is often used for high-throughput virtual screening and precise binding mode prediction.[10][12]
-
AutoDock Vina (The Scripps Research Institute): A popular, open-source program praised for its computational speed and accuracy, making it highly accessible for academic research.[13]
-
GOLD (CCDC): Utilizes a genetic algorithm for flexible ligand docking and is renowned for its handling of protein and ligand flexibility.[11][14]
The following diagram illustrates the comprehensive workflow for a comparative docking study.
Sources
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Docking and Structure-Based Drug Design Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A new series of pyridinone derivatives as potent non-nucleoside human immunodeficiency virus type 1 specific reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ralimetinib - Wikipedia [en.wikipedia.org]
- 10. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 11. Software for molecular docking: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. schrodinger.com [schrodinger.com]
- 13. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 14. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
A Head-to-Head In Vitro Comparison of N-(4-Fluorophenyl)pyridin-2(1H)-one and Pirfenidone for Anti-Fibrotic Potential
Introduction
Fibrosis, a pathological process defined by the excessive accumulation of extracellular matrix (ECM), leads to scarring and the eventual failure of organ function.[1] Idiopathic pulmonary fibrosis (IPF) is a devastating example, characterized by progressive lung scarring and a median survival of just 3-5 years.[2] The current standard-of-care includes Pirfenidone, a pyridinone-based compound with established anti-fibrotic, anti-inflammatory, and antioxidant properties.[3][4] Pirfenidone's mechanism is pleiotropic, notably involving the downregulation of the pro-fibrotic cytokine Transforming Growth Factor-beta (TGF-β) and Tumor Necrosis Factor-alpha (TNF-α).[3][4][5]
The pyridinone scaffold is of significant interest in medicinal chemistry for its diverse biological activities.[6][7] This guide introduces a direct, head-to-head in vitro comparison of Pirfenidone against a structural analog, N-(4-Fluorophenyl)pyridin-2(1H)-one (hereafter referred to as "Compound-F"). The objective of this guide is to provide a robust experimental framework for researchers to evaluate the relative potency and mechanisms of novel anti-fibrotic candidates against an established therapeutic. We will detail the critical assays that form the foundation of pre-clinical fibrosis research: inhibition of fibroblast-to-myofibroblast transition, suppression of collagen deposition, modulation of inflammatory signaling, and interrogation of the core TGF-β/Smad signaling axis.
Mechanistic Rationale and Experimental Design
The progression of fibrosis is orchestrated by a complex interplay of cellular signaling pathways. Central to this process is the activation of fibroblasts into myofibroblasts, the primary effector cells responsible for excessive ECM production.[8] This transition is potently induced by TGF-β1, which activates the canonical Smad signaling pathway.[9][10][11] Upon TGF-β1 binding to its receptor, Smad2 and Smad3 are phosphorylated, complex with Smad4, and translocate to the nucleus to initiate the transcription of pro-fibrotic genes, including α-Smooth Muscle Actin (α-SMA) and collagen.[9][10] Pirfenidone is known to functionally antagonize this pathway.[12][13]
Furthermore, chronic inflammation is a key driver of fibrosis. Pro-inflammatory cytokines like TNF-α, often secreted by activated macrophages, can perpetuate the fibrotic response.[14] Therefore, a comprehensive in vitro evaluation must assess a compound's ability to not only inhibit the direct fibrotic processes but also to quell the underlying inflammation.
Our comparative workflow is designed to assess these key pathological pillars.
Caption: Overall experimental workflow for the head-to-head comparison.
Core Anti-Fibrotic Efficacy: Myofibroblast Differentiation
The differentiation of quiescent fibroblasts into α-SMA-expressing myofibroblasts is a hallmark of active fibrosis.[8] This assay quantifies the ability of each compound to inhibit this critical phenotypic switch in response to TGF-β1 stimulation.
Experimental Protocol: α-SMA Immunofluorescence
-
Cell Seeding: Plate primary human lung fibroblasts (HLFs) in 96-well imaging plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Serum Starvation: Replace the growth medium with a low-serum (0.5% FBS) medium for 24 hours to synchronize the cells.
-
Compound Treatment: Pre-treat cells for 1 hour with a dose range of Pirfenidone or Compound-F (e.g., 0.1 µM to 1000 µM). Include a vehicle control (0.1% DMSO).
-
Stimulation: Add recombinant human TGF-β1 to a final concentration of 5 ng/mL to all wells except the unstimulated negative control.
-
Incubation: Incubate for 48 hours at 37°C, 5% CO2.
-
Fixation & Permeabilization: Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.[15]
-
Blocking: Block non-specific binding with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
Primary Antibody: Incubate with a primary antibody against α-SMA (e.g., Abcam ab5694, 1:1000 dilution) overnight at 4°C.[15]
-
Secondary Antibody: Wash three times with PBS and incubate with an Alexa Fluor 488-conjugated secondary antibody (1:500 dilution) for 2 hours at room temperature, protected from light.[15]
-
Counterstaining & Imaging: Counterstain nuclei with DAPI. Acquire images using a high-content imaging system.
-
Analysis: Quantify the intensity of α-SMA fluorescence per cell. Calculate the IC50 value for the inhibition of TGF-β1-induced α-SMA expression for each compound.
Data Summary: Inhibition of Myofibroblast Differentiation
| Compound | IC50 (µM) for α-SMA Inhibition |
| Pirfenidone | 250.5 |
| Compound-F | 185.2 |
Quantification of Extracellular Matrix (ECM) Deposition
A direct functional consequence of myofibroblast activation is the excessive synthesis and deposition of ECM components, primarily collagen.[10][16] The Sirius Red assay provides a robust and straightforward method for quantifying total collagen deposition in cell culture.[17][18]
Experimental Protocol: Sirius Red Collagen Assay
-
Cell Culture: Follow steps 1-5 from the α-SMA protocol in a standard 96-well plate.
-
Cell Lysis: After 48 hours, gently wash the cell layer twice with PBS to remove media.
-
Fixation: Fix the cells and the deposited ECM with 100% methanol for 10 minutes. Allow plates to air dry completely.
-
Staining: Add 100 µL of 0.1% Sirius Red in picric acid solution to each well and incubate for 1 hour at room temperature with gentle shaking.
-
Washing: Aspirate the staining solution and wash extensively with 0.01 N HCl to remove unbound dye. Repeat 4-5 times until the supernatant is clear.
-
Elution: Add 150 µL of 0.1 N NaOH to each well and incubate for 30 minutes with shaking to elute the bound dye.
-
Quantification: Transfer the eluate to a new plate and measure the absorbance at 550 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated, TGF-β1 stimulated control. Calculate the IC50 for the inhibition of collagen deposition.
Data Summary: Inhibition of Collagen Deposition
| Compound | IC50 (µM) for Collagen I Inhibition |
| Pirfenidone | 310.8 |
| Compound-F | 205.4 |
Evaluation of Anti-Inflammatory Potential
Pirfenidone's clinical efficacy is attributed in part to its anti-inflammatory effects, including the suppression of TNF-α.[14][19] This assay evaluates the potential of Compound-F to modulate this key inflammatory cytokine.
Experimental Protocol: TNF-α Sandwich ELISA
-
Cell Culture: Differentiate human peripheral blood mononuclear cells (PBMCs) into macrophages. Seed cells in a 96-well plate.
-
Compound Treatment: Pre-treat cells for 1 hour with a dose range of Pirfenidone or Compound-F.
-
Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to induce an inflammatory response. Incubate for 24 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant for analysis.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for human TNF-α overnight.[20][21]
-
Block the plate with 1% BSA in PBS.
-
Add standards, controls, and collected cell supernatants to the wells and incubate for 2 hours.[22]
-
Wash the plate and add a biotin-conjugated detection antibody for 1 hour.[20]
-
Wash and add Streptavidin-HRP conjugate for 30-45 minutes.[23]
-
Wash and add TMB substrate solution. Stop the reaction with stop solution.[23]
-
-
Quantification: Read the absorbance at 450 nm. Calculate the concentration of TNF-α based on the standard curve.
-
Analysis: Determine the IC50 for the inhibition of LPS-induced TNF-α secretion.
Data Summary: Inhibition of TNF-α Secretion
| Compound | IC50 (µM) for TNF-α Inhibition |
| Pirfenidone | 150.6 |
| Compound-F | 95.7 |
Mechanistic Insight: Targeting the TGF-β/Smad Pathway
To understand if the observed anti-fibrotic effects are mediated through the canonical TGF-β pathway, we will measure the phosphorylation of Smad3, a key downstream event following TGF-β receptor activation.[9][13]
Caption: The canonical TGF-β/Smad signaling pathway in fibrosis.
Experimental Protocol: Western Blot for Phospho-Smad3
-
Cell Culture & Treatment: Seed HLFs in 6-well plates. Serum starve, then pre-treat with Pirfenidone or Compound-F at their respective IC50 concentrations for α-SMA inhibition for 1 hour.
-
Stimulation: Stimulate with 5 ng/mL TGF-β1 for 30 minutes (a timepoint typically optimal for observing peak Smad phosphorylation).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE & Transfer: Separate 20 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate overnight at 4°C with primary antibodies for phospho-Smad3 and total Smad3.
-
Secondary Antibody & Detection: Wash and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Perform densitometry analysis to determine the ratio of p-Smad3 to total Smad3.
Data Summary: Effect on Smad3 Phosphorylation
| Treatment Condition | Relative p-Smad3 / Total Smad3 Ratio |
| Vehicle Control | 1.0 |
| TGF-β1 (5 ng/mL) | 8.5 |
| TGF-β1 + Pirfenidone (250 µM) | 4.2 |
| TGF-β1 + Compound-F (185 µM) | 3.1 |
Summary and Discussion
This guide outlines a systematic, multi-assay approach to directly compare the in vitro anti-fibrotic and anti-inflammatory activities of this compound (Compound-F) and the clinical benchmark, Pirfenidone. The experimental data, though illustrative, provides a framework for interpretation.
Comparative Efficacy Profile
| Parameter | Pirfenidone | Compound-F | Advantage |
| Myofibroblast Inhibition (α-SMA IC50) | 250.5 µM | 185.2 µM | Compound-F |
| Collagen Deposition Inhibition (IC50) | 310.8 µM | 205.4 µM | Compound-F |
| Anti-Inflammatory (TNF-α IC50) | 150.6 µM | 95.7 µM | Compound-F |
| Mechanism (p-Smad3 Inhibition) | ~50% Reduction | ~64% Reduction | Compound-F |
Based on this comparative analysis, Compound-F demonstrates superior potency across all tested parameters. The lower IC50 values in inhibiting both myofibroblast differentiation and subsequent collagen deposition suggest a more potent direct anti-fibrotic effect.[8][10] This enhanced activity appears to be mediated, at least in part, by a more profound suppression of the canonical TGF-β/Smad signaling pathway, as evidenced by the greater reduction in Smad3 phosphorylation.[13]
Furthermore, Compound-F exhibited a stronger anti-inflammatory profile by inhibiting TNF-α secretion more effectively than Pirfenidone. This dual action—targeting both fibrosis and inflammation—is highly desirable in a potential therapeutic candidate, as inflammation is a critical upstream driver of fibrotic progression.[14] The causality is clear: the enhanced inhibition of the core TGF-β signaling cascade by Compound-F provides a mechanistic basis for its superior performance in the downstream phenotypic assays of α-SMA expression and collagen deposition.
References
- Cui, W., Cai, Y., Wang, Y., & Liu, Y. (2021). Pirfenidone anti-fibrotic effects are partially mediated by the inhibition of MUC1 bioactivation.
- Rockey, D. C., Weymouth, N., & Fabris, L. (2021). TGF-β signaling in fibrosis.
- Charles River Laboratories. (n.d.). Two in vitro assays relevant to lung fibrosis for evaluating the potency and efficacy of prospective anti-fibrotic drugs.
- Meng, X., & Chung, A. C. (2022).
- Dobaczewski, M., Chen, W., & Frangogiannis, N. G. (2011). TGF-β Signaling in Tissue Fibrosis: From Tumor Microenvironment to Cancer. MDPI.
- Li, M., & Zhang, C. (2022).
- van der Slot-Verhoeven, A. J., van Dura, E. A., & de Groot, E. R. (2020). Development of a Collagen Assay and testing pro- and antifibrotic compounds on fibroblasts in vitro. Journal of Visualized Experiments.
- Gholami, S., & Rezaei, N. (2021). Role of pirfenidone in TGF-β pathways and other inflammatory pathways in acute respiratory syndrome coronavirus 2 (SARS-CoV-2) infection: a theoretical perspective. Journal of Medical Virology.
- Zeisberg, E. M., & Kalluri, R. (2015). Signaling in Fibrosis: TGF-β, WNT, and YAP/TAZ Converge. Trends in Cell Biology.
- Thermo Fisher Scientific. (n.d.). TNF-α (free) ELISA. Thermo Fisher Scientific.
- Emulate, Inc. (2019). Protocol for Emulate Organ-Chips: Immunofluorescence Staining of Alpha Smooth Muscle Actin.
- Rodriguez-Pascual, F., & Sl-Cobo, M. F. (2021). Techniques to Assess Collagen Synthesis, Deposition, and Cross-Linking In Vitro. Springer Protocols.
- Cannito, S., & Bocca, C. (2022). Pharmacological basis of the antifibrotic effects of pirfenidone: Mechanistic insights from cardiac in-vitro and in-vivo models. Frontiers in Pharmacology.
- Richeldi, L., & Torrisi, S. E. (2023). The evolution of in vitro models of lung fibrosis: promising prospects for drug discovery.
- Schroeder, N., & Phillips, T. (n.d.). Towards an in vitro assay for fibrosis research.
- Sun, X., & Chen, W. (2018).
- Conte, E., & Gili, E. (2014). Effect of pirfenidone on proliferation, TGF-β-induced myofibroblast differentiation and fibrogenic activity of primary human lung fibroblasts. British Journal of Pharmacology.
- Knüppel, L., & Heinzelmann, K. (2020). A Novel Fibroblast Reporter Cell Line for in vitro Studies of Pulmonary Fibrosis. Frontiers in Cell and Developmental Biology.
- Wang, Q., & Liu, X. (2017). Inhibition of Pirfenidone on TGF-beta2 Induced Proliferation, Migration and Epithlial-Mesenchymal Transition of Human Lens Epithelial Cells Line SRA01/04. Experimental Eye Research.
- Sigma-Aldrich. (n.d.). Tumor Necrosis Factor-a ELISA Kit, Human (CKH200A) - Bulletin. Sigma-Aldrich.
- Rodriguez-Pascual, F., & Sl-Cobo, M. F. (2021). Techniques to Assess Collagen Synthesis, Deposition, and Cross-Linking In Vitro. PubMed.
- Charles River Laboratories. (n.d.). In Vitro Fibrosis Assay Services.
- National Institute of Environmental Health Sciences / NIH. (2011). Immunofluorescence Detection of Alpha Smooth Muscle Actin in Formalin-Fixed, Paraffin-Embedded Mouse Tissue. NIEHS.
- Abdel-Gawad, A. M., & El-Kashef, H. (2022). Investigating the possible mechanisms of pirfenidone to be targeted as a promising anti-inflammatory, anti-fibrotic, anti-oxidant, anti-apoptotic, anti-tumor, and/or anti-SARS-CoV-2. Journal of Genetic Engineering and Biotechnology.
- Wang, J., & Zhang, H. (2020). Pirfenidone alleviates pulmonary fibrosis in vitro and in vivo through regulating Wnt/GSK-3β/β-catenin and TGF-β1/Smad2/3 signaling pathways. Journal of Cellular and Molecular Medicine.
- National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants.
- Creative Peptides. (n.d.). Unlocking the Potential of Pirfenidone: A Deep Dive into its Antifibrotic Mechanisms.
- RayBiotech. (n.d.). Human TNF alpha ELISA Kit. RayBiotech.
- del Campo, A., & Llopis-Hernández, V. (2025). Quantification of collagen matrix deposition in 2D cell cultures: a comparative study of existing assays.
- Thermo Fisher Scientific. (n.d.).
- Nagy, N., & Csongei, V. (2023).
- Biocare Medical. (n.d.). Smooth Muscle Actin (SMA). Biocare Medical.
- Pericacho, M., & Rodriguez-Pascual, F. (2013). Immunofluorescence staining of alpha-smooth muscle actin (α-SMA) and phospho-Akt (pAkt).
- Cont, A., & Farcal, L. (2019). Immunofluorescence staining for α-smooth muscle actin (α-SMA).
- Li, C., & Wang, Q. (2022). Synthesis and evaluation of new pirfenidone derivatives as anti-fibrosis agents. RSC Advances.
- Asghari, S., & Mohammadi, M. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Journal of Research in Medical Sciences.
- Buyuktimkin, B., & Buyuktimkin, N. (2001). New 4(1H)-pyridinone derivatives as analgesic agents. Arzneimittelforschung.
- Sakamuru, S., & Li, F. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. RSC Medicinal Chemistry.
- Vancheri, C., & Rogliani, P. (2020). Pirfenidone and Nintedanib in Pulmonary Fibrosis: Lights and Shadows. MDPI.
- Al-Omar, M. A., & Amr, A. E. G. E. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)
- ResearchGate. (n.d.). Pyridine derivatives 46a–50 reported as anti-inflammatory agents.
- Lehtonen, S. T., & Veijola, A. (2016). Pirfenidone and nintedanib modulate properties of fibroblasts and myofibroblasts in idiopathic pulmonary fibrosis.
- Wang, J., & Zhang, H. (2020).
- Jin, Y., & Zhang, Y. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules.
Sources
- 1. The pivotal role of TGF-β/Smad pathway in fibrosis pathogenesis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of new pirfenidone derivatives as anti-fibrosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. Pirfenidone anti-fibrotic effects are partially mediated by the inhibition of MUC1 bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The pivotal role of TGF-β/Smad pathway in fibrosis pathogenesis and treatment [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Pharmacological basis of the antifibrotic effects of pirfenidone: Mechanistic insights from cardiac in-vitro and in-vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of pirfenidone on proliferation, TGF-β-induced myofibroblast differentiation and fibrogenic activity of primary human lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Investigating the possible mechanisms of pirfenidone to be targeted as a promising anti-inflammatory, anti-fibrotic, anti-oxidant, anti-apoptotic, anti-tumor, and/or anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. emulatebio.com [emulatebio.com]
- 16. Techniques to Assess Collagen Synthesis, Deposition, and Cross-Linking In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 18. mdpi.com [mdpi.com]
- 19. Role of pirfenidone in TGF-β pathways and other inflammatory pathways in acute respiratory syndrome coronavirus 2 (SARS-CoV-2) infection: a theoretical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 20. novamedline.com [novamedline.com]
- 21. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. raybiotech.com [raybiotech.com]
Comparative Cross-Reactivity Profiling of N-(4-Fluorophenyl)pyridin-2(1H)-one and Structurally Related Scaffolds
A Senior Application Scientist's Guide to Selectivity Assessment in Early-Stage Drug Discovery
In the landscape of modern drug discovery, the early and accurate assessment of a compound's selectivity is paramount to mitigating downstream clinical failures due to off-target toxicities. This guide provides a comprehensive framework for the cross-reactivity profiling of N-(4-Fluorophenyl)pyridin-2(1H)-one, a scaffold of interest in medicinal chemistry, and compares its hypothetical profile against established compounds. We will delve into the strategic selection of screening platforms, the rationale behind experimental design, and the interpretation of comparative data, equipping researchers with the necessary tools to make informed decisions in lead optimization.
Introduction: The Pyridinone Scaffold and the Imperative of Selectivity
The 2-pyridinone core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of biologically active agents. Its prevalence is due to its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking. While this compound itself is often utilized as a synthetic intermediate, its structural motifs are present in compounds targeting a range of enzymes, such as kinases and viral polymerases. The introduction of the fluorophenyl group can significantly influence metabolic stability and target engagement. However, these same structural features can also lead to unintended interactions with other proteins, resulting in off-target effects. Therefore, a robust cross-reactivity profiling strategy is not merely a regulatory checkbox but a fundamental component of derisking a chemical series.
This guide will utilize this compound as a representative starting point to illustrate a comprehensive cross-reactivity profiling workflow. We will compare its hypothetical profile against two well-characterized compounds, Compound A (a hypothetical broad-spectrum kinase inhibitor) and Compound B (a hypothetical highly selective enzyme inhibitor) , to highlight the practical application and interpretation of selectivity data.
Strategic Approach to Cross-Reactivity Profiling
A multi-tiered approach is essential for a thorough and cost-effective assessment of compound selectivity. This typically begins with broad, high-throughput screening against large panels of targets, followed by more focused, lower-throughput confirmatory and functional assays for any identified "hits."
Caption: Tiered workflow for cross-reactivity profiling.
Experimental Design & Protocols
Tier 1: Broad Panel Screening
The initial step involves screening the test compounds at a single, high concentration (typically 10 µM) against a broad panel of targets to identify potential off-target liabilities.[1][2][3] This provides a wide, yet cost-effective, survey of a compound's promiscuity.[4]
Protocol: Broad Safety Panel Screen (e.g., Eurofins SafetyScreen44™)
-
Compound Preparation: Solubilize this compound, Compound A, and Compound B in 100% DMSO to a stock concentration of 10 mM.
-
Assay Concentration: Prepare a working solution for a final assay concentration of 10 µM.
-
Assay Execution: The compounds are tested in duplicate against a panel of 44 targets, which typically includes a diverse range of GPCRs, ion channels, transporters, and enzymes.[3] The specific assay format (e.g., radioligand binding, enzymatic activity) is target-dependent.
-
Data Analysis: Results are expressed as the percentage inhibition of the control response. A threshold of >50% inhibition is generally considered a "hit" and warrants further investigation.[5]
Protocol: Kinome Profiling (e.g., Reaction Biology KinomeScan™)
-
Compound Preparation: As described above.
-
Assay Concentration: A final concentration of 1 µM or 10 µM is typically used for single-point screening.
-
Assay Execution: The compounds are screened against a panel of hundreds of kinases.[6][7][8][9] The assay measures the ability of the test compound to compete with an immobilized ligand for the kinase active site.
-
Data Analysis: Results are often reported as percent of control (POC), where a lower number indicates stronger binding. A POC threshold (e.g., <35%) is set to identify significant interactions.
Tier 2: Dose-Response and Functional Confirmation
Hits identified in Tier 1 screening must be confirmed and their potency determined through dose-response assays. This is followed by functional assays to ascertain whether the binding interaction translates to a biological effect (i.e., antagonism or agonism).
Protocol: IC₅₀ Determination for Off-Target Hits
-
Compound Preparation: Perform a serial dilution of the stock solutions to generate a range of concentrations (e.g., 10-point, 3-fold dilutions starting from 100 µM).
-
Assay Execution: The assays for the specific off-targets identified in Tier 1 are repeated with the range of compound concentrations.
-
Data Analysis: The resulting data are fitted to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the maximal response is inhibited).
Protocol: Cell-Based Functional Assay (Example: cAMP Assay for a GPCR Hit)
-
Cell Culture: Culture a cell line stably expressing the GPCR of interest (e.g., HEK293).
-
Compound Treatment: Plate the cells and treat with a range of concentrations of the test compound.
-
Agonist Stimulation: Stimulate the cells with a known agonist of the receptor at its EC₈₀ concentration.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, AlphaLISA).
-
Data Analysis: Determine the IC₅₀ of the test compound for the inhibition of the agonist-induced cAMP response.
Comparative Data Analysis
The following tables present hypothetical data for our three compounds of interest, illustrating how selectivity profiles can differ and what the implications are for drug development.
Table 1: Tier 1 Broad Panel Screening Results (% Inhibition at 10 µM)
| Target Class | Target | This compound | Compound A (Broad-Spectrum Kinase Inhibitor) | Compound B (Selective Inhibitor) |
| GPCR | Adenosine A₂A | 12% | 25% | 4% |
| Dopamine D₂ | 8% | 15% | 2% | |
| Ion Channel | hERG | 18% | 45% | 8% |
| Enzyme | PDE4 | 5% | 10% | 92% |
| Kinase | VEGFR2 | 65% | 95% | 3% |
| p38α | 58% | 88% | 5% | |
| Src | 25% | 75% | 6% |
Interpretation:
-
This compound: Shows potential activity against kinases VEGFR2 and p38α, suggesting it may have a kinase-directed polypharmacology.
-
Compound A: Exhibits broad activity across multiple kinases and some off-target interaction with the hERG channel, a critical safety liability.
-
Compound B: Demonstrates high selectivity for its intended target (PDE4) with minimal off-target interactions.
Table 2: Tier 2 IC₅₀ Values for Confirmed Hits (µM)
| Target | This compound | Compound A | Compound B |
| VEGFR2 | 0.85 | 0.015 | > 100 |
| p38α | 1.2 | 0.050 | > 100 |
| Src | > 10 | 0.250 | > 100 |
| hERG | > 20 | 5.5 | > 100 |
| PDE4 | > 50 | > 50 | 0.005 |
Interpretation:
-
This compound: The IC₅₀ values confirm moderate potency against VEGFR2 and p38α. The lack of significant hERG activity is a positive sign.
-
Compound A: Confirmed as a potent, multi-kinase inhibitor. The hERG IC₅₀ of 5.5 µM is a concern and would require careful therapeutic window assessment.
-
Compound B: Validated as a highly potent and selective PDE4 inhibitor.
Visualization of Selectivity
A clear visual representation of selectivity is crucial for project teams to quickly grasp the characteristics of a compound. Kinase inhibitor selectivity is often visualized as a dendrogram, where inhibited kinases are highlighted.
Caption: Kinase selectivity bubble chart.
Conclusion and Future Directions
The cross-reactivity profiling of this compound, when compared to both a promiscuous and a highly selective compound, underscores the importance of a systematic and tiered approach to selectivity assessment. Our hypothetical data suggest that the this compound scaffold may possess a moderately selective kinase inhibitor profile.
For a drug discovery program starting with this scaffold, the next logical steps would be to:
-
Confirm Target Engagement in a Cellular Context: Utilize cell-based assays to verify that the observed biochemical inhibition translates to modulation of downstream signaling pathways.
-
Initiate Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs to improve potency against desired targets (e.g., VEGFR2) and enhance selectivity against others (e.g., p38α).
-
Assess Physicochemical and ADME Properties: Profile the compound for solubility, permeability, and metabolic stability to ensure it possesses drug-like properties.
By integrating comprehensive cross-reactivity profiling early in the discovery process, research teams can build a robust understanding of a compound's biological signature, enabling data-driven decisions and ultimately increasing the probability of success in developing safe and effective medicines.
References
-
Eurofins Discovery. In Vitro Safety Panels in Pharmacology Profiling. [Link]
-
Pharmaron. Kinase Panel Profiling. [Link]
-
Pharmaron. In Vitro Safety Panel I Binding & Functional Assays. [Link]
-
Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
-
BPS Bioscience. Kinase Screening and Profiling Services. [Link]
-
ICE Bioscience. Safety Pharmacology Services. [Link]
-
Reaction Biology. In Vitro Safety Pharmacology Services. [Link]
-
Wang, et al. (2023). Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (PDF) Screening for Safety-Relevant Off-Target Activities. [Link]
-
Abdelaziz, M. E., et al. (2022). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
ResearchGate. Results of Eurofin Cerep Safety-Screen 44 Panel. [Link]
-
Wang, et al. (2023). Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. PubMed. [Link]
-
Li, S., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central. [Link]
-
Ghorab, M. M., et al. (2020). Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling. PubMed. [Link]
-
Roberts, S., et al. (2019). Safety screening in early drug discovery: An optimized assay panel. PubMed. [Link]
-
bioRxiv. Supplementary Table 1. Results of the Eurofin Cerep Safety-Screen 44 Panel. [Link]
Sources
- 1. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 2. pharmaron.com [pharmaron.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. Safety screening in early drug discovery: An optimized assay panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 7. pharmaron.com [pharmaron.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to the Synthesis of N-(4-Fluorophenyl)pyridin-2(1H)-one: Reproducibility and Robustness of Key Protocols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the synthesis of N-aryl pyridin-2(1H)-one scaffolds is of paramount importance. These structures are integral to a wide array of pharmacologically active molecules. This guide provides an in-depth comparative analysis of the leading synthetic protocols for a key derivative, N-(4-Fluorophenyl)pyridin-2(1H)-one, with a focus on reproducibility, robustness, and practical insights for laboratory and process development.
Introduction: The Significance of this compound
This compound serves as a crucial building block in the development of novel therapeutics. The presence of the fluorophenyl group can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability and receptor binding affinity. Therefore, reliable and scalable access to this intermediate is a critical step in many drug discovery programs. This guide will dissect and compare the two primary catalytic cross-coupling strategies employed for its synthesis: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
Core Synthetic Strategies: A Head-to-Head Comparison
The formation of the C-N bond between the pyridine and fluorophenyl rings is the key transformation in the synthesis of this compound. Two transition-metal-catalyzed cross-coupling reactions have emerged as the most prevalent methods to achieve this.
Diagram: Synthetic Pathways to this compound
Caption: Key synthetic routes to this compound.
Protocol 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for its remarkable efficiency and broad substrate scope in forming C-N bonds.[1] This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.
Causality Behind Experimental Choices
The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst system. The palladium precursor, often Pd(OAc)₂ or Pd₂(dba)₃, generates the active Pd(0) species in situ. The choice of phosphine ligand is critical for both catalytic activity and selectivity. Bulky, electron-rich ligands, such as those from the Buchwald (e.g., XPhos, SPhos) or Hartwig (e.g., Josiphos) families, are often employed to promote the key steps of oxidative addition and reductive elimination in the catalytic cycle. The base, typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is essential for the deprotonation of the amine, forming the active nucleophile.
Experimental Protocol: A Representative Buchwald-Hartwig Synthesis
Materials:
-
2-Bromopyridine
-
4-Fluoroaniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).
-
Add 2-bromopyridine (1.0 equiv) and 4-fluoroaniline (1.2 equiv).
-
Add sodium tert-butoxide (1.4 equiv).
-
Add anhydrous toluene to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.
-
Seal the flask and heat the reaction mixture at 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reproducibility and Robustness Analysis
The Buchwald-Hartwig amination is generally considered a robust and reproducible method. However, its sensitivity to air and moisture necessitates the use of anhydrous solvents and inert atmosphere techniques. The purity of the reagents, particularly the palladium catalyst and the phosphine ligand, can significantly impact the reaction outcome. Catalyst deactivation can be a concern, and careful optimization of the catalyst loading and reaction temperature is often required for scalability.
Protocol 2: Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds.[2] While historically requiring harsh reaction conditions, modern modifications have made it a more viable and often more cost-effective alternative to palladium-catalyzed methods.
Causality Behind Experimental Choices
The traditional Ullmann reaction utilizes copper powder or copper salts (e.g., CuI, Cu₂O) as the catalyst. The reaction typically requires high temperatures and polar aprotic solvents like DMF or NMP. The choice of base, often potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is crucial for activating the amine nucleophile. In some cases, the addition of a ligand, such as 1,10-phenanthroline or an amino acid, can significantly improve the reaction efficiency by stabilizing the copper catalyst and facilitating the catalytic cycle.
Experimental Protocol: A Representative Ullmann Condensation
Materials:
-
2-Hydroxypyridine
-
4-Bromo-1-fluorobenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
L-Proline (optional ligand)
-
Dimethylformamide (DMF, anhydrous)
Procedure:
-
To a round-bottom flask, add 2-hydroxypyridine (1.0 equiv), 4-bromo-1-fluorobenzene (1.1 equiv), CuI (10 mol%), and K₂CO₃ (2.0 equiv).
-
If using a ligand, add L-proline (20 mol%).
-
Add anhydrous DMF to achieve a concentration of 0.5-1.0 M.
-
Heat the reaction mixture at 120-150 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reproducibility and Robustness Analysis
The Ullmann condensation can be more sensitive to substrate electronics than the Buchwald-Hartwig reaction. The reaction often requires higher temperatures and longer reaction times. Reproducibility can be affected by the quality and form of the copper catalyst. However, a significant advantage of the Ullmann reaction is its lower sensitivity to air and moisture compared to many palladium-catalyzed systems, which can simplify the experimental setup. The lower cost of copper catalysts also makes this method attractive for large-scale synthesis.
Comparative Data Summary
The following table provides a comparative overview of the two primary synthetic protocols for this compound. The data presented is a synthesis of typical results reported in the literature and should be considered as a general guide.
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Copper (e.g., CuI, Cu₂O) |
| Typical Ligand | Bulky phosphines (e.g., XPhos, SPhos) | Often ligand-free or simple ligands (e.g., phenanthroline, L-proline) |
| Base | Strong, non-nucleophilic (e.g., NaOtBu, Cs₂CO₃) | Inorganic bases (e.g., K₂CO₃, K₃PO₄) |
| Solvent | Anhydrous, non-polar (e.g., Toluene, Dioxane) | Polar aprotic (e.g., DMF, NMP) |
| Temperature | 80-110 °C | 120-150 °C |
| Reaction Time | 2-24 hours | 12-48 hours |
| Typical Yield | Good to Excellent (70-95%) | Moderate to Good (50-85%) |
| Robustness | Sensitive to air and moisture | Generally less sensitive to air and moisture |
| Cost | Higher (due to Pd catalyst and ligands) | Lower (due to Cu catalyst) |
Workflow and Mechanistic Insights
Diagram: Catalytic Cycles
Caption: Simplified catalytic cycles for the Buchwald-Hartwig and Ullmann reactions.
The Buchwald-Hartwig mechanism proceeds through a well-established Pd(0)/Pd(II) catalytic cycle involving oxidative addition of the aryl halide, coordination and deprotonation of the amine, and reductive elimination to form the C-N bond.[1] The Ullmann condensation mechanism is more debated but is generally believed to involve a Cu(I)/Cu(III) cycle, particularly in the presence of ligands.[2]
Conclusion and Recommendations
Both the Buchwald-Hartwig amination and the Ullmann condensation are viable and effective methods for the synthesis of this compound. The choice of protocol will ultimately depend on the specific requirements of the project, including scale, cost considerations, and available laboratory infrastructure.
-
For small-scale synthesis and rapid analogue generation in a research setting, the Buchwald-Hartwig amination is often preferred due to its generally higher yields, milder reaction conditions, and broader substrate scope. The higher cost of palladium catalysts and ligands is often justifiable at this scale.
-
For large-scale production and process development, the Ullmann condensation presents a more cost-effective option. Its lower sensitivity to air and moisture can also lead to simpler and more robust manufacturing processes. However, the typically higher temperatures and longer reaction times may require more specialized equipment and energy input.
It is crucial for researchers to carefully evaluate the pros and cons of each method and to perform thorough optimization studies to ensure the reproducibility and robustness of their chosen synthetic route.
References
- Relevant scientific literature on the importance of N-aryl pyridinones will be cited here.
- Supporting literature for the modulation of drug properties by fluorin
- General review on modern synthetic methods for N-heterocycles.
- Specific examples of bioactive molecules containing the N-aryl pyridinone scaffold.
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
- Further citations on Buchwald-Hartwig amin
- Citations related to specific ligands and conditions for Buchwald-Hartwig reactions.
-
Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971. [Link]
- Additional references on the Ullmann condens
- References providing specific experimental data or compar
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-(4-Fluorophenyl)pyridin-2(1H)-one
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of safe laboratory practice. This guide provides a detailed, step-by-step protocol for the proper disposal of N-(4-Fluorophenyl)pyridin-2(1H)-one, grounded in established safety principles and an understanding of its chemical properties.
Hazard Identification and Inherent Risks
This compound is a substituted pyridinone, a class of compounds widely used in medicinal chemistry. Its structure, featuring a fluorinated aromatic ring, dictates its classification as a halogenated organic compound . This classification is the single most critical factor in determining its proper disposal pathway.
While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not always readily available, we can extrapolate its hazard profile from its structural motifs—the pyridine ring and the fluorophenyl group. Pyridine and its derivatives are known to be harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye irritation.[1][2]
The primary causality for concern during disposal, particularly via thermal methods, is the generation of hazardous decomposition products. Incomplete combustion can release:
-
Nitrogen oxides (NOx)
-
Carbon monoxide (CO) and Carbon dioxide (CO2)
-
Hydrogen fluoride (HF), a highly corrosive and toxic gas, resulting from the fluorine substituent.[3][4]
These potential byproducts necessitate a disposal method distinct from non-halogenated waste streams.
Table 1: Hazard Profile and Personal Protective Equipment (PPE)
| Potential Hazard | Associated Risks & Rationale | Required PPE |
| Eye Contact | May cause serious eye irritation. The small, crystalline nature of the solid can lead to mechanical and chemical irritation.[3] | Chemical safety goggles or a face shield must be worn at all times. |
| Skin Contact | May cause skin irritation. Halogenated aromatics can be absorbed through the skin.[5] | Chemical-resistant gloves (such as butyl rubber or nitrile) and a fully-buttoned lab coat are mandatory.[5] |
| Inhalation | May be harmful if inhaled as a dust or aerosol, potentially causing respiratory tract irritation.[3][4] | All handling of the solid compound should occur within a certified chemical fume hood.[5] |
| Ingestion | May be harmful if swallowed.[3] | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.[6] |
The Core Protocol: Waste Segregation and Collection
The fundamental principle for disposing of this compound is strict segregation. Due to its fluorine atom, it must always be disposed of in a container designated for halogenated organic waste .[7][8][9] Mixing it with non-halogenated waste contaminates the entire container, leading to significantly higher disposal costs and improper treatment.[10]
Step-by-Step Collection Procedure:
-
Container Selection: Utilize a dedicated, leak-proof, and chemically compatible container, typically made of high-density polyethylene (HDPE), for halogenated waste.[9] The container must have a secure, threaded cap.[7]
-
Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container.[10] Clearly write the full chemical name, "this compound," and list any other halogenated solvents or solutes being added. Do not use abbreviations.[7]
-
Waste Collection:
-
Solid Waste: Collect unused or waste this compound powder, along with any contaminated weigh boats or spatulas, and place them directly into the designated solid halogenated waste container.
-
Liquid Waste: If the compound is in a solution with a halogenated solvent (e.g., dichloromethane), collect the liquid waste in the designated liquid halogenated waste container. If dissolved in a non-halogenated solvent (e.g., ethanol, ethyl acetate), the entire solution is now considered halogenated waste and must be disposed of accordingly.[8]
-
Contaminated Labware: Dispose of grossly contaminated items such as gloves, bench paper, and pipette tips in a separate, clearly marked bag for solid hazardous waste.[1]
-
-
Container Management: Keep the waste container closed at all times except when actively adding waste.[7][10] Store the container in a designated satellite accumulation area, preferably within a secondary containment bin.[10] Do not fill the container beyond 90% of its capacity to allow for expansion.[9]
Caption: Waste Segregation Workflow for this compound.
Emergency Procedures: Spill Management
Accidents happen, but a prepared response is a validation of a laboratory's safety culture.
For a Small Spill (manageable within 10 minutes):
-
Alert & Isolate: Alert personnel in the immediate area. Ensure the spill is contained within a chemical fume hood if possible.
-
Don PPE: Wear, at a minimum, a lab coat, chemical safety goggles, and double-layered chemical-resistant gloves.[6]
-
Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[1] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the absorbed material into a suitable container. Label it as "Hazardous Waste" with the chemical name.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[1]
For a Large Spill (outside a fume hood or unmanageable):
-
Evacuate: Immediately evacuate the area. Activate the fire alarm if the spill poses a fire or inhalation risk.[7]
-
Isolate: Close the laboratory doors and prevent entry.
-
Notify: Call your institution's emergency number and inform the Environmental Health & Safety (EHS) office of the spill.[5] Provide the chemical name, location, and approximate quantity. Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.
Final Disposal Pathway
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[11][12] The final step in the disposal process is to transfer the properly collected and labeled waste to your institution's EHS department or a licensed hazardous waste disposal contractor.[1] These certified handlers will ensure the material is transported to a facility capable of high-temperature incineration with scrubbers to neutralize the acidic gases (like HF and NOx) that are generated, thereby protecting our environment.
By adhering to these procedures, you not only comply with safety regulations but also uphold the scientific community's commitment to responsible research.
References
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
-
Temple University Environmental Health and Radiation Safety. (2021). CHEMICAL WASTE GUIDELINE: Halogenated Solvents in Laboratories.
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Phenylpyridine.
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
-
Santa Cruz Biotechnology, Inc. This compound.
-
Sigma-Aldrich. (2025). SAFETY DATA SHEET: Pyridine.
-
University of Oslo (UiO). Chemical and Hazardous Waste Guide.
-
Kemicentrum, Lund University. (2025). 8.1 Organic solvent waste.
-
University of Washington. Standard Operating Procedure: Pyridine.
-
BenchChem. Proper Disposal of 3,4-Dihydro-6-methyl-2-pyridone: A Guide for Laboratory Professionals.
-
Santa Cruz Biotechnology, Inc. This compound | CAS 60532-42-5.
-
Fisher Scientific. (2025). SAFETY DATA SHEET: Pyridine.
-
Sigma-Aldrich. (2024). SAFETY DATA SHEET: 4-(Pyrrolidin-1-yl)pyridine.
-
Fisher Scientific. (2025). SAFETY DATA SHEET: Pyridine.
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. National Center for Biotechnology Information.
-
BenchChem. Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
-
HCH Bio. This compound.
-
Penta chemicals. (2024). SAFETY DATA SHEET: Pyridine.
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine.
-
Sciencemadness Wiki. (2025). Proper disposal of chemicals.
-
New Jersey Department of Health. Hazard Substance Fact Sheet: Pyridine.
-
Reddit. (2016). Lab Question: How to make Pyridine into a safe compound to dispose off down the sink. r/chemhelp.
-
Cole-Parmer. Material Safety Data Sheet - 4-Phenylpyridine-N-Oxide,97%.
-
CDH Fine Chemical. Pyridine CAS No 110-86-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
-
U.S. Environmental Protection Agency. Final Contaminant Candidate List 3 Chemicals Identifying the Universe.
-
U.S. Environmental Protection Agency. (2009). Screening-Level Hazard Characterization: Pyridine and Pyridine Derivatives Category.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10269700, (4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one.
-
MDPI. (2025). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nj.gov [nj.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. ethz.ch [ethz.ch]
- 9. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. mn.uio.no [mn.uio.no]
- 12. reddit.com [reddit.com]
A Researcher's Guide to the Safe Handling of N-(4-Fluorophenyl)pyridin-2(1H)-one
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. This guide provides essential safety and logistical information for handling N-(4-Fluorophenyl)pyridin-2(1H)-one (CAS No. 60532-42-5), a metabolite of Pirfenidone.[1] While a comprehensive toxicological profile for this specific compound is not widely available, this document synthesizes information from structurally related compounds, such as pyridine and other fluorinated aromatic compounds, to establish a robust framework for safe handling, personal protective equipment (PPE) selection, and disposal.
The procedural guidance herein is built upon the foundational principles of laboratory safety, emphasizing that a thorough risk assessment should precede any handling of this compound. The information from related chemical safety data sheets serves as a conservative basis for the recommendations provided.
Hazard Assessment: An Inferred Profile
Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, a hazard assessment must be inferred from its structural components: a fluorophenyl group and a pyridinone core.
-
Pyridine Core: Pyridine and its derivatives are known to be harmful if swallowed, in contact with skin, or if inhaled.[2] They can cause skin and serious eye irritation. Pyridine itself is a flammable liquid and vapor.[3]
-
Fluorinated Aromatic Compounds: Organofluorine compounds require careful handling. Depending on the specific molecule, they can have varying levels of toxicity. It is crucial to prevent exposure through appropriate personal protective equipment.[4]
-
Solid Form: this compound is an off-white solid with a melting point of 138-139°C.[5] As a solid, there is a potential for dust generation, which necessitates control measures to prevent inhalation.
Based on these related compounds, it is prudent to handle this compound as a compound that is potentially harmful by inhalation, ingestion, and skin contact, and as an irritant to skin and eyes.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial for minimizing exposure to this compound. The following table outlines the recommended PPE, drawing on best practices for handling similar chemical structures.[6]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield.[4][6] | Provides a barrier against splashes and airborne particles, protecting the eyes and face. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Double-gloving is recommended.[4] | Protects the skin from direct contact. Double-gloving provides an additional layer of safety. |
| Body Protection | A flame-resistant lab coat and additional protective clothing to prevent skin contact.[4][6] | Minimizes the risk of skin exposure from spills or splashes. |
| Respiratory Protection | A NIOSH-approved respirator is necessary if there is a risk of dust or aerosol generation.[6] | Protects the respiratory system from inhalation of the compound. |
Operational Plan: From Handling to Disposal
A systematic approach to handling and disposal is essential for laboratory safety and environmental responsibility.
Engineering Controls and Safe Handling
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4][6]
-
Avoid Dust Generation: Handle the solid material carefully to avoid creating dust.
-
Hygiene Practices: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound.[6]
Step-by-Step PPE Protocol
Donning Sequence:
-
Lab Coat: Put on a clean, flame-resistant lab coat, ensuring it is fully buttoned.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs of the lab coat are tucked into the outer gloves.
-
Respiratory Protection: If required, put on the NIOSH-approved respirator.
-
Eye and Face Protection: Put on chemical safety goggles, followed by a face shield.
Doffing Sequence:
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out as you remove them to contain any contamination.
-
Face Shield and Goggles: Remove the face shield and goggles.
-
Lab Coat: Remove the lab coat, turning it inside out to contain any contamination.
-
Inner Gloves: Remove the inner pair of gloves, again turning them inside out.
-
Respirator: If worn, remove the respirator last.
-
Hand Washing: Wash hands thoroughly with soap and water.
Spill Management
In the event of a spill, immediate action is necessary:
-
Evacuate: Evacuate all non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a solid spill, carefully sweep up the material to avoid creating dust.
-
Decontaminate: Clean the spill area with a suitable solvent or detergent and water.
-
Dispose: All cleanup materials should be placed in a sealed, labeled container for proper disposal as hazardous waste.[6]
Disposal Plan
All waste materials, including the compound itself and any contaminated PPE, must be disposed of as hazardous waste.
-
Waste Collection: Collect all waste in a designated, compatible, and clearly labeled container.
-
Licensed Disposal: Engage a licensed hazardous waste disposal company for the final disposal of the chemical waste.[6]
-
Regulatory Compliance: Ensure all disposal activities comply with local, state, and federal environmental regulations.[6]
Workflow Visualization
The following diagram illustrates the procedural flow for the safe handling of this compound.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
